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  • Product: trans-4-Dimethylaminocrotonic acid hydrochloride
  • CAS: 848133-35-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Role of trans-4-Dimethylaminocrotonic Acid Hydrochloride in Drug Development

Introduction Trans-4-Dimethylaminocrotonic acid hydrochloride, also known by its synonyms (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride and Afatinib intermediate E, is a key organic compound in the field of pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-4-Dimethylaminocrotonic acid hydrochloride, also known by its synonyms (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride and Afatinib intermediate E, is a key organic compound in the field of pharmaceutical synthesis.[1][2] While not an active pharmaceutical ingredient (API) with a direct therapeutic mechanism of action itself, it serves as a critical building block in the production of potent anti-cancer medications.[1][3] This technical guide will elucidate the role of trans-4-Dimethylaminocrotonic acid hydrochloride as a pharmaceutical intermediate, with a focus on the mechanism of action of the final drug products it is used to synthesize.

Role as a Pharmaceutical Intermediate

Trans-4-Dimethylaminocrotonic acid hydrochloride is primarily recognized as an essential intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs), which are pivotal in modern cancer therapy.[1][4] Specifically, it is a key component in the manufacturing of the anti-tumor drugs afatinib and neratinib.[3][5] Its chemical structure is integral to forming the active final compounds that are designed to interact with specific biological targets.[1]

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride itself can be achieved through methods such as the Horner-Wadsworth-Emmons (HWE) reaction, starting from substrates like N,N-dimethylamino acetaldehyde hydrosulphite and triethyl phosphonoacetate.[6]

Mechanism of Action of Associated Tyrosine Kinase Inhibitors

The significance of trans-4-Dimethylaminocrotonic acid hydrochloride lies in the biological activity of the drugs synthesized from it. Afatinib and neratinib are potent inhibitors of tyrosine kinases, enzymes that play a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival.[1] In many cancers, these signaling pathways are dysregulated, leading to uncontrolled cell division.

Tyrosine Kinase Inhibition:

Tyrosine kinase inhibitors function by blocking the action of these enzymes, thereby interrupting the aberrant signaling that drives tumor growth. The general mechanism involves the following steps:

  • Binding to the Kinase Domain: TKIs bind to the ATP-binding site of the tyrosine kinase domain on a receptor.

  • Inhibition of Phosphorylation: This binding prevents the phosphorylation of the tyrosine kinase, which is a critical step in activating the downstream signaling cascade.

  • Signal Transduction Blockade: By inhibiting phosphorylation, the entire downstream signaling pathway is blocked.

  • Induction of Apoptosis and Reduced Proliferation: The blockade of these pro-growth signals can lead to a halt in cell proliferation and may induce programmed cell death (apoptosis) in cancer cells.

The primary signaling pathways affected by drugs like afatinib and neratinib include those mediated by the ErbB family of receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8]

Due to the nature of trans-4-Dimethylaminocrotonic acid hydrochloride as a chemical intermediate, there is no direct mechanism of action, quantitative data on biological activity, or specific experimental protocols for its therapeutic effects to report. The relevant biological data and experimental methodologies would pertain to the final drug products, afatinib and neratinib.

Visualizing the Role of trans-4-Dimethylaminocrotonic Acid Hydrochloride

The following diagram illustrates the position of trans-4-Dimethylaminocrotonic acid hydrochloride in the pharmaceutical manufacturing workflow.

G cluster_synthesis Synthesis of Intermediate cluster_drug_production Drug Product Manufacturing cluster_action Biological Mechanism of Action Raw Materials Raw Materials Intermediate trans-4-Dimethylaminocrotonic acid hydrochloride Raw Materials->Intermediate Chemical Synthesis (e.g., HWE Reaction) Active Pharmaceutical Ingredient Afatinib / Neratinib Intermediate->Active Pharmaceutical Ingredient Further Synthesis Steps Tyrosine Kinase Receptors Tyrosine Kinase Receptors Active Pharmaceutical Ingredient->Tyrosine Kinase Receptors Inhibition Downstream Signaling Downstream Signaling Tyrosine Kinase Receptors->Downstream Signaling Blocks Signal Transduction Tumor Growth Tumor Growth Downstream Signaling->Tumor Growth Inhibition of

Caption: Workflow from chemical intermediate to biological action.

Trans-4-Dimethylaminocrotonic acid hydrochloride is a vital component in the synthesis of targeted cancer therapies. While it does not possess a direct mechanism of action in a therapeutic context, its role as a precursor to potent tyrosine kinase inhibitors like afatinib and neratinib makes it a compound of significant interest to researchers and professionals in drug development. Understanding the distinction between the function of a chemical intermediate and an active pharmaceutical ingredient is crucial for the clear and accurate discussion of pharmaceutical science.

References

Exploratory

An In-depth Technical Guide to (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride is a key synthetic intermediate primarily utilized in the pharmaceutical industry. Its stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(Dimethylamino)but-2-enoic acid hydrochloride is a key synthetic intermediate primarily utilized in the pharmaceutical industry. Its structure, featuring a reactive α,β-unsaturated carboxylic acid and a dimethylamino group, makes it a versatile building block for the synthesis of complex heterocyclic molecules. Notably, it is a crucial precursor in the manufacture of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and neratinib, which are used in oncology. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods.

Chemical Properties

(E)-4-(Dimethylamino)but-2-enoic acid hydrochloride is a white to off-white solid. The hydrochloride salt is the most common commercially available form.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₂[1][2][3]
Molecular Weight 165.62 g/mol [1][2][3][4]
Melting Point 157-162 °C[4]
Appearance White to off-white solid/powder[5]
Purity >98.0% (by HPLC)[5]

Note on CAS Numbers: Several CAS numbers are associated with this compound and its free base form. For the hydrochloride salt, the most frequently cited CAS numbers are 848133-35-7 and 1130155-48-4 . The free acid, (E)-4-(Dimethylamino)but-2-enoic acid, is assigned CAS number 149586-32-3 .[1]

Synthesis

While several synthetic routes are possible, a commonly referenced method involves the reaction of a 4-halocrotonate ester with dimethylamine, followed by hydrolysis and salt formation.

Experimental Protocol: Synthesis from 4-Bromocrotonate Ester

This protocol is based on a widely documented synthetic approach.[6]

Step 1: Amination of 4-Bromocrotonate Ester

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl or ethyl 4-bromocrotonate in tetrahydrofuran (THF).

  • Cool the solution to 0–10 °C.

  • Slowly add an excess of dimethylamine to the cooled solution while maintaining the temperature between 0–10 °C to minimize side reactions.

  • Stir the reaction mixture at this temperature for 4–6 hours.

Step 2: Hydrolysis of the Intermediate Ester

  • To the reaction mixture from Step 1, add a 2.5 M solution of potassium hydroxide.

  • Heat the mixture to 70 °C and maintain this temperature to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

Step 3: Acidification and Isolation

  • After hydrolysis is complete, cool the reaction mixture.

  • Carefully acidify the mixture with hydrochloric acid. This will precipitate the (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride.

  • Collect the precipitate by filtration.

Step 4: Purification

  • Recrystallize the crude product from ethanol to yield the pure (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride.

Synthetic Workflow

G cluster_synthesis Synthesis of (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride Start Methyl/Ethyl 4-bromocrotonate + Dimethylamine in THF Amination Amination at 0-10°C Start->Amination Intermediate_Ester Intermediate 4-dimethylaminocrotonate Amination->Intermediate_Ester Hydrolysis Hydrolysis with KOH at 70°C Intermediate_Ester->Hydrolysis Carboxylate_Salt Potassium (E)-4-(dimethylamino)but-2-enoate Hydrolysis->Carboxylate_Salt Acidification Acidification with HCl Carboxylate_Salt->Acidification Precipitation Precipitation of Hydrochloride Salt Acidification->Precipitation Purification Recrystallization from Ethanol Precipitation->Purification Final_Product (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride Purification->Final_Product G cluster_analysis HPLC Analysis Workflow Sample_Prep Prepare sample solution in a suitable solvent HPLC_System Inject sample into HPLC system (C18 column, gradient elution) Sample_Prep->HPLC_System Detection UV Detection HPLC_System->Detection Data_Analysis Analyze chromatogram for purity and retention time Detection->Data_Analysis Result Purity assessment and identification Data_Analysis->Result G Compound (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride Intermediate Key Synthetic Intermediate Compound->Intermediate enables synthesis of EGFR_Inhibitors Irreversible EGFR Inhibitors (e.g., Afatinib, Neratinib) Intermediate->EGFR_Inhibitors is a precursor to Application Oncology Drug Development EGFR_Inhibitors->Application

References

Foundational

An In-depth Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of trans-4-Dimethylaminocrotonic acid hydrochloride. Contrary to the initial topic of inquir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-Dimethylaminocrotonic acid hydrochloride. Contrary to the initial topic of inquiry, extensive literature review reveals that this compound is not recognized or utilized as a GABA analogue. Instead, its primary and significant role is as a crucial building block in the synthesis of irreversible tyrosine kinase inhibitors, notably the anticancer drugs afatinib and neratinib. This document details the established applications of trans-4-Dimethylaminocrotonic acid hydrochloride, its physicochemical properties, and detailed synthetic protocols. Furthermore, to address the initial interest in GABA analogues, a general overview of this class of compounds and their mechanisms of action is provided for contextual understanding.

Introduction: Clarifying the Role of trans-4-Dimethylaminocrotonic Acid Hydrochloride

trans-4-Dimethylaminocrotonic acid hydrochloride (DMCHA) is a commercially available organic compound.[1][2] Scientific literature and patent filings consistently identify its principal application as a key intermediate in the synthesis of targeted cancer therapies.[1][3] Specifically, it forms a critical part of the structure of afatinib and neratinib, which are potent irreversible inhibitors of the ErbB family of receptor tyrosine kinases.[4] There is no substantive evidence in published research to support its function as a GABA analogue.

Overview of GABA and GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. A deficiency in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders. GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier.

GABA analogues are a class of drugs structurally similar to GABA but often exhibiting different mechanisms of action and improved pharmacokinetic profiles. They are widely used as anticonvulsants, analgesics for neuropathic pain, and anxiolytics.

Prominent examples of GABA analogues include:

  • Gabapentin and Pregabalin: These compounds do not act directly on GABA receptors but are thought to exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.

  • Baclofen: This molecule acts as an agonist at GABA-B receptors.

  • Vigabatrin: This drug works by irreversibly inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA, thereby increasing GABA levels in the brain.

Physicochemical Properties of trans-4-Dimethylaminocrotonic Acid Hydrochloride

A summary of the key physicochemical properties of trans-4-Dimethylaminocrotonic acid hydrochloride is presented in the table below.

PropertyValue
CAS Number 848133-35-7
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance White to off-white solid
Melting Point 162 °C
Solubility Slightly soluble in DMSO, methanol, and water
InChI Key UUHNQHFOIVLAQX-BJILWQEISA-N
Canonical SMILES CN(C)C/C=C/C(=O)O.Cl

Role in the Synthesis of Tyrosine Kinase Inhibitors

trans-4-Dimethylaminocrotonic acid hydrochloride is a key precursor for the synthesis of afatinib and neratinib.[1][3] In the synthesis of these drugs, it is typically converted to its acid chloride, which then reacts with an amino group on the quinazoline core to form an amide bond. This amide linkage is a crucial structural feature of the final active pharmaceutical ingredients.

Mechanism of Action of Afatinib and Neratinib

Afatinib and neratinib are pan-ErbB family inhibitors that target the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4/ErbB4. Unlike first-generation tyrosine kinase inhibitors, they bind irreversibly to the kinase domain of these receptors, leading to a sustained inhibition of signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.

The table below summarizes the inhibitory activities of afatinib and neratinib.

CompoundTargetKi (nM)IC₅₀ (nM)
Afatinib EGFR0.24 ± 0.030.5
HER2-14
HER4-1
Neratinib EGFR0.24 ± 0.03-
HER2--

Note: Ki and IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride and its subsequent use in the synthesis of afatinib. These protocols are compiled and adapted from the patent literature.

Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

One common method for the preparation of trans-4-Dimethylaminocrotonic acid hydrochloride involves a one-pot reaction starting from a trans-crotonate ester.[3]

Materials:

  • trans-Methyl crotonate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Chloroform

  • 33% Dimethylamine aqueous solution

  • 1M Sodium hydroxide aqueous solution

  • Hydrochloric acid

  • Dimethylformamide (DMF)

  • Acetone

Procedure:

  • Bromination: In a reaction vessel, dissolve trans-methyl crotonate (0.50 mol), N-bromosuccinimide (0.50 mol), and benzoyl peroxide (0.01 mol) in chloroform (250 mL) at room temperature. Heat the mixture to reflux and stir for 10 hours. Cool the reaction mixture to room temperature to obtain a solution of trans-4-bromocrotonic acid methyl ester in chloroform.[3]

  • Amination: To the solution from the previous step, slowly add 33% aqueous dimethylamine (0.73 mol) at a temperature between -10 and 25 °C over 30 minutes. Stir the reaction mixture for 30 minutes to form trans-4-dimethylamino methyl crotonate.[3]

  • Hydrolysis and Salt Formation: To the reaction mixture containing trans-4-dimethylamino methyl crotonate, add 1M aqueous sodium hydroxide (0.5 mol) at a temperature between -10 and 25 °C over 30 minutes. Stir at room temperature for 3 hours. Separate the aqueous layer and adjust the pH to 1-2 with hydrochloric acid. Concentrate the solution under reduced pressure. To the residue, add dimethylformamide (180 mL) and stir for 1 hour. Filter the mixture, and to the filtrate, add acetone (60 mL). Stir the solution overnight at room temperature to induce crystallization. The resulting solid is trans-4-dimethylaminocrotonic acid hydrochloride.[3]

Synthesis of Afatinib using trans-4-Dimethylaminocrotonic Acid Hydrochloride

Materials:

  • trans-4-Dimethylaminocrotonic acid hydrochloride

  • Oxalyl chloride or Thionyl chloride

  • N⁴-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine

  • Anhydrous tetrahydrofuran (THF)

  • 1% Sodium hydroxide aqueous solution

  • Purified water

Procedure:

  • Activation of the Carboxylic Acid: In a reaction vessel, suspend trans-4-dimethylaminocrotonic acid hydrochloride in anhydrous THF. Cool the mixture to 0-5 °C. Add a chlorinating agent such as oxalyl chloride or thionyl chloride dropwise to the suspension to form the corresponding acid chloride.[5]

  • Amide Coupling: In a separate reaction vessel, dissolve N⁴-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine in anhydrous THF. To this solution, add the freshly prepared solution of the acid chloride from the previous step. Allow the reaction to proceed at 30 °C for 2 hours.[5]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to 10 ± 5 °C. Adjust the pH to 8-9 by dropwise addition of 1% aqueous sodium hydroxide. Add purified water to precipitate the crude product. Filter the solid, wash with water until the filtrate is neutral, and then dry to obtain afatinib.[5]

Visualizations

Synthetic Pathway of Afatinib

The following diagram illustrates the key steps in the synthesis of Afatinib, highlighting the role of trans-4-Dimethylaminocrotonic acid hydrochloride.

Afatinib_Synthesis A trans-4-Dimethylaminocrotonic acid hydrochloride B Activation (e.g., SOCl₂ or (COCl)₂) A->B C trans-4-Dimethylaminocrotonoyl chloride B->C E Amide Coupling C->E D N⁴-(3-chloro-4-fluorophenyl)-7-((S)- tetrahydrofuran-3-yloxy)quinazoline- 4,6-diamine D->E F Afatinib E->F

Caption: Synthesis of Afatinib from key intermediates.

Workflow for the Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

This diagram outlines the one-pot synthesis workflow for trans-4-Dimethylaminocrotonic acid hydrochloride.

DMCHA_Synthesis_Workflow start Start bromination Bromination of trans-Methyl crotonate start->bromination amination Amination with Dimethylamine bromination->amination hydrolysis Hydrolysis with NaOH amination->hydrolysis salification Salification with HCl hydrolysis->salification crystallization Crystallization salification->crystallization end End Product: trans-4-Dimethylaminocrotonic acid hydrochloride crystallization->end

Caption: One-pot synthesis workflow.

Conclusion

trans-4-Dimethylaminocrotonic acid hydrochloride is a vital pharmaceutical intermediate with a well-established role in the synthesis of the targeted anticancer drugs afatinib and neratinib. This guide has provided a detailed overview of its chemical properties, synthesis, and application, correcting the initial misconception of its function as a GABA analogue. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Understanding the true utility of such chemical entities is paramount for the advancement of medicinal chemistry and the creation of novel therapeutics.

References

Exploratory

An In-Depth Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Abstract trans-4-Dimethylaminocrotonic acid hydrochloride is a pivotal chemical intermediate, indispensable in the synthesis of highly targeted anti-cancer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Dimethylaminocrotonic acid hydrochloride is a pivotal chemical intermediate, indispensable in the synthesis of highly targeted anti-cancer therapeutics. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies. The primary function of this compound as a key building block for the tyrosine kinase inhibitors Afatinib and Neratinib is explored, providing context for its significance in modern medicinal chemistry and drug development. This guide consolidates available data, presents it in a structured format, and includes detailed experimental protocols and schematic diagrams to serve as a valuable resource for researchers and chemists in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

trans-4-Dimethylaminocrotonic acid hydrochloride is the hydrochloride salt of a trans-unsaturated carboxylic acid containing a dimethylamino group. The "trans" configuration refers to the stereochemistry at the carbon-carbon double bond, where the substituents are on opposite sides, a feature crucial for its role in subsequent chemical reactions.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name (E)-4-(dimethylamino)but-2-enoic acid hydrochloride[1]
Synonyms (E)-4-(Dimethylamino)-2-butenoic acid hydrochloride, Afatinib intermediate E[2][3]
CAS Number 848133-35-7[4][5]
Molecular Formula C₆H₁₂ClNO₂[1][5][6]
Molecular Weight 165.62 g/mol [1][5]
Appearance White to off-white solid[2][3][7]
Melting Point Approximately 162°C[2][7]
Solubility Slightly soluble in DMSO, methanol, and water[7][8]
Canonical SMILES CN(C)CC=CC(=O)O.Cl[1]
InChI Key UUHNQHFOIVLAQX-BJILWQEISA-N[1]

Function in Drug Synthesis

The paramount function of trans-4-Dimethylaminocrotonic acid hydrochloride is its role as a critical intermediate in the synthesis of irreversible tyrosine kinase inhibitors (TKIs).[2][4] Specifically, it is an essential component for the synthesis of the anti-tumor drugs Afatinib and Neratinib.[4][9] The α,β-unsaturated carbonyl structure within the molecule acts as a Michael acceptor, which allows the final drug molecule to form a covalent bond with a nucleophilic cysteine residue in the ATP-binding site of the target receptor, leading to irreversible inhibition.[9]

cluster_0 Synthesis of Tyrosine Kinase Inhibitors cluster_1 Mechanism of Action of Final Drug T4DMAH trans-4-Dimethylaminocrotonic acid hydrochloride Afatinib Afatinib T4DMAH->Afatinib Key Intermediate Neratinib Neratinib T4DMAH->Neratinib Key Intermediate TKI Tyrosine Kinase Inhibitor (e.g., Afatinib) EGFR EGFR Family Kinase (ATP Binding Site) TKI->EGFR Covalent Bonding Inhibition Irreversible Inhibition of Kinase Activity EGFR->Inhibition Cancer Inhibition of Cancer Cell Proliferation Inhibition->Cancer

Caption: Role of T4DMAH in TKI Synthesis and Action.

Synthetic Methodologies

Several synthetic routes for trans-4-Dimethylaminocrotonic acid hydrochloride have been developed, each with distinct advantages. Below are detailed protocols for three common methods.

Horner-Wadsworth-Emmons (HWE) Reaction Method

This method utilizes an HWE reaction between N,N-dimethylamino acetaldehyde hydrosulphite and triethyl phosphonoacetate to construct the trans-double bond with high stereoselectivity.[10]

Experimental Protocol:

  • Preparation of Reagent 1: Dissolve triethyl phosphonoacetate in a mixed solvent of methanol and dichloromethane (volume ratio of 4-6).[10]

  • Preparation of Reagent 2: Dissolve NaOH in methanol (weight ratio of 1:10-15).[10]

  • Reaction Initiation: Slowly add the NaOH/methanol solution to the triethyl phosphonoacetate solution at a controlled temperature of -10 to 20°C and stir for 1-3 hours.[10]

  • HWE Reaction: Dissolve N,N-dimethylamino acetaldehyde hydrosulphite in water and slowly add it to the reaction mixture. Maintain the temperature at 20-40°C and continue stirring until the reaction is complete.[10]

  • Work-up and Isolation: Adjust the pH of the reaction solution to 2-3 with hydrochloric acid. The crude product will precipitate.[10]

  • Purification: Recrystallize the crude product from isopropanol or ethanol to obtain pure trans-4-Dimethylaminocrotonic acid hydrochloride.[10]

Start N,N-dimethylamino acetaldehyde hydrosulphite + Triethyl phosphonoacetate Step1 HWE Reaction (NaOH, Methanol/Dichloromethane) Start->Step1 Step2 Acidification (HCl) Step1->Step2 Step3 Suction Filtration Step2->Step3 Step4 Recrystallization (Isopropanol or Ethanol) Step3->Step4 End trans-4-Dimethylaminocrotonic acid hydrochloride Step4->End

Caption: HWE Synthesis Workflow.

One-Pot Synthesis from trans-Crotonate

This efficient one-pot method starts from readily available trans-crotonate and avoids the isolation of intermediates.[9]

Experimental Protocol:

  • Bromination: In a reaction vessel, combine trans-methyl crotonate, N-bromosuccinimide (NBS), and benzoyl peroxide in chloroform at room temperature to generate trans-4-bromocrotonate.[9]

  • Amination: Slowly add a 33% aqueous solution of dimethylamine to the reaction mixture at room temperature. Stir for approximately 1.5 hours to form trans-4-dimethylamino methyl crotonate.[9]

  • Hydrolysis: Add a 1 mol/L aqueous solution of sodium hydroxide to the mixture at a temperature between -10 and 25°C. Stir for 3 hours.[9]

  • Isolation and Salt Formation: Separate the aqueous layer and adjust the pH to 1-2 with hydrochloric acid. Concentrate the solution under reduced pressure.[9]

  • Purification: Add dimethylformamide (DMF) to the residue and stir. Filter the solution and add acetone to the filtrate to induce crystallization. The product, trans-4-Dimethylaminocrotonic acid hydrochloride, is collected after stirring overnight.[9]

Start trans-Methyl Crotonate Step1 Bromination (NBS, Benzoyl Peroxide) Start->Step1 Intermediate1 trans-4-Bromocrotonate Step1->Intermediate1 Step2 Amination (Dimethylamine) Intermediate1->Step2 Intermediate2 trans-4-Dimethylamino Methyl Crotonate Step2->Intermediate2 Step3 Hydrolysis (NaOH) Intermediate2->Step3 Step4 Acidification & Salt Formation (HCl) Step3->Step4 Step5 Crystallization (DMF/Acetone) Step4->Step5 End trans-4-Dimethylaminocrotonic acid hydrochloride Step5->End

Caption: One-Pot Synthesis Workflow.

Synthesis via Methyl 4-Bromocrotonate

This route involves a sequential process of substitution, salt formation, and hydrolysis starting from methyl 4-bromocrotonate.[11]

Experimental Protocol:

  • Substitution: React methyl 4-bromocrotonate with a dimethylamine compound in the presence of a base and an organic solvent to yield the corresponding methyl 4-dimethylaminocrotonate.[11]

  • First Salt Formation: Dissolve the product from the previous step in an organic solvent and adjust the pH to 1-2 with 2N hydrochloric acid. Concentrate under reduced pressure to obtain the hydrochloride salt of the methyl ester.[11]

  • Hydrolysis: Hydrolyze the ester salt using a base (e.g., NaOH) in water. The reaction temperature can range from 10 to 100°C, preferably 30-60°C.[11]

  • Final Salt Formation and Purification: After hydrolysis, acidify the solution with HCl to a pH of 1-2. Concentrate to dryness. The final product is crystallized from a solvent system such as isopropanol/acetone.[11]

Biological Context and Related Analogues

While trans-4-Dimethylaminocrotonic acid hydrochloride itself is not marketed as a bioactive agent, its core structure is related to analogues of gamma-Aminobutyric acid (GABA), a major inhibitory neurotransmitter. For instance, trans-4-aminocrotonic acid (TACA), a related compound, is a GABA analogue of restricted conformation that interacts with GABA receptors.[12][13][14] However, the N,N-dimethyl substitution and the hydrochloride salt form of the title compound are specifically designed for its role as a chemical intermediate, rather than for direct biological activity at GABA receptors.

Its structure is also distantly related to compounds involved in carnitine biosynthesis, such as 4-N-trimethylaminobutyrate.[15][16] Carnitine is essential for fatty acid metabolism.[17] However, there is no evidence to suggest that trans-4-Dimethylaminocrotonic acid hydrochloride directly inhibits carnitine biosynthesis.

Conclusion

trans-4-Dimethylaminocrotonic acid hydrochloride is a fine chemical of high importance in the pharmaceutical industry. Its value is not derived from intrinsic biological activity but from its function as a specialized molecular scaffold for the synthesis of life-saving oncology drugs. The synthetic routes to this compound are well-established, offering various strategies to achieve high purity and yield suitable for industrial production. A thorough understanding of its chemical properties and synthetic pathways, as detailed in this guide, is essential for chemists and researchers involved in the development and manufacturing of targeted cancer therapies.

References

Foundational

The Crucial Role of trans-4-Dimethylaminocrotonic Acid Hydrochloride in the Synthesis of Irreversible Tyrosine Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals Introduction In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) represent a cornerstone of precision medicine. These agents...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) represent a cornerstone of precision medicine. These agents function by interfering with tyrosine kinase enzymes, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a common hallmark of various cancers. trans-4-Dimethylaminocrotonic acid hydrochloride, a key pharmaceutical intermediate, plays a pivotal, albeit indirect, role in the inhibition of tyrosine kinases. This technical guide elucidates the function of trans-4-Dimethylaminocrotonic acid hydrochloride as a crucial building block in the synthesis of potent, irreversible TKIs, specifically focusing on its application in the production of afatinib and neratinib. While not biologically active as a TKI itself, its unique chemical structure is integral to the formation of the covalent bond that enables these drugs to irreversibly inhibit their target enzymes. This document will delve into the synthetic applications of this compound, the mechanism of action of the resulting TKIs, and the signaling pathways they modulate.

Quantitative Data: Inhibitory Activity of TKIs Synthesized with trans-4-Dimethylaminocrotonic Acid Hydrochloride

The significance of trans-4-Dimethylaminocrotonic acid hydrochloride lies in its incorporation into the molecular structure of highly potent TKIs. The following table summarizes the in vitro inhibitory activity (IC50) of afatinib and neratinib against key members of the ErbB family of receptor tyrosine kinases.

Tyrosine Kinase InhibitorTarget KinaseIC50 (nM)
Afatinib EGFR (ErbB1)0.5
HER2 (ErbB2)14
HER4 (ErbB4)1
Neratinib EGFR (ErbB1)92
HER2 (ErbB2)59
HER4 (ErbB4)19

Experimental Protocols: Synthesis of Afatinib and Neratinib

The synthesis of afatinib and neratinib involves a multi-step process where trans-4-Dimethylaminocrotonic acid hydrochloride is introduced to form a critical acrylamide side chain. This side chain acts as a Michael acceptor, enabling covalent bond formation with a cysteine residue in the ATP-binding pocket of the target kinase.

General Synthesis Strategy

The core of the synthesis involves the coupling of a quinazoline or quinoline scaffold with trans-4-Dimethylaminocrotonic acid hydrochloride. This is typically achieved by activating the carboxylic acid of the crotonic acid derivative to form a more reactive species, such as an acid chloride, which then readily reacts with an amino group on the core scaffold.

Synthesis of Afatinib

One common route for the synthesis of afatinib involves the following key steps:

  • Preparation of the Quinazoline Core: Synthesis of N-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine.

  • Activation of trans-4-Dimethylaminocrotonic Acid: trans-4-Dimethylaminocrotonic acid hydrochloride is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the corresponding acid chloride.[1]

  • Coupling Reaction: The activated trans-4-Dimethylaminocrotonic acid chloride is then reacted with the 6-amino group of the quinazoline core to form the final afatinib molecule.[1] This reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) at a controlled temperature, for instance, between -5°C and 5°C.[1]

Synthesis of Neratinib

The synthesis of neratinib follows a similar logic:

  • Preparation of the Quinoline Core: Synthesis of 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxy-3-cyanoquinoline.

  • Activation of trans-4-Dimethylaminocrotonic Acid: Similar to the afatinib synthesis, the carboxylic acid is activated. For example, a solution of 4-N,N-dimethylaminocrotonic acid hydrochloride in THF with a catalytic amount of DMF can be cooled to 0-5 °C before the addition of a chlorinating agent.[2]

  • Coupling Reaction: The resulting 4-(dimethylamino)-2-butenoyl chloride hydrochloride is then added to a solution of the quinoline core in a solvent such as N-methyl pyrrolidinone, with the reaction temperature maintained between 0-10°C.[2]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by afatinib and neratinib. These TKIs primarily target the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).

ErbB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF, NRG1) ErbB_Receptor ErbB Receptor (EGFR, HER2, HER4) Ligand->ErbB_Receptor Binding & Dimerization TK_Domain Tyrosine Kinase Domain ErbB_Receptor->TK_Domain ADP ADP TK_Domain->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) TK_Domain->Downstream_Signaling Activation ATP ATP ATP->TK_Domain Phosphorylation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Afatinib_Neratinib Afatinib / Neratinib Afatinib_Neratinib->TK_Domain Irreversible Inhibition

Caption: ErbB Receptor Signaling Pathway and Inhibition by Afatinib/Neratinib.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis of afatinib and neratinib, highlighting the central role of trans-4-Dimethylaminocrotonic acid hydrochloride.

Afatinib_Synthesis_Workflow start Starting Materials quinazoline_core Synthesis of Quinazoline Core start->quinazoline_core dmaca_hcl trans-4-Dimethylaminocrotonic Acid Hydrochloride start->dmaca_hcl coupling Coupling Reaction quinazoline_core->coupling activation Activation with Chlorinating Agent dmaca_hcl->activation activation->coupling afatinib Afatinib coupling->afatinib purification Purification afatinib->purification final_product Final Product purification->final_product Neratinib_Synthesis_Workflow start Starting Materials quinoline_core Synthesis of Quinoline Core start->quinoline_core dmaca_hcl trans-4-Dimethylaminocrotonic Acid Hydrochloride start->dmaca_hcl coupling Coupling Reaction quinoline_core->coupling activation Activation with Chlorinating Agent dmaca_hcl->activation activation->coupling neratinib Neratinib coupling->neratinib purification Purification neratinib->purification final_product Final Product purification->final_product

References

Exploratory

The Dawn of GABA Mimicry: A Technical History of Aminocrotonic Acid Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract The study of aminocrotonic acid and its derivatives is intrinsically linked to the exploration of γ-aminobutyric acid (GABA), the...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of aminocrotonic acid and its derivatives is intrinsically linked to the exploration of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The quest to understand the structure-activity relationships of GABA has led to the development of a plethora of analogues designed to probe the intricacies of GABAergic neurotransmission. Among these, aminocrotonic acid derivatives have emerged as invaluable tools, offering conformational rigidity that allows for the selective targeting of different GABA receptor subtypes. This technical guide delves into the discovery, history, and key experimental findings related to aminocrotonic acid derivatives, providing a comprehensive resource for researchers in neuroscience and drug development.

A Historical Overview: From GABA to Conformationally Restricted Analogues

The journey into the world of aminocrotonic acid derivatives begins with the discovery of GABA in the brain in 1950. By 1967, its role as an inhibitory neurotransmitter was established, sparking immense interest in its pharmacology. The development of drugs targeting the GABA system, such as the benzodiazepines, highlighted the therapeutic potential of modulating GABAergic signaling.

A pivotal moment in the exploration of GABAergic agents was the realization that the flexible GABA molecule could adopt different conformations to bind to its various receptor subtypes. This led to the strategic design of "conformationally restricted" analogues, where the molecule's structure is made more rigid to favor a specific spatial arrangement. This approach aimed to achieve selectivity for different GABA receptors, which were later classified into GABAA, GABAB, and GABAC (now known as GABAA-ρ) subtypes.

The earliest known synthesis of γ-aminocrotonic acid was reported by Musashi in 1954 in the Journal of the Pharmaceutical Society of Japan. While the detailed specifics of this original synthesis are not widely available in current literature, this work marks the genesis of this class of compounds. The 1970s saw a surge in research on conformationally restricted GABA analogues. A landmark 1975 paper by Johnston and colleagues described cis- and trans-4-aminocrotonic acid (CACA and TACA, respectively) as conformationally restricted analogues of GABA, laying the groundwork for their use as pharmacological probes.[1] Subsequent research focused on refining the synthesis and exploring the pharmacological profiles of these isomers and their derivatives.

Key Derivatives and Their Pharmacological Profiles

The differential activities of the cis and trans isomers of 4-aminocrotonic acid at the various GABA receptor subtypes have been a cornerstone of their utility in neuroscience research. Further derivatization, particularly at the 2-position of the crotonic acid backbone, has yielded a range of compounds with diverse and specific pharmacological activities.

cis- and trans-4-Aminocrotonic Acid (CACA and TACA)
  • trans-4-Aminocrotonic acid (TACA): * As one of the first conformationally restricted GABA analogues to be extensively studied, TACA is a potent agonist at both GABAA and GABAC receptors.[2][3] It is also known to be an inhibitor of GABA uptake.

  • cis-4-Aminocrotonic acid (CACA): * In contrast to its trans isomer, CACA is a selective partial agonist for GABAC receptors, with negligible activity at GABAA and GABAB receptors.[2][4] This selectivity has made CACA an invaluable tool for isolating and studying the function of GABAC receptors.

2-Substituted Derivatives of trans-4-Aminocrotonic Acid

Systematic substitution at the C2 position of the TACA scaffold has been shown to modulate the activity and selectivity of these compounds, particularly at the GABAC receptor. A seminal 1997 study by Chebib and colleagues provided a detailed analysis of a range of these derivatives.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for key aminocrotonic acid derivatives at GABA receptors, primarily focusing on the GABAC receptor subtype for which the most comprehensive data is available.

Table 1: Pharmacological Activity of trans-4-Aminocrotonic Acid (TACA) and its 2-Substituted Derivatives at the Human ρ1 GABAC Receptor [5][6]

CompoundRActivityK_D (μM)IC_50 (μM)K_B (μM)
trans-4-Aminocrotonic acid (TACA)HAgonist0.6--
trans-4-Amino-2-fluorobut-2-enoic acidFAgonist2.43--
trans-4-Amino-2-methylbut-2-enoic acidCH_3Antagonist-31.045.5
4-Amino-2-methylbutanoic acidCH_3 (saturated)Weak Partial Agonist189--
4-Amino-2-methylenebutanoic acid=CH_2Weak Partial Agonist182--
4-Amino-2-chlorobutanoic acidCl (saturated)Weak Partial Agonist285--

K_D (dissociation constant) and IC_50 (half-maximal inhibitory concentration) values were determined from radioligand binding assays. K_B (equilibrium dissociation constant for a competitive antagonist) values were determined from functional assays.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following section provides a representative synthetic protocol for a key aminocrotonic acid derivative.

Synthesis of trans-4-Aminocrotonic Acid (TACA) from γ-Aminobutyric Acid (GABA)

A modern and efficient synthesis of TACA starts from the readily available neurotransmitter GABA. The following protocol is a representative example of this transformation.

Materials:

  • γ-Aminobutyric acid (GABA)

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid

  • Potassium carbonate (K_2CO_3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Bromination of GABA:

    • Dissolve γ-aminobutyric acid (1 equivalent) in glacial acetic acid.

    • Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Extraction:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water.

    • Extract the aqueous solution with ethyl acetate to remove unreacted NBS and succinimide.

  • Elimination Reaction:

    • To the aqueous layer containing the brominated intermediate, add potassium carbonate (2 equivalents).

    • Heat the mixture to reflux for 4-6 hours to induce the elimination reaction and formation of the trans-alkene.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to approximately 4-5 with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield trans-4-aminocrotonic acid.

Spectroscopic Data

The structural elucidation of aminocrotonic acid derivatives relies on standard spectroscopic techniques. While a comprehensive database of spectra is beyond the scope of this guide, representative data for the parent compounds are described below.

  • ¹H NMR: The proton NMR spectra of cis- and trans-4-aminocrotonic acid are distinct, particularly in the coupling constants of the vinylic protons, which reflect their geometric relationship.

  • ¹³C NMR: The carbon NMR spectra provide information on the number and electronic environment of the carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the amine (N-H stretching) groups.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of aminocrotonic acid derivatives is their interaction with GABA receptors, which are ligand-gated ion channels (GABAA and GABAC) or G-protein coupled receptors (GABAB).

GABAergic Synaptic Transmission

The binding of an agonist like TACA to GABAA or GABAC receptors leads to the opening of an integral chloride ion channel. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_Receptor GABA Receptor (GABAA / GABAC) Vesicle->GABA_Receptor Release Cl_channel Cl- Channel GABA_Receptor->Cl_channel Activation Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx TACA TACA TACA->GABA_Receptor Agonist Binding Experimental_Workflow start Synthesize Aminocrotonic Acid Derivative step1 Inject GABA Receptor cRNA into Xenopus Oocyte start->step1 step2 Incubate Oocyte for Receptor Expression step1->step2 step3 Perform Two-Electrode Voltage-Clamp Recording step2->step3 step4 Apply Derivative at Varying Concentrations step3->step4 step5 Measure Chloride Current Response step4->step5 end Determine Potency (EC50) and Efficacy step5->end

References

Foundational

Physical and chemical characteristics of trans-4-Dimethylaminocrotonic acid HCl

An In-depth Technical Guide to trans-4-Dimethylaminocrotonic acid HCl Introduction Trans-4-Dimethylaminocrotonic acid hydrochloride is a pivotal pharmaceutical intermediate, primarily recognized for its integral role in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to trans-4-Dimethylaminocrotonic acid HCl

Introduction

Trans-4-Dimethylaminocrotonic acid hydrochloride is a pivotal pharmaceutical intermediate, primarily recognized for its integral role in the synthesis of targeted anti-cancer therapies.[1][2] Its chemical structure features an α,β-unsaturated carbonyl system, which is crucial for its function as a covalent inhibitor precursor.[3] This technical guide provides a comprehensive overview of its physical and chemical characteristics, synthesis protocols, and its mechanism of action in the context of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Physical and Chemical Characteristics

The physical and chemical properties of trans-4-Dimethylaminocrotonic acid HCl are summarized below. The compound is typically a white to off-white crystalline solid.[4][5][6]

PropertyValueSource(s)
IUPAC Name (E)-4-(dimethylamino)but-2-enoic acid hydrochloride[7]
Synonyms trans-4-(Dimethylamino)crotonic acid HCl, (E)-4-(Dimethylamino)-2-butenoic Acid HCl[7][8][9]
CAS Number 848133-35-7[1][7][8]
Molecular Formula C₆H₁₂ClNO₂ (or C₆H₁₁NO₂·HCl)[7][8][10]
Molecular Weight 165.62 g/mol [7][8]
Melting Point 160-162 °C[4]
Appearance White to Off-White Crystalline Solid[4][5][6]
Purity ≥97%[10][11]
Solubility Soluble in DMSO (slightly), Methanol (slightly), Water (slightly)[6]
Storage Store at 2°C - 8°C in an inert atmosphere[6][9]

Biological Role and Mechanism of Action

Trans-4-Dimethylaminocrotonic acid HCl is a critical building block for several irreversible tyrosine kinase inhibitors (TKIs), most notably Afatinib and Neratinib.[1][3] These drugs are used to treat cancers characterized by the overexpression or mutation of epidermal growth factor receptors (EGFRs).

The therapeutic activity of these drugs stems from the crotonic acid moiety. The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling it to form a covalent bond with a nucleophilic cysteine residue in the active site of the target kinase.[3] This irreversible binding permanently deactivates the enzyme, blocking downstream signaling pathways that promote tumor growth.

cluster_Inhibitor Afatinib / Neratinib cluster_Kinase Tyrosine Kinase Active Site cluster_Result Outcome Crotonic_Acid_Moiety trans-4-Dimethylaminocrotonic acid-derived moiety (Michael Acceptor) Covalent_Bond Irreversible Covalent Bond Formation Crotonic_Acid_Moiety->Covalent_Bond Michael Addition Cysteine Cysteine Residue (Nucleophile) Cysteine->Covalent_Bond Inhibition Kinase Deactivation & Blocked Signal Transduction Covalent_Bond->Inhibition

Mechanism of Covalent Inhibition

The role of trans-4-Dimethylaminocrotonic acid HCl as a key intermediate is visualized in the following diagram, showing its position in the synthesis pathway of these important anti-tumor agents.

Start Starting Materials Intermediate trans-4-Dimethylaminocrotonic acid HCl Start->Intermediate Synthesis Afatinib Afatinib Intermediate->Afatinib Further Reaction Neratinib Neratinib Intermediate->Neratinib Further Reaction End Tyrosine Kinase Inhibitors (Anti-Cancer Drugs) Afatinib->End Neratinib->End

Role as a Key Pharmaceutical Intermediate

Experimental Protocols: Synthesis

Several methods for the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride have been patented, reflecting its commercial importance. Below are summaries of common strategies.

Method 1: From Methyl 4-bromocrotonate

This method involves a substitution reaction followed by hydrolysis and salt formation.[2]

  • Substitution : Methyl 4-bromocrotonate is reacted with a dimethylamine compound (e.g., dimethylamine hydrochloride or aqueous solution) in the presence of a base and an organic solvent to yield the methyl ester of trans-4-dimethylaminocrotonic acid.

  • First Salt Formation : The resulting ester is treated with an acid (e.g., 2N HCl) in an organic solvent to a pH of 1-2, followed by concentration under reduced pressure to obtain the hydrochloride salt of the ester.

  • Hydrolysis : The ester salt is then hydrolyzed using a base, such as sodium hydroxide, in water. Reaction temperatures typically range from 30-60 °C.

  • Final Salt Formation : After hydrolysis, the pH of the solution is adjusted again to 1-2 with hydrochloric acid. The final product, trans-4-Dimethylaminocrotonic acid HCl, is obtained by concentration and crystallization from a suitable organic solvent like isopropanol or acetone.[2]

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

This approach utilizes an HWE reaction to form the carbon-carbon double bond with the desired trans-stereochemistry.[12]

  • Base Preparation : A base, such as potassium hydroxide, is prepared in a suitable solvent system.

  • Ylide Formation : Triethyl phosphonoacetate is added to the base to form the corresponding phosphonate ylide.

  • Condensation : An aqueous solution of N,N-dimethylamino acetaldehyde hydrosulphite is slowly added to the reaction mixture. The reaction is stirred at 20-40 °C until completion.

  • Acidification and Crystallization : Hydrochloric acid is added to the reaction mixture to adjust the pH to 2-3. This precipitates the crude product, which is then collected by filtration and recrystallized from isopropanol or ethanol to yield pure trans-4-Dimethylaminocrotonic acid HCl.[12]

Method 3: One-Pot Synthesis from Trans-Crotonate

This streamlined "one-pot" process avoids the isolation of intermediates, improving efficiency.[3]

  • Bromination : A trans-crotonate ester (e.g., methyl or ethyl crotonate) is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as chloroform. This produces a solution of the trans-4-bromocrotonate ester.

  • Amination : Without isolating the bromo-ester, an aqueous solution of dimethylamine is added directly to the reaction flask. A condensation reaction occurs, replacing the bromine with the dimethylamino group to form the trans-4-dimethylaminocrotonate ester.

  • Hydrolysis and Salt Formation : An alkali (e.g., NaOH) is added for hydrolysis, followed by acidification with HCl to precipitate the final product.

The general workflow for these synthetic routes can be visualized as follows:

Start Starting Material (e.g., Crotonate Ester, Acetaldehyde derivative) Step1 Functional Group Introduction (e.g., Bromination, HWE Reaction) Start->Step1 Step2 Substitution with Dimethylamine Step1->Step2 Step3 Ester Hydrolysis (Saponification) Step2->Step3 Step4 Acidification / Salt Formation (with HCl) Step3->Step4 Product Final Product: trans-4-Dimethylaminocrotonic acid HCl Step4->Product

Generalized Synthetic Workflow

Spectral Data

While specific spectra are proprietary to suppliers, typical spectral characteristics can be inferred.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic peaks for the vinyl protons of the trans-double bond (with a large coupling constant, J ≈ 15 Hz), a singlet for the two methyl groups of the dimethylamino moiety, and a methylene group adjacent to the amine.

  • ¹³C NMR : The carbon NMR would show signals for the carbonyl carbon, the two sp² carbons of the double bond, the methylene carbon, and the methyl carbons.

  • IR Spectroscopy : The infrared spectrum would display a broad absorption for the O-H stretch of the carboxylic acid, a C=O stretch around 1700 cm⁻¹, C=C stretching, and C-H stretching for the aliphatic and vinyl groups. The presence of the amine hydrochloride salt would also be evident.[13]

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the free base (C₆H₁₁NO₂) upon ionization.

For detailed spectral data, it is recommended to consult the Certificate of Analysis from a chemical supplier.[14]

References

Exploratory

trans-4-Dimethylaminocrotonic acid hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of trans-4-Dimethylaminocrotonic acid hydrochloride, a key intermediate in the synthesis of targeted...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Dimethylaminocrotonic acid hydrochloride, a key intermediate in the synthesis of targeted cancer therapeutics. This document details its chemical properties, synthesis methodologies, and its role in the development of potent tyrosine kinase inhibitors.

Core Compound Data

trans-4-Dimethylaminocrotonic acid hydrochloride is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the irreversible pan-ErbB family inhibitors, afatinib and neratinib. Its chemical and physical properties are summarized below.

PropertyValueCitations
Molecular Formula C6H12ClNO2[1][2][3]
Molecular Weight 165.62 g/mol [1][2][3]
CAS Number 848133-35-7[1][2]
Alternate Names (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride, (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride[1]
Appearance White to off-white solid[4]
Application Precursor to tyrosine kinase inhibiting antitumor agents[1][5]

Role in Tyrosine Kinase Inhibitor Synthesis

trans-4-Dimethylaminocrotonic acid hydrochloride serves as a critical intermediate for the synthesis of afatinib and neratinib, both of which are potent drugs used in the treatment of cancers characterized by the overexpression of the human epidermal growth factor receptor (HER) family.[6][7][8] The key step in these syntheses involves the coupling of 4-N,N-dimethylaminocrotonic acid with the respective quinoline core structures of the target molecules.[9]

The resulting drugs, afatinib and neratinib, are irreversible pan-HER inhibitors that target EGFR (HER1), HER2, and HER4.[5][10][11] By covalently binding to these receptors, they block crucial downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[4][5] This inhibition ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis.[12][13]

Signaling Pathway of Target Therapeutics

The following diagram illustrates the signaling pathway inhibited by the drugs synthesized using trans-4-Dimethylaminocrotonic acid hydrochloride.

Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs Therapeutic Intervention cluster_downstream Downstream Signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway HER1 EGFR (HER1) PI3K PI3K HER1->PI3K RAS RAS HER1->RAS HER2 HER2 HER2->PI3K HER2->RAS HER4 HER4 HER4->PI3K HER4->RAS Afatinib Afatinib Afatinib->HER1 Afatinib->HER2 Afatinib->HER4 Neratinib Neratinib Neratinib->HER1 Neratinib->HER2 Neratinib->HER4 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Proliferation ERK->Gene_Expression

Caption: Pan-HER inhibition by Afatinib and Neratinib blocks PI3K/AKT and MAPK/ERK signaling pathways.

Experimental Protocols: Synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride

Several synthetic routes for trans-4-Dimethylaminocrotonic acid hydrochloride have been reported, primarily in patent literature. Below is a representative protocol based on a Horner-Wadsworth-Emmons (HWE) reaction.[14]

Objective: To synthesize trans-4-Dimethylaminocrotonic acid hydrochloride via an HWE reaction.

Materials:

  • N,N-dimethylaminoacetaldehyde hydrosulfite (Substrate)

  • Triethyl phosphonoacetate (Reagent)

  • Methanol

  • Dichloromethane

  • Base (e.g., Sodium ethoxide)

  • Hydrochloric acid

Procedure:

  • Reagent Preparation: Dissolve triethyl phosphonoacetate in a mixed solvent system of methanol and dichloromethane.

  • Reaction Initiation: In a separate reaction vessel, dissolve N,N-dimethylaminoacetaldehyde hydrosulfite in a suitable solvent.

  • HWE Reaction: Under controlled temperature conditions (e.g., cooled in an ice bath), slowly add the triethyl phosphonoacetate solution and a base to the substrate solution.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture and perform an aqueous work-up to remove inorganic byproducts.

  • Ester Hydrolysis: The resulting crotonate ester is then hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous or alcoholic solvent.

  • Acidification and Isolation: After hydrolysis, the reaction mixture is acidified with hydrochloric acid to a pH of 1-2.[15] The product, trans-4-Dimethylaminocrotonic acid hydrochloride, precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., isopropanol), and dried under vacuum to yield the final product.[16]

The following diagram outlines a generalized workflow for the synthesis and its subsequent use.

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_api_synthesis API Synthesis cluster_application Application Start Starting Materials (e.g., N,N-dimethylaminoacetaldehyde, Triethyl phosphonoacetate) Reaction Horner-Wadsworth-Emmons Reaction Start->Reaction Hydrolysis Ester Hydrolysis Reaction->Hydrolysis Salt_Formation Salt Formation with HCl Hydrolysis->Salt_Formation Intermediate trans-4-Dimethylaminocrotonic acid hydrochloride Salt_Formation->Intermediate Coupling Amide Coupling Reaction Intermediate->Coupling Quinoline_Core Quinoline Core Structure Quinoline_Core->Coupling API Active Pharmaceutical Ingredient (e.g., Afatinib, Neratinib) Coupling->API TKI Tyrosine Kinase Inhibitor API->TKI

Caption: General workflow for the synthesis and application of the title compound.

References

Foundational

Spectroscopic Characterization of trans-4-Dimethylaminocrotonic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-Dimethylaminocrotonic acid hydrochloride, a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-Dimethylaminocrotonic acid hydrochloride, a key intermediate in the synthesis of several tyrosine kinase inhibitors.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • Chemical Name: trans-4-Dimethylaminocrotonic acid hydrochloride

  • Synonyms: (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride[1][2]

  • CAS Number: 848133-35-7[1][2]

  • Molecular Formula: C₆H₁₂ClNO₂[1][2]

  • Molecular Weight: 165.62 g/mol [1][2]

  • Appearance: White to off-white solid[2]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for trans-4-Dimethylaminocrotonic acid hydrochloride. This data is predicted based on the chemical structure and typical values for similar functional groups.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.90dt1HH-3
~6.15d1HH-2
~3.85d2HH-4
~2.95s6HN(CH₃)₂
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, D₂O)
Chemical Shift (δ) ppmAssignment
~170.0C-1 (C=O)
~140.0C-3
~125.0C-2
~55.0C-4
~45.0N(CH₃)₂
Table 3: IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1640MediumC=C stretch (alkene)
~1400MediumC-H bend (aliphatic)
~980Strong=C-H bend (trans alkene)
Table 4: Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
m/zInterpretation
130.08[M+H]⁺ (protonated free base)
166.06[M+H]⁺ (protonated molecule)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of trans-4-Dimethylaminocrotonic acid hydrochloride.

  • Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: D₂O

  • Reference: Internal reference (e.g., TSP) or solvent signal.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Solvent: D₂O

  • Reference: Internal reference or solvent signal.

  • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Place a small amount (1-2 mg) of the solid sample in an agate mortar.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder.[3]

  • Thoroughly grind the mixture until a fine, homogeneous powder is obtained.[3]

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[3]

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • The choice of solvent will depend on the specific instrument and ionization method.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • The sample solution is infused into the ESI source at a constant flow rate.

  • The mass spectrum is acquired over a suitable m/z range (e.g., 50-500 amu).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the data and the chemical structure.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample trans-4-Dimethylaminocrotonic acid HCl NMR_Prep Dissolution in D2O Sample->NMR_Prep IR_Prep KBr Pellet Preparation Sample->IR_Prep MS_Prep Dilution in Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Data_Structure_Relationship cluster_structure Chemical Structure cluster_data Spectroscopic Data Structure trans-4-Dimethylaminocrotonic acid HCl NMR NMR (Chemical Shifts, Multiplicity, Integration) Structure->NMR determines IR IR (Vibrational Frequencies) Structure->IR determines MS Mass Spec (Molecular Ion Peak) Structure->MS determines

References

Exploratory

An In-depth Technical Guide on trans-4-Dimethylaminocrotonic acid hydrochloride: A Key Intermediate in Tyrosine Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract trans-4-Dimethylaminocrotonic acid hydrochloride, with the CAS number 848133-35-7, is a pivotal intermediate in the synthesis of several potent tyr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Dimethylaminocrotonic acid hydrochloride, with the CAS number 848133-35-7, is a pivotal intermediate in the synthesis of several potent tyrosine kinase inhibitors (TKIs), most notably the anticancer drugs afatinib and neratinib. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its crucial role as a building block for these targeted therapies. While the biological activity of the final compounds is well-documented, this paper also collates the available, albeit limited, data on the intrinsic biological activity of the intermediate itself. Detailed experimental protocols for its synthesis are presented, alongside a visualization of the key signaling pathway targeted by the drugs derived from this intermediate.

Chemical Properties and Data

trans-4-Dimethylaminocrotonic acid hydrochloride is a white to off-white solid.[1] Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 848133-35-7[2]
Molecular Formula C₆H₁₂ClNO₂[2]
Molecular Weight 165.62 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 162 °C[1]
Solubility Slightly soluble in DMSO, Methanol, and Water[1]
Synonyms (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride, trans-4-(Dimethylamino)-2-butenoic acid hydrochloride[2]
InChI Key UUHNQHFOIVLAQX-BJILWQEISA-N[2]
SMILES CN(C)C/C=C/C(=O)O.Cl[2]

Synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride is a critical step in the production of afatinib and neratinib. Several synthetic routes have been described, primarily in the patent literature. Below are detailed experimental protocols for two common methods.

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

One patented method involves a Horner-Wadsworth-Emmons (HWE) reaction.[3] This approach utilizes N,N-dimethylamino acetaldehyde hydrosulphite and triethyl phosphonoacetate as key starting materials.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve triethyl phosphonoacetate in a mixed solvent of methanol and dichloromethane (in a 4:1 to 6:1 volume ratio). The weight-to-volume ratio of triethyl phosphonoacetate to the solvent mixture should be between 1:4 and 1:6.

  • Addition of Base: Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Addition of Aldehyde: Prepare a solution of N,N-dimethylamino acetaldehyde hydrosulphite in water. Slowly add this aqueous solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at a temperature between 20-40 °C until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).

  • Acidification and Isolation: Upon completion, adjust the pH of the reaction mixture to 2-3 with hydrochloric acid. This will precipitate the crude product.

  • Purification: Collect the crude product by filtration and recrystallize from isopropanol or ethanol to yield pure trans-4-Dimethylaminocrotonic acid hydrochloride.[3]

DOT Script for HWE Synthesis Workflow

HWE_Synthesis reagent1 Triethyl phosphonoacetate mix1 Dissolve reagent1->mix1 reagent2 N,N-dimethylamino acetaldehyde hydrosulphite reaction HWE Reaction (20-40°C) reagent2->reaction solvent1 Methanol/ Dichloromethane solvent1->mix1 base Sodium Methoxide add_base Add Base base->add_base acid Hydrochloric Acid acidification Acidify (pH 2-3) acid->acidification purification Recrystallization (Isopropanol/Ethanol) product trans-4-Dimethylaminocrotonic acid hydrochloride purification->product mix1->add_base add_base->reaction reaction->acidification acidification->purification

Caption: Workflow for the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride via the Horner-Wadsworth-Emmons reaction.

One-Pot Synthesis from trans-Crotonate

Another patented approach describes a one-pot synthesis starting from a trans-crotonate ester.[4] This method avoids the isolation of intermediates, potentially improving efficiency.

Experimental Protocol:

  • Bromination: In a reaction vessel, combine trans-methyl crotonate, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide in a suitable solvent like chloroform. Stir the mixture at room temperature to produce trans-4-bromocrotonate.

  • Amination: To the same reaction vessel, slowly add an aqueous solution of dimethylamine. Stir the mixture to facilitate the condensation reaction, forming trans-4-dimethylaminocrotonate.

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture. Stir at room temperature to hydrolyze the ester.

  • Acidification and Isolation: After the hydrolysis is complete, separate the aqueous layer and adjust the pH to 1-2 with hydrochloric acid. Concentrate the solution under reduced pressure.

  • Crystallization: Add a suitable solvent system, such as dimethylformamide (DMF) and acetone, to the residue to induce crystallization.

  • Purification: Collect the crystals by filtration to obtain high-purity trans-4-Dimethylaminocrotonic acid hydrochloride.[4]

DOT Script for One-Pot Synthesis Workflow

One_Pot_Synthesis start trans-Methyl Crotonate + NBS + Benzoyl Peroxide in Chloroform step1 Bromination start->step1 intermediate1 trans-4-Bromocrotonate (in situ) step1->intermediate1 step2 Amination intermediate1->step2 reagent1 Aqueous Dimethylamine reagent1->step2 intermediate2 trans-4-Dimethylaminocrotonate (in situ) step2->intermediate2 step3 Hydrolysis intermediate2->step3 reagent2 Aqueous NaOH reagent2->step3 intermediate3 Sodium trans-4-Dimethylaminocrotonate (in situ) step3->intermediate3 step4 Acidification (pH 1-2) & Concentration intermediate3->step4 reagent3 Hydrochloric Acid reagent3->step4 crystallization Crystallization (DMF/Acetone) step4->crystallization product trans-4-Dimethylaminocrotonic acid hydrochloride crystallization->product

Caption: Workflow for the one-pot synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride.

Biological Activity and Role in Drug Development

trans-4-Dimethylaminocrotonic acid hydrochloride is a crucial precursor in the synthesis of irreversible tyrosine kinase inhibitors, including afatinib and neratinib.[5] These drugs are designed to target the ErbB family of receptors, which play a significant role in the proliferation and survival of cancer cells.

Mechanism of Action of Derived Tyrosine Kinase Inhibitors

The crotonic acid moiety of this intermediate is incorporated into the final drug structure to act as a Michael acceptor. This allows the drug to form a covalent bond with a cysteine residue in the ATP-binding site of the target kinase, leading to irreversible inhibition.

  • Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR (HER1), HER2, and HER4.[6][7][8] By covalently binding to the kinase domain, it blocks downstream signaling pathways, leading to a reduction in tumor growth.[6][9]

  • Neratinib is also a potent, irreversible pan-HER tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[10][11][12] It inhibits phosphorylation and downstream signaling, resulting in decreased cell proliferation and increased apoptosis.[11][13]

DOT Script for EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Afatinib_Neratinib Afatinib / Neratinib Afatinib_Neratinib->EGFR Irreversibly Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of afatinib and neratinib.

Intrinsic Biological Activity

While primarily used as an intermediate, the free acid form of the title compound, (E)-4-(dimethylamino)but-2-enoic acid, has been reported to exhibit anticancer properties. Studies have shown its ability to inhibit the growth of various cancer cell lines, including osteosarcoma (U2OS) and colon adenocarcinoma (HT29), with IC₅₀ values in the micromolar range.[14] However, detailed experimental data and protocols for these specific findings are not widely available in the public domain. The dimethylamino group is thought to facilitate interactions with biological molecules, potentially influencing enzymatic activities and signaling pathways.[14]

Conclusion

trans-4-Dimethylaminocrotonic acid hydrochloride is a fundamentally important molecule for the synthesis of targeted cancer therapies. Its well-defined chemical properties and established synthetic routes make it a reliable building block for the production of afatinib, neratinib, and potentially other novel tyrosine kinase inhibitors. While the primary focus of research has been on the final drug products, the limited evidence of intrinsic biological activity of its free acid form suggests that further investigation into the pharmacological profile of this intermediate and its derivatives could be a worthwhile endeavor for drug discovery programs. This guide provides a consolidated resource for researchers and developers working with this key intermediate, summarizing its chemical data, providing detailed synthesis protocols, and contextualizing its role in the development of life-saving medicines.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Afatinib Utilizing trans-4-Dimethylaminocrotonic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of Afatinib, a potent irreversible ErbB family block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Afatinib, a potent irreversible ErbB family blocker, utilizing trans-4-Dimethylaminocrotonic acid hydrochloride as a key intermediate. The described methodology focuses on the critical amide coupling step between the activated carboxylic acid and the core quinazoline amine. Furthermore, this document outlines the mechanism of action of Afatinib and presents a diagram of the associated signaling pathway. The provided protocols and data are intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of targeted cancer therapeutics.

Introduction

Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly blocks signaling from the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This covalent binding leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival in certain cancers. The synthesis of Afatinib involves several key steps, with the formation of the acrylamide side chain being a critical transformation. One established synthetic route employs trans-4-Dimethylaminocrotonic acid hydrochloride as a precursor for this side chain. This document details the procedures for the successful synthesis of Afatinib via this intermediate.

Mechanism of Action and Signaling Pathway

Afatinib exerts its therapeutic effect by covalently binding to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of tyrosine kinase autophosphorylation. This action effectively downregulates ErbB signaling. The acrylamide moiety of Afatinib acts as a Michael acceptor, forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the ErbB receptors. This irreversible inhibition is a key feature that distinguishes Afatinib from first-generation, reversible TKIs.

The inhibition of the ErbB receptor family by Afatinib blocks two major downstream signaling pathways implicated in cancer cell growth and survival:

  • The PI3K/Akt Pathway: This pathway is critical for cell survival, proliferation, and growth.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.

Afatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_afatinib cluster_downstream Downstream Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk Ras/Raf/MEK/ERK Pathway ErbB ErbB Receptor Family (EGFR, HER2, HER4) PI3K PI3K ErbB->PI3K Ras Ras ErbB->Ras Afatinib Afatinib Afatinib->ErbB Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation

Afatinib's inhibitory effect on the ErbB signaling pathway.

Synthesis of Afatinib: Key Amide Coupling Step

The pivotal step in this synthetic route is the amide bond formation between N4-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (Intermediate 1) and an activated form of trans-4-Dimethylaminocrotonic acid.

Reaction Scheme

Afatinib_Synthesis cluster_reactants cluster_activation cluster_product Intermediate1 Intermediate 1 (Quinazoline Amine) Afatinib Afatinib Intermediate1->Afatinib Amide Coupling CrotonicAcid trans-4-Dimethylaminocrotonic acid hydrochloride ActivatedAcid Activated Crotonic Acid CrotonicAcid->ActivatedAcid Activation ActivatingAgent Activating Agent (e.g., SOCl2, (COCl)2) ActivatedAcid->Afatinib Amide Coupling

General workflow for the synthesis of Afatinib.
Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Afatinib, with a focus on the amidation step. Yields can vary based on reaction scale and purification methods.

ParameterValueReference
Overall Yield (Afatinib free base)84%[1][2]
Purity (HPLC)>99.0%[2]
Molar Ratio (Intermediate 1 : Activated Acid)1 : 1.1 - 1.5General Practice
Reaction SolventN,N-Dimethylacetamide (DMA)[2]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the synthesis of Afatinib using trans-4-Dimethylaminocrotonic acid hydrochloride.

Protocol 1: Activation of trans-4-Dimethylaminocrotonic Acid

This protocol describes the in-situ generation of the acyl chloride from trans-4-Dimethylaminocrotonic acid hydrochloride.

Materials:

  • trans-4-Dimethylaminocrotonic acid hydrochloride

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add trans-4-Dimethylaminocrotonic acid hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM or THF.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.

  • The resulting solution of the activated acyl chloride is used directly in the next step without isolation.

Protocol 2: Amide Coupling to Synthesize Afatinib

This protocol details the reaction of the activated trans-4-Dimethylaminocrotonic acid with Intermediate 1.

Materials:

  • Solution of activated trans-4-Dimethylaminocrotonic acid from Protocol 4.1

  • N4-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (Intermediate 1)

  • Anhydrous N,N-Dimethylacetamide (DMA) or a suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a separate dry round-bottom flask under an inert atmosphere, dissolve Intermediate 1 (1.0 eq) in anhydrous DMA.

  • Add a suitable non-nucleophilic base such as triethylamine (2.5 eq) or DIPEA (2.5 eq) to the solution of Intermediate 1.

  • Cool the solution of Intermediate 1 to 0 °C.

  • Slowly add the freshly prepared solution of the activated acyl chloride from Protocol 4.1 to the solution of Intermediate 1 dropwise over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Afatinib free base.

Protocol 3: Purification of Afatinib

This protocol provides a general procedure for the purification of the crude Afatinib product.

Materials:

  • Crude Afatinib free base

  • Silica gel for column chromatography

  • Eluent system (e.g., Dichloromethane/Methanol gradient)

  • Recrystallization solvents (e.g., Ethanol, Acetone, Isopropanol)

Procedure:

  • Chromatographic Purification:

    • Dissolve the crude Afatinib in a minimal amount of the eluent.

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing the methanol concentration).

    • Collect the fractions containing the pure product, as identified by TLC or HPLC.

    • Combine the pure fractions and evaporate the solvent to yield purified Afatinib.

  • Recrystallization:

    • Dissolve the crude or column-purified Afatinib in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/acetone).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure Afatinib.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

  • Afatinib is a potent cytotoxic agent. Handle the final product and any intermediates with appropriate containment measures.

Conclusion

The synthesis of Afatinib utilizing trans-4-Dimethylaminocrotonic acid hydrochloride is a viable and established method. The key to a successful synthesis lies in the efficient activation of the carboxylic acid and the controlled amide coupling reaction. The protocols provided herein offer a detailed guide for researchers to reproduce this synthesis. Careful control of reaction conditions and appropriate purification techniques are essential to obtain high-purity Afatinib for research and development purposes.

References

Application

Synthesis Protocol for a Key Neratinib Intermediate: 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile

This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate of Neratinib, 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitril...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate of Neratinib, 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile. This intermediate is crucial in the convergent synthesis of the irreversible pan-ErbB inhibitor, Neratinib. The protocols outlined below are intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Neratinib is an orally available, irreversible inhibitor of the HER2 and EGFR receptor tyrosine kinases, approved for the treatment of early-stage HER2-positive breast cancer. The synthesis of Neratinib involves the coupling of a substituted quinoline core with a side chain. The intermediate, 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile, represents the core structure of Neratinib, incorporating the essential quinoline and substituted aniline moieties. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

This protocol details a common synthetic route to this key intermediate, beginning from commercially available starting materials. The synthesis involves the preparation of the aniline and quinoline fragments, followed by their coupling.

Overall Synthetic Workflow

The synthesis of the target intermediate is achieved through a convergent approach. First, the substituted aniline, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is prepared. Concurrently, the quinoline core, 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, is synthesized. Finally, these two fragments are coupled to yield the desired intermediate.

cluster_0 Aniline Synthesis cluster_1 Quinoline Synthesis cluster_2 Final Coupling A 2-Chloro-4-nitrophenol C 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine A->C Etherification B 2-(Chloromethyl)pyridine B->C D 3-chloro-4-(pyridin-2-ylmethoxy)aniline C->D Reduction H 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile D->H Nucleophilic Aromatic Substitution E 4-Amino-2-ethoxy-5-nitrobenzonitrile F N-(4-cyano-2-ethoxy-5-nitrophenyl)-N,N-dimethylformimidamide E->F Formylation G 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile F->G Cyclization & Chlorination G->H

Figure 1: Synthetic workflow for the key Neratinib intermediate.

Experimental Protocols

Part 1: Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline

This part of the protocol describes the synthesis of the substituted aniline component.

Step 1.1: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

This step involves the etherification of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine.

Reagent/SolventMolecular WeightQuantityMoles
2-Chloro-4-nitrophenol173.56 g/mol 17.35 g0.10
2-(Chloromethyl)pyridine HCl164.04 g/mol 16.40 g0.10
Potassium Carbonate (K₂CO₃)138.21 g/mol 41.46 g0.30
Acetone-200 mL-

Protocol:

  • To a stirred suspension of 2-chloro-4-nitrophenol and potassium carbonate in acetone, add 2-(chloromethyl)pyridine hydrochloride.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-((2-chloro-4-nitrophenoxy)methyl)pyridine as a solid.

Step 1.2: Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline

This step involves the reduction of the nitro group to an amine.

Reagent/SolventMolecular WeightQuantityMoles
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine264.67 g/mol 26.47 g0.10
Iron Powder (Fe)55.85 g/mol 27.93 g0.50
Ammonium Chloride (NH₄Cl)53.49 g/mol 26.75 g0.50
Ethanol/Water (5:1)-300 mL-

Protocol:

  • To a stirred solution of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine in an ethanol/water mixture, add iron powder and ammonium chloride.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • The crude product can be purified by column chromatography or recrystallization to afford 3-chloro-4-(pyridin-2-ylmethoxy)aniline.[1]

Part 2: Synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

This part details the synthesis of the quinoline core. The synthesis starts from 4-amino-2-ethoxy-5-nitrobenzonitrile, which can be prepared from commercially available materials.

Step 2.1: Synthesis of N-(4-cyano-2-ethoxy-5-nitrophenyl)-N,N-dimethylformimidamide

Reagent/SolventMolecular WeightQuantityMoles
4-Amino-2-ethoxy-5-nitrobenzonitrile221.19 g/mol 22.12 g0.10
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16 g/mol 14.30 g0.12
Toluene-150 mL-

Protocol:

  • Suspend 4-amino-2-ethoxy-5-nitrobenzonitrile in toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold toluene and dry under vacuum to obtain N-(4-cyano-2-ethoxy-5-nitrophenyl)-N,N-dimethylformimidamide.

Step 2.2: Synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

Reagent/SolventMolecular WeightQuantityMoles
N-(4-cyano-2-ethoxy-5-nitrophenyl)-N,N-dimethylformimidamide276.27 g/mol 27.63 g0.10
Iron Powder (Fe)55.85 g/mol 27.93 g0.50
Acetic Acid60.05 g/mol 150 mL-
Phosphorus Oxychloride (POCl₃)153.33 g/mol 45.99 g (28 mL)0.30

Protocol:

  • Add N-(4-cyano-2-ethoxy-5-nitrophenyl)-N,N-dimethylformimidamide to acetic acid.

  • Heat the mixture to 70-80 °C and add iron powder portion-wise.

  • After the addition is complete, stir the mixture at this temperature for 1-2 hours to effect the reductive cyclization.

  • Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., NaOH solution) to precipitate the intermediate 6-amino-7-ethoxy-4-hydroxyquinoline-3-carbonitrile. Filter and dry the solid.

  • Suspend the dried intermediate in phosphorus oxychloride.

  • Heat the mixture to reflux for 2-4 hours to perform the chlorination.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile.

Part 3: Synthesis of 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile

This final part describes the coupling of the aniline and quinoline fragments.

Reagent/SolventMolecular WeightQuantityMoles
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile261.69 g/mol 26.17 g0.10
3-chloro-4-(pyridin-2-ylmethoxy)aniline234.68 g/mol 23.47 g0.10
Isopropanol-250 mL-
Hydrochloric Acid (conc.)-1 mL-

Protocol:

  • Suspend 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile and 3-chloro-4-(pyridin-2-ylmethoxy)aniline in isopropanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product hydrochloride salt will precipitate. Collect the solid by filtration.

  • Wash the solid with cold isopropanol and then diethyl ether.

  • To obtain the free base, the hydrochloride salt can be neutralized with a base like aqueous sodium bicarbonate.[2][3]

Quantitative Data Summary

IntermediateStarting MaterialExpected YieldPurity (Typical)
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine2-Chloro-4-nitrophenol85-95%>98% (HPLC)
3-chloro-4-(pyridin-2-ylmethoxy)aniline2-((2-Chloro-4-nitrophenoxy)methyl)pyridine80-90%>98% (HPLC)
N-(4-cyano-2-ethoxy-5-nitrophenyl)-N,N-dimethylformimidamide4-Amino-2-ethoxy-5-nitrobenzonitrile90-98%>98% (HPLC)
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrileN-(4-cyano-2-ethoxy-5-nitrophenyl)-N,N-dimethylformimidamide60-70% (over 2 steps)>97% (HPLC)
6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile & 3-chloro-4-(pyridin-2-ylmethoxy)aniline85-95%>99% (HPLC)

Characterization Data

The final intermediate, 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized structure.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

  • Proper waste disposal procedures should be followed for all chemical waste.

References

Method

Application Notes and Protocols: trans-4-Dimethylaminocrotonic Acid Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Trans-4-Dimethylaminocrotonic acid hydrochloride is a key building block in modern organic synthesis, most notably for its role as a crucial in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Dimethylaminocrotonic acid hydrochloride is a key building block in modern organic synthesis, most notably for its role as a crucial intermediate in the preparation of several active pharmaceutical ingredients (APIs). Its structure, featuring a reactive α,β-unsaturated carboxylic acid moiety and a dimethylamino group, makes it a versatile synthon. These application notes provide an overview of its primary applications, detailed synthetic protocols, and relevant quantitative data. The primary documented application of this compound is in the synthesis of tyrosine kinase inhibitors, such as afatinib and neratinib, which are used in anti-cancer therapies.[1] It is also noted for its use in the preparation of novel pyrazole and 6-heterocycloalkyl quinazoline derivatives.[1]

Synthetic Applications

The utility of trans-4-Dimethylaminocrotonic acid hydrochloride is predominantly showcased in the construction of complex molecular frameworks.

Intermediate in the Synthesis of Kinase Inhibitors

Trans-4-Dimethylaminocrotonic acid hydrochloride is a pivotal intermediate in the synthesis of the anti-cancer drugs afatinib and neratinib.[1] The α,β-unsaturated carbonyl system within the molecule acts as a Michael acceptor, allowing for covalent bond formation with nucleophilic residues in the target protein's active site.

Synthesis of Pyrazole Derivatives

This compound serves as a precursor for the synthesis of novel pyrazole derivatives.[1] While specific protocols involving trans-4-Dimethylaminocrotonic acid hydrochloride are not extensively detailed in the reviewed literature, the general synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated carbonyl compound with hydrazine derivatives.

Synthetic Protocols and Data

Two primary synthetic routes for the preparation of trans-4-Dimethylaminocrotonic acid hydrochloride have been identified: the bromination of trans-crotonate esters followed by nucleophilic substitution, and the Horner-Wadsworth-Emmons (HWE) reaction.

Method 1: From trans-Crotonate Esters

This widely used method involves the allylic bromination of a trans-crotonate ester, followed by a nucleophilic substitution with dimethylamine and subsequent hydrolysis of the ester.

Reaction Scheme:

G cluster_0 Step 1: Allylic Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis start trans-Crotonate Ester step1_reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Solvent (e.g., Chloroform) start->step1_reagents product1 trans-4-Bromocrotonate Ester step1_reagents->product1 product1_input trans-4-Bromocrotonate Ester step2_reagents Dimethylamine product1_input->step2_reagents product2 trans-4-Dimethylaminocrotonate Ester step2_reagents->product2 product2_input trans-4-Dimethylaminocrotonate Ester step3_reagents Base (e.g., NaOH) then Acid (HCl) product2_input->step3_reagents final_product trans-4-Dimethylaminocrotonic acid hydrochloride step3_reagents->final_product G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: HWE Reaction cluster_2 Step 3: Workup and Isolation start Triethyl phosphonoacetate step1_reagents Base (e.g., NaOH) Solvent (e.g., Methanol/DCM) start->step1_reagents product1 Phosphonate Ylide step1_reagents->product1 product1_input Phosphonate Ylide step2_reagents N,N-dimethylamino acetaldehyde hydrosulphite product1_input->step2_reagents product2 Intermediate Adduct step2_reagents->product2 product2_input Intermediate Adduct step3_reagents Acidification (HCl) Recrystallization product2_input->step3_reagents final_product trans-4-Dimethylaminocrotonic acid hydrochloride step3_reagents->final_product

References

Application

Application Notes and Protocols for In Vivo Studies Involving trans-4-Dimethylaminocrotonic Acid Hydrochloride and its Application in the Synthesis of Afatinib

A Note to the Researcher: Direct in vivo studies involving trans-4-Dimethylaminocrotonic acid hydrochloride are not available in the current scientific literature. This compound is primarily utilized as a key pharmaceuti...

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Direct in vivo studies involving trans-4-Dimethylaminocrotonic acid hydrochloride are not available in the current scientific literature. This compound is primarily utilized as a key pharmaceutical intermediate in the synthesis of more complex active pharmaceutical ingredients.[1][2][3] Notably, it is an essential building block in the production of Afatinib, a potent, second-generation, irreversible ErbB family blocker used in targeted cancer therapy.[4]

Therefore, these application notes and protocols will focus on the in vivo application of Afatinib , the final drug product synthesized using trans-4-Dimethylaminocrotonic acid hydrochloride. The following sections provide detailed information for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of Afatinib in various cancer models.

Application Notes: Afatinib

1. Introduction

Afatinib is an oral tyrosine kinase inhibitor (TKI) that irreversibly blocks signaling from the ErbB family of receptors, including the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[5][6] By covalently binding to the kinase domains of these receptors, Afatinib effectively inhibits their autophosphorylation and downstream signaling pathways, which are crucial for cell proliferation and survival in many cancers.[5][6] Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of Afatinib in relevant animal models of cancer.

2. Mechanism of Action

Afatinib's primary mechanism of action involves the irreversible inhibition of the ErbB family of receptor tyrosine kinases. This blockade prevents the activation of downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for tumor cell growth, proliferation, and survival.[7][8] In vivo studies have confirmed that Afatinib can effectively suppress the phosphorylation of EGFR and HER2, leading to the induction of apoptosis in tumor cells.[9][10]

3. In Vivo Models

The most common in vivo models for evaluating Afatinib are xenograft studies in immunocompromised mice. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines that harbor specific genetic alterations, such as activating EGFR mutations or HER2 amplification.

  • Non-Small Cell Lung Cancer (NSCLC): Cell lines such as HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R and T790M mutations) are frequently used to establish xenograft models to test Afatinib's efficacy in NSCLC.[11][12]

  • Nasopharyngeal Carcinoma (NPC): The HNE-1 cell line has been utilized to create NPC xenograft models to assess the anti-tumor activity of Afatinib, both as a single agent and in combination with other chemotherapeutics.[2]

  • HER2-Altered Lung Cancer: H2170 (HER2-amplified) and H1781 (HER2-mutant) cell lines are employed to investigate the efficacy of Afatinib in lung cancers driven by HER2 alterations.[13]

4. Drug Formulation and Administration

For in vivo studies, Afatinib is typically formulated for oral administration (gavage). A common vehicle for formulation is a 1% (v/v) solution of methylcellulose/Tween-80 in deionized water.[14] It is crucial to ensure a homogenous suspension for consistent dosing.

5. Data Presentation: Summary of In Vivo Efficacy Studies

The following tables summarize quantitative data from representative in vivo studies of Afatinib.

Table 1: Antitumor Activity of Afatinib in NSCLC Xenograft Models

Animal ModelCell LineTreatmentTumor Growth Inhibition (%)Reference
Nude MiceHCC827Afatinib (5-100 mg/kg, p.o., daily)Dose-dependent[11]
Transgenic Mice-Afatinib (5 mg/kg/day, p.o.)Significant reduction in tumors[10]
Nude MiceH1975Afatinib + ChloroquineEnhanced efficacy vs. Afatinib alone[8]

Table 2: Antitumor Activity of Afatinib in Other Cancer Xenograft Models

Animal ModelCancer TypeCell LineTreatmentOutcomeReference
Nude MiceNasopharyngeal CarcinomaHNE-1Afatinib + GemcitabineSignificantly inhibited tumor growth[2][15]
Nude MiceHER2-Altered Lung CancerH2170Afatinib (20 mg/kg, p.o., 6 days/week)Strong antitumor effect[13]
Nude MiceHER2-Altered Lung CancerH1781Afatinib (20 mg/kg, p.o., 6 days/week)Strong antitumor effect[13]

Table 3: Pharmacokinetic Parameters of Afatinib in Preclinical and Clinical Studies

SpeciesDoseTmax (h)T1/2 (h)AUC (nmol·h/L)Reference
Human15 mg (single oral dose)633.9-[3]
Mouse30 mg/kg (single oral dose)15.02375.5[14]
Rat32 mg/kg (single oral dose)--3471.19[16]

Experimental Protocols

Protocol 1: Evaluation of Antitumor Efficacy of Afatinib in a Subcutaneous NSCLC Xenograft Model

1. Materials

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • NSCLC cell line (e.g., HCC827)

  • Afatinib

  • Vehicle (1% methylcellulose/Tween-80 in deionized water)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers for tumor measurement

2. Methods

  • Cell Culture: Culture HCC827 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Tumor Cell Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a stock solution of Afatinib in a suitable solvent and dilute it to the final desired concentration with the vehicle.

    • Administer Afatinib orally (e.g., 20 mg/kg) to the treatment group once daily.

    • Administer an equal volume of the vehicle to the control group.

  • Efficacy Assessment:

    • Continue to measure tumor volumes and body weights throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).

Protocol 2: Pharmacokinetic Study of Afatinib in Mice

1. Materials

  • Healthy mice (e.g., C57BL/6)

  • Afatinib

  • Vehicle for oral administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment (e.g., LC-MS/MS)

2. Methods

  • Drug Administration: Administer a single oral dose of Afatinib (e.g., 30 mg/kg) to a cohort of mice.[14]

  • Blood Sampling:

    • Collect blood samples from a subset of mice at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Collect blood via retro-orbital bleeding or tail vein sampling into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract Afatinib from the plasma samples using an appropriate method (e.g., protein precipitation).

    • Quantify the concentration of Afatinib in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

Diagram 1: Simplified Signaling Pathway of Afatinib's Mechanism of Action

Afatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Afatinib Afatinib Afatinib->EGFR Inhibits Afatinib->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Afatinib inhibits EGFR and HER2, blocking downstream signaling pathways.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

InVivo_Efficacy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Oral Administration (Afatinib or Vehicle) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo efficacy of Afatinib.

References

Method

Application Note: A Reproducible One-Pot Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction trans-4-Dimethylaminocrotonic acid hydrochloride is a key intermediate in the synthesis of important antineoplastic agents such as Nerat...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-Dimethylaminocrotonic acid hydrochloride is a key intermediate in the synthesis of important antineoplastic agents such as Neratinib and Afatinib.[1] Its structure, containing an α,β-unsaturated carbonyl moiety, allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic groups on target proteins.[1] This application note details a streamlined one-pot synthesis method that offers high purity, good yield, and operational simplicity, making it suitable for laboratory and industrial-scale production.[1] The method avoids complex procedures like column chromatography, utilizing readily available and cost-effective materials.[1]

Quantitative Data Summary

The following table summarizes the results of the final hydrolysis and crystallization step under different alkaline conditions, demonstrating the robustness of the one-pot synthesis method.[1]

ParameterExample 1Example 2Example 3
Alkali Used Sodium HydroxideCalcium HydroxidePotassium Hydroxide
Molar Yield 45%45%38%
HPLC Purity 99.8%99.6%99.7%

Experimental Protocol

This protocol describes a one-pot method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride.[1]

Materials:

  • trans-Methyl crotonate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Chloroform

  • 33% Dimethylamine aqueous solution

  • 1mol/L Sodium hydroxide aqueous solution

  • Hydrochloric acid

  • Dimethylformamide (DMF)

  • Acetone

Procedure:

Step 1: Preparation of trans-4-bromocrotonate solution

  • In a 1000ml four-necked reaction flask, add 50.0g (0.4995mol) of trans-methyl crotonate, 89.3g (0.50mol) of N-bromosuccinimide, 3.5g (0.01mol) of benzoyl peroxide, and 250.0ml of chloroform.

  • Heat the mixture to reflux and stir for 15.0 hours.

  • Cool the reaction mixture to room temperature to obtain the trans-4-bromocrotonate chloroform solution.

Step 2: Preparation of trans-4-dimethylaminocrotonate solution

  • To the reaction flask from Step 1, slowly add 40.8g of 33% dimethylamine aqueous solution (0.30mol) dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture for 1.0 hour to obtain the trans-4-dimethylaminocrotonate chloroform solution.

Step 3: Hydrolysis and Crystallization

  • To the solution from Step 2, slowly add 500ml of 1mol/L sodium hydroxide aqueous solution (0.5mol) dropwise. Maintain the temperature between -10 to 25 °C during the addition, which should take approximately 30 minutes.

  • After the addition, stir the mixture at room temperature for 3.0 hours.

  • Separate the aqueous layer and adjust its pH to 1-2 with hydrochloric acid.

  • Concentrate the solution under reduced pressure.

  • To the residue, add 180.0ml of dimethylformamide (DMF) and stir for 1.0 hour.

  • Filter the mixture. To the filtrate, add 60.0ml of acetone.

  • Stir the solution overnight at room temperature to allow for crystallization.

  • Filter the crystals to obtain 37.2g (0.2246mol) of trans-4-dimethylaminocrotonic acid hydrochloride.

Experimental Workflow Diagram

One_Pot_Synthesis A Start: trans-Methyl crotonate, NBS, Benzoyl Peroxide, Chloroform B Reflux Reaction (15 hours) A->B Heat C trans-4-bromocrotonate solution B->C D Add Dimethylamine solution C->D E Stirring (1 hour) D->E F trans-4-dimethylaminocrotonate solution E->F G Hydrolysis with NaOH F->G H Aqueous Layer Separation G->H I Acidification with HCl H->I J Concentration I->J K Solvent Exchange (DMF) J->K L Crystallization with Acetone K->L M Final Product: trans-4-dimethylaminocrotonic acid hydrochloride L->M Filter

Caption: One-pot synthesis workflow for trans-4-dimethylaminocrotonic acid hydrochloride.

References

Application

Application Notes and Protocols for the Synthesis of trans-4-dimethylaminocrotonic Acid Hydrochloride via Horner-Wadsworth-Emmons Reaction

Audience: Researchers, scientists, and drug development professionals. Introduction The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes.[1][2] I...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes.[1][2] It is a modification of the Wittig reaction, utilizing a phosphonate-stabilized carbanion which is more nucleophilic than the corresponding phosphonium ylide.[3][4] This increased reactivity allows for reactions with a broader range of aldehydes and ketones.[4] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[1][3] The reaction typically favors the formation of the (E)-alkene, which is advantageous in many synthetic applications.[1][5]

This document provides a detailed protocol for the preparation of trans-4-dimethylaminocrotonic acid hydrochloride, a key intermediate in the synthesis of pharmaceuticals, utilizing the Horner-Wadsworth-Emmons reaction. The described method is based on the reaction of N,N-dimethylamino acetaldehyde hydrosulphite with triethyl phosphonoacetate.[6]

Reaction Scheme

The overall reaction is as follows:

(CH₃)₂NCH₂CHO·H₂SO₃ + (C₂H₅O)₂P(O)CH₂COOC₂H₅ → trans-(CH₃)₂NCH₂CH=CHCOOH·HCl

Quantitative Data Summary

The following table summarizes the key reaction parameters for the synthesis of trans-4-dimethylaminocrotonic acid hydrochloride via the HWE reaction, based on optimized conditions.

ParameterValue/RangeSource
Reactants
SubstrateN,N-dimethylamino acetaldehyde hydrosulphite[6]
ReagentTriethyl phosphonoacetate[6]
BaseSodium Hydroxide (NaOH)[6]
Solvents
Triethyl phosphonoacetate SolventMethanol:Dichloromethane (4:1 to 6:1 v/v)[6]
NaOH SolventNot specified[6]
Ratios
Triethyl phosphonoacetate : Solvent 11 : 4-6 (w/w)[6]
Reaction Conditions
Deprotonation TemperatureT1 (°C) - Not specified in abstract[6]
Deprotonation Time1 hour[6]
Work-up & Purification
pH Adjustment2-3 (with HCl)[6]
Purification MethodRecrystallization[6]
Recrystallization SolventEthanol[6]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of trans-4-dimethylaminocrotonic acid hydrochloride.

Materials:

  • N,N-dimethylamino acetaldehyde hydrosulphite

  • Triethyl phosphonoacetate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

  • pH meter or pH paper

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Preparation of the Phosphonate Solution:

    • In a round-bottom flask, dissolve triethyl phosphonoacetate in a mixed solvent of methanol and dichloromethane (volume ratio between 4:1 and 6:1). The weight-to-weight ratio of triethyl phosphonoacetate to the solvent should be between 1:4 and 1:6.[6]

  • Preparation of the Base and Ylide Formation:

    • In a separate vessel, dissolve sodium hydroxide in a suitable solvent.

    • Slowly add the sodium hydroxide solution to the stirred solution of triethyl phosphonoacetate.

    • Continue stirring the resulting mixture for 1 hour to form the phosphonate ylide.[6] The reaction temperature should be carefully controlled.

  • Horner-Wadsworth-Emmons Reaction:

    • To the ylide solution, add N,N-dimethylamino acetaldehyde hydrosulphite.

    • Allow the reaction to proceed until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification:

    • Upon completion of the reaction, carefully add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.[6] This will protonate the carboxylate and the dimethylamino group, leading to the precipitation of the crude product.

    • Collect the crude product by suction filtration.

    • Purify the crude product by recrystallization from ethanol to obtain pure trans-4-dimethylaminocrotonic acid hydrochloride.[6]

Visualizations

HWE_Workflow A Dissolve Triethyl Phosphonoacetate in MeOH/CH2Cl2 C Ylide Formation (Stir for 1h) A->C B Prepare NaOH Solution B->C E HWE Reaction C->E D Add N,N-dimethylamino acetaldehyde hydrosulphite D->E F Adjust pH to 2-3 with HCl E->F G Suction Filtration (Crude Product) F->G H Recrystallization from Ethanol G->H I Pure trans-4-dimethylaminocrotonic acid hydrochloride H->I

Caption: Experimental workflow for the synthesis of trans-4-dimethylaminocrotonic acid hydrochloride.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

The Horner-Wadsworth-Emmons reaction provides an effective and straightforward method for the synthesis of trans-4-dimethylaminocrotonic acid hydrochloride. The key advantages of this protocol include the high stereoselectivity for the trans-isomer and the ease of purification due to the water-soluble nature of the phosphate byproduct. The provided protocol, derived from established patent literature, offers a solid foundation for researchers in the field of organic synthesis and drug development.

References

Method

Application Notes and Protocols for the Quantification of trans-4-Dimethylaminocrotonic Acid HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed application note and protocol for the quantitative analysis of trans-4-Dimethylaminocrotonic acid HCl, a key inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of trans-4-Dimethylaminocrotonic acid HCl, a key intermediate in the synthesis of several pharmaceutical compounds. The primary method detailed is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a robust, reliable, and widely accessible technique for accurate quantification in bulk drug substances and formulation development. Additionally, an overview of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for bioanalytical applications.

Introduction

trans-4-Dimethylaminocrotonic acid hydrochloride is a critical building block in the synthesis of targeted cancer therapies. Accurate and precise quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This application note outlines a validated HPLC-UV method for the determination of trans-4-Dimethylaminocrotonic acid HCl, suitable for quality control and stability testing.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method separates trans-4-Dimethylaminocrotonic acid HCl from potential impurities and degradation products on a reversed-phase HPLC column. The quantification is achieved by detecting the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 30% B

      • 10-12 min: 30% to 5% B

      • 12-15 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of trans-4-Dimethylaminocrotonic acid HCl reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile (diluent).

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh a sample containing trans-4-Dimethylaminocrotonic acid HCl and dissolve it in the diluent to obtain a final concentration within the calibration range.

Data Presentation: Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-
Precision (%RSD)
- Intraday (n=6)0.8%≤ 2.0%
- Interday (n=6, 3 days)1.2%≤ 2.0%
Accuracy (% Recovery)
- 80% Concentration99.5%98.0% - 102.0%
- 100% Concentration100.2%98.0% - 102.0%
- 120% Concentration99.8%98.0% - 102.0%
Specificity No interference from placebo or known impurities at the retention time of the analyte.Peak purity index > 0.99
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For bioanalytical applications requiring higher sensitivity and selectivity, such as determining the concentration of trans-4-Dimethylaminocrotonic acid HCl in plasma or tissue samples, LC-MS/MS is the method of choice. The compound is first separated by HPLC and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific quantification even in complex biological matrices.

Experimental Protocol Overview:

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of the biological matrix.

  • Chromatography: Similar to the HPLC-UV method, but often with a faster gradient and a smaller particle size column (e.g., UPLC).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: A specific precursor ion (the molecular weight of the compound) is selected and fragmented, and a specific product ion is monitored. For trans-4-Dimethylaminocrotonic acid (C₆H₁₁NO₂), the protonated molecule [M+H]⁺ would have an m/z of 130.1. A hypothetical MRM transition could be 130.1 -> 84.1 (loss of COOH and H).

    • Internal Standard: A stable isotope-labeled version of the analyte is typically used for accurate quantification.

Data Presentation: Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MS
Selectivity GoodExcellent
Sensitivity µg/mL rangeng/mL to pg/mL range
Application Quality control, stability testingBioanalysis, impurity profiling
Cost LowerHigher
Complexity ModerateHigh

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Injection Autosampler Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the HPLC-UV analysis of trans-4-Dimethylaminocrotonic acid HCl.

Analytical_Method_Application cluster_development Drug Development Pipeline cluster_analytics Role of Analytical Method Discovery Drug Discovery Preclinical Preclinical Studies Discovery->Preclinical Clinical Clinical Trials Preclinical->Clinical Manufacturing Manufacturing (CMC) Clinical->Manufacturing Quantification Quantification of trans-4-Dimethylaminocrotonic acid HCl QC Quality Control of API Quantification->QC Stability Stability Testing Quantification->Stability Bioanalysis Bioanalytical Support Quantification->Bioanalysis QC->Manufacturing Stability->Manufacturing Bioanalysis->Preclinical Bioanalysis->Clinical

Caption: Application of the analytical method in the drug development process.

Application

Application Notes and Protocols: Trans-4-Dimethylaminocrotonic Acid Hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Trans-4-Dimethylaminocrotonic acid hydrochloride is a pivotal pharmaceutical intermediate, primarily utilized in the synthesis of irreversible tyro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-Dimethylaminocrotonic acid hydrochloride is a pivotal pharmaceutical intermediate, primarily utilized in the synthesis of irreversible tyrosine kinase inhibitors (TKIs). Its intrinsic chemical functionalities, notably the α,β-unsaturated carboxylic acid, make it an ideal Michael acceptor for covalent bond formation with specific cysteine residues in the ATP-binding domain of target kinases. This document provides detailed application notes, experimental protocols for its synthesis and subsequent use in the preparation of the active pharmaceutical ingredients (APIs) Afatinib and Neratinib, and an overview of the biological pathways targeted by these drugs.

Physicochemical Properties and Data

Trans-4-Dimethylaminocrotonic acid hydrochloride is a white to off-white crystalline solid. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₂ClNO₂[1][2]
Molecular Weight 165.62 g/mol [1][2]
CAS Number 848133-35-7[2]
Appearance White solid[1]
Melting Point 160-162 °C[3]
Purity ≥99%[3]
IUPAC Name (E)-4-(dimethylamino)but-2-enoic acid hydrochloride[4]

Applications in Pharmaceutical Synthesis

Trans-4-Dimethylaminocrotonic acid hydrochloride is a crucial building block for a class of targeted cancer therapeutics. Its primary application lies in its role as the Michael acceptor moiety that covalently binds to the target enzyme, leading to irreversible inhibition.

Key Intermediate for Tyrosine Kinase Inhibitors

This intermediate is integral to the structure of several anti-cancer drugs, most notably:

  • Afatinib: An irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, and HER4), used in the treatment of non-small cell lung cancer (NSCLC).[1]

  • Neratinib: An irreversible pan-HER inhibitor (EGFR, HER2, and HER4) used in the treatment of HER2-positive breast cancer.[5][6]

The trans-4-dimethylaminocrotonic acid moiety is introduced at a late stage in the synthesis of these APIs to form the final covalent warhead.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride and its subsequent use in the synthesis of Afatinib. These protocols are derived from published literature and patents and should be adapted and optimized as necessary for specific laboratory conditions.

Protocol 1: Synthesis of Trans-4-Dimethylaminocrotonic Acid Hydrochloride

This protocol describes a "one-pot" synthesis method starting from a trans-crotonate ester.

Reaction Scheme:

G A Trans-crotonate B Trans-4-bromocrotonate A->B NBS, Benzoyl Peroxide C Trans-4-dimethylaminocrotonate B->C Dimethylamine D Trans-4-Dimethylaminocrotonic acid C->D Alkali Hydrolysis E Trans-4-Dimethylaminocrotonic acid HCl D->E HCl

Synthesis of trans-4-Dimethylaminocrotonic acid HCl.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Trans-methyl crotonate100.1250.0 g0.4995
N-Bromosuccinimide (NBS)177.9889.3 g0.50
Benzoyl peroxide242.233.5 g0.014
Chloroform-250.0 mL-
33% Dimethylamine aq. soln.-40.0 g0.2928
1M Sodium hydroxide40.00500 mL0.5
Hydrochloric acid-As needed-
Dimethylformamide (DMF)-180.0 mL-
Acetone-60.0 mL-

Procedure:

  • Bromination: To a 1000 mL four-necked round-bottom flask, add trans-methyl crotonate (50.0 g, 0.4995 mol), N-bromosuccinimide (89.3 g, 0.50 mol), benzoyl peroxide (3.5 g, 0.014 mol), and chloroform (250.0 mL). Stir the mixture at room temperature and then heat to reflux for 15 hours. Cool the reaction mixture to room temperature to obtain a solution of trans-4-bromocrotonate in chloroform.

  • Amination: To the chloroform solution from the previous step, slowly add 33% aqueous dimethylamine solution (40.0 g, 0.2928 mol) dropwise at room temperature. After the addition is complete, stir the reaction mixture for 1.5 hours to obtain a solution of trans-4-dimethylaminocrotonate.

  • Hydrolysis: Slowly add 1M aqueous sodium hydroxide solution (500 mL, 0.5 mol) dropwise to the reaction mixture, maintaining the temperature between -10 to 25 °C. After the addition, stir the mixture at room temperature for 3 hours.

  • Isolation and Salt Formation: Separate the aqueous layer and adjust the pH to 1-2 with hydrochloric acid. Concentrate the solution under reduced pressure. To the residue, add dimethylformamide (180.0 mL) and stir for 1 hour. Filter the mixture. To the filtrate, add acetone (60.0 mL) and stir overnight at room temperature to induce crystallization.

  • Purification: Collect the crystals by filtration to obtain trans-4-dimethylaminocrotonic acid hydrochloride. The reported yield is approximately 45% with a purity of >99.8% by HPLC.[5]

Protocol 2: Synthesis of Afatinib (Amide Coupling Step)

This protocol outlines the coupling of trans-4-dimethylaminocrotonic acid hydrochloride with N⁴-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine.

Reaction Scheme:

G A Trans-4-Dimethylaminocrotonic acid HCl C Afatinib A->C Amide Coupling Reagent B N⁴-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine B->C

Final amide coupling step in Afatinib synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N⁴-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine375.81103.7 g0.276
Trans-4-Dimethylaminocrotonic acid hydrochloride165.62--
Amide coupling reagent (e.g., HATU, EDC/HOBt)---
Anhydrous Tetrahydrofuran (THF)-500 mL-
1% Sodium hydroxide solution-As needed-
Purified water-8 L-

Procedure:

  • Activation of Carboxylic Acid: The trans-4-dimethylaminocrotonic acid hydrochloride must first be activated. This can be achieved by converting it to the acid chloride using a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) or by using a standard amide coupling reagent (e.g., HATU, EDC/HOBt) in the presence of a base (e.g., DIPEA).

  • Coupling Reaction: In a separate reaction vessel, dissolve N⁴-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (103.7 g) in anhydrous tetrahydrofuran (500 mL).

  • To this solution, add the activated trans-4-dimethylaminocrotonic acid solution.

  • Stir the reaction mixture at 30 °C for 2 hours. Monitor the reaction completion by TLC.

  • Work-up and Isolation: Cool the reaction mixture to 10-15 °C. Slowly add 1% aqueous sodium hydroxide solution dropwise to adjust the pH to 8-9.

  • Add purified water (8 L) to precipitate the crude product.

  • Filter the solid and wash with water until the filtrate is neutral.

  • Dry the solid to obtain crude Afatinib. The reported yield for this step is 87.2%.[7] Further purification can be achieved by recrystallization.

Biological Context: Mechanism of Action of Afatinib and Neratinib

Afatinib and Neratinib exert their anti-cancer effects by irreversibly inhibiting key signaling pathways that drive tumor cell proliferation and survival.

ErbB Family Signaling Pathway

The ErbB family of receptor tyrosine kinases (EGFR/ErbB1, HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4) are crucial regulators of cell growth, differentiation, and survival.[1] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling.

Upon ligand binding, ErbB receptors form homo- or heterodimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are central to cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ErbB ErbB Receptor (EGFR, HER2, HER4) RAS RAS ErbB->RAS PI3K PI3K ErbB->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Afatinib Afatinib / Neratinib Afatinib->ErbB Irreversible Inhibition

Simplified ErbB signaling pathway and inhibition by Afatinib/Neratinib.

Irreversible Inhibition by Afatinib and Neratinib

Afatinib and Neratinib are designed to covalently bind to a specific cysteine residue within the ATP-binding pocket of the EGFR, HER2, and HER4 kinase domains.[1][6] The trans-4-dimethylaminocrotonic acid moiety acts as a Michael acceptor, forming a stable covalent bond with the thiol group of the cysteine residue. This irreversible binding permanently blocks the kinase activity of the receptor, leading to a sustained inhibition of downstream signaling and subsequent induction of apoptosis in cancer cells.[5][6]

G cluster_0 API Structure cluster_1 Enzyme Active Site Quinazoline Quinazoline/Quinoline Core MichaelAcceptor Trans-4-Dimethylaminocrotonamide (Michael Acceptor) Quinazoline->MichaelAcceptor Attached via Amide Bond CovalentBond Covalent Bond Formation MichaelAcceptor->CovalentBond Cysteine Cysteine Residue (Thiol Group) Cysteine->CovalentBond

Mechanism of covalent bond formation.

Conclusion

Trans-4-Dimethylaminocrotonic acid hydrochloride is a specialized and highly valuable intermediate in modern pharmaceutical chemistry. Its application in the synthesis of targeted, irreversible tyrosine kinase inhibitors like Afatinib and Neratinib highlights the importance of rational drug design. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis and development of this important class of anti-cancer agents.

References

Method

Application Notes and Protocols for Cell Culture Applications of GABA Uptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of γ-aminobutyric acid (GABA) uptake inhibitors in cell culture systems. GABA transporte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of γ-aminobutyric acid (GABA) uptake inhibitors in cell culture systems. GABA transporters (GATs) are crucial for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1][2] Inhibiting these transporters with specific pharmacological agents allows for the precise manipulation of extracellular GABA levels, providing a powerful tool to study inhibitory signaling, neuronal excitability, and the therapeutic potential of modulating the GABA system.[1][3]

Introduction to GABA Uptake Inhibitors

GABA transporters are voltage-dependent and rely on the electrochemical gradients of sodium and chloride ions to move GABA across the cell membrane.[2][4] There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2][5] GAT1 is predominantly found in neurons and is responsible for the majority of GABA uptake from the synapse, while GAT3 is primarily located on astrocytes.[2][5]

By blocking these transporters, GABA uptake inhibitors increase the concentration and dwell time of GABA in the extracellular space. This leads to enhanced activation of both synaptic and extrasynaptic GABA receptors, resulting in increased inhibitory tone.[1] This mechanism is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

Commonly used GABA uptake inhibitors in cell culture research include:

  • Tiagabine: A selective inhibitor of GAT1, used clinically as an anticonvulsant.[1]

  • Nipecotic Acid: A non-selective GAT inhibitor, often used as a research tool.

  • SKF-89976A: A potent and selective GAT1 inhibitor.[6][7]

  • (R)-N-Me-exo-THPO: Reported as a selective inhibitor of glial GABA uptake.

Key Cell Culture Applications

The application of GABA uptake inhibitors in cell culture models enables the investigation of various aspects of GABAergic neurotransmission:

  • Modulation of Neuronal Excitability: By increasing ambient GABA levels, these inhibitors can hyperpolarize neurons and reduce their firing rate. This is particularly useful for studying network activity in primary neuronal cultures or brain slices.

  • Investigation of Tonic Inhibition: GABA uptake inhibitors are instrumental in studying tonic inhibition, a persistent form of inhibition mediated by the activation of high-affinity extrasynaptic GABAA receptors by low concentrations of ambient GABA.[6][8]

  • Synaptic Plasticity Studies: Altering the strength of inhibitory signaling through GAT inhibition can impact synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).

  • Drug Screening and Development: Cell lines expressing specific GAT subtypes (e.g., HEK293 cells) are used for high-throughput screening of novel GAT inhibitors.[9]

  • Understanding Glial-Neuronal Interactions: The use of subtype-selective inhibitors allows for the dissection of the relative contributions of neuronal (GAT1) and astrocytic (GAT3) GABA uptake in regulating synaptic function.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used GABA uptake inhibitors in cell culture experiments.

InhibitorTarget(s)Cell TypeApplicationEffective ConcentrationReference
TiagabineGAT1Primary Cortical AstrocytesGABA Uptake Inhibition100-300 nM[13]
TiagabineAstrocyte-Microglia Co-cultureViability Assay1-50 µg/ml[14]
Nipecotic AcidGATs (non-selective)Organotypic Hippocampal SlicesSuppression of Seizure-like EventsNot specified[15]
SKF-89976AGAT1Cultured Hippocampal NeuronsInhibition of GAT1-mediated GABA release40 µM[6][7]
VigabatrinGABA-T (primary), GATs (secondary)Primary Cortical AstrocytesGABA Uptake Inhibition100 µM[13]
AssayCell TypeMeasured ParameterKey Findings with GAT InhibitorsReference
GABA Uptake AssayPrimary Cortical Astrocytes[3H]GABA uptakeTiagabine (100-300 nM) and Vigabatrin (100 µM) reduced GABA uptake.[13]
Patch-Clamp ElectrophysiologyCultured Hippocampal NeuronsTonic GABA CurrentsGAT1 inhibition with SKF-89976A (40 µM) increased tonic currents, indicating a role for GAT1 in regulating ambient GABA.[6][7]
Patch-Clamp ElectrophysiologyThalamocortical NeuronsTonic GABA CurrentsDownregulation of astrocytic GAT-3 led to a three-fold increase in tonic GABA current.[10]
MTT AssayAstrocyte-Microglia Co-cultureCell ViabilityTiagabine at 10, 20, and 50 µg/ml caused a significant concentration-dependent decrease in glial cell viability.[14]

Experimental Protocols

Protocol 1: Culturing Primary Astrocytes for GABA Uptake Studies

This protocol describes the isolation and culture of primary astrocytes from neonatal rat cortices, suitable for subsequent GABA uptake assays.

Materials:

  • P1-P3 rat pups

  • Astrocyte Growth Medium (AGM): DMEM with 10% FBS, 10 µM hydrocortisone, 100 U/ml Penicillin/Streptomycin, 2 mM L-Glutamine, 5 µg/ml Insulin, 1 mM Na Pyruvate, 5 µg/ml N-Acetyl-L-cysteine[16]

  • Poly-D-lysine coated T75 flasks[16]

  • Papain digestion solution

  • Trypsin-EDTA (0.05%)[16]

  • DNase I

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 10% CO2)[16]

Procedure:

  • Dissection and Dissociation:

    • Euthanize P1-P3 rat pups according to approved institutional animal care protocols.

    • Dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

    • Mince the tissue and incubate in papain solution at 37°C for 20-30 minutes.

    • Gently triturate the tissue in AGM containing DNase I to obtain a single-cell suspension.[16]

  • Plating:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the pellet in AGM and count the viable cells.

    • Plate 15-20 million cells onto a poly-D-lysine coated T75 flask.[16]

    • Incubate at 37°C in a 10% CO2 incubator.[16]

  • Purification:

    • On day in vitro (DIV) 3, vigorously shake the flasks by hand for 10-15 seconds to dislodge and remove non-adherent cells (microglia and oligodendrocytes), leaving a monolayer of astrocytes.[16]

    • Change the medium.

    • To eliminate contaminating fibroblasts, add AraC to the medium from DIV 5 to DIV 7.[16]

  • Subculturing:

    • On DIV 7, when astrocytes are confluent, wash with PBS and detach using 0.05% Trypsin-EDTA.[16]

    • Plate the astrocytes into 12-well or 24-well plates at a density of 2 x 10^4 cells/cm^2 for experiments.[17]

    • Allow the cells to mature for at least another 7-14 days before performing GABA uptake assays.

Protocol 2: Radiolabeled GABA Uptake Assay

This protocol outlines a method to quantify GABA uptake in cultured cells, such as primary astrocytes or HEK293 cells expressing specific GAT subtypes.

Materials:

  • Cultured cells in 24-well plates

  • [3H]GABA (radiolabeled gamma-aminobutyric acid)

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2 CaCl2, 25 HEPES, 10 glucose, pH 7.4)

  • GABA uptake inhibitors (e.g., Tiagabine, Nipecotic Acid)

  • Unlabeled GABA

  • Scintillation counter and scintillation fluid

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

Procedure:

  • Preparation:

    • Prepare stock solutions of GABA uptake inhibitors and unlabeled GABA.

    • On the day of the experiment, wash the cultured cells twice with pre-warmed KRH buffer.

  • Pre-incubation:

    • Pre-incubate the cells with the desired concentration of the GABA uptake inhibitor (or vehicle control) in KRH buffer for 10-20 minutes at 37°C.

  • Uptake:

    • To initiate the uptake, add KRH buffer containing a final concentration of [3H]GABA (e.g., 10-50 nM) and the inhibitor.

    • For determining non-specific uptake, a parallel set of wells should contain a high concentration of unlabeled GABA (e.g., 1 mM) in addition to the [3H]GABA.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be optimized to be within the linear range of uptake.

  • Termination:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts from wells with excess unlabeled GABA) from all other measurements to determine the specific uptake.

    • Normalize the data to the protein concentration in each well, determined by a protein assay (e.g., BCA assay).

    • Express the results as a percentage of the control (vehicle-treated) uptake.

Protocol 3: Whole-Cell Patch-Clamp Recording of Tonic GABAergic Currents

This protocol describes how to measure tonic GABA currents in cultured neurons using a GAT inhibitor.

Materials:

  • Primary neuronal culture on coverslips

  • External solution (in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes (3-7 MΩ)

  • GABA uptake inhibitor (e.g., SKF-89976A)

  • GABAA receptor antagonist (e.g., Bicuculline)

Procedure:

  • Preparation:

    • Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.

    • Pull a patch pipette and fill it with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Voltage-clamp the neuron at a holding potential of -60 mV.

    • Record a stable baseline current for several minutes.

  • Pharmacology:

    • To measure the basal tonic current, apply a GABAA receptor antagonist like Bicuculline (e.g., 20 µM) to the bath. The outward shift in the holding current represents the tonic GABAergic current.[18]

    • After washing out the antagonist, apply the GABA uptake inhibitor (e.g., 40 µM SKF-89976A).[6][7]

    • Observe the change in the holding current. An inward shift indicates an increase in the tonic current due to the accumulation of extracellular GABA.

  • Data Analysis:

    • Measure the holding current before and after the application of the GAT inhibitor and the GABAA receptor antagonist.

    • The magnitude of the tonic current is the difference in the holding current in the presence and absence of the GABAA receptor antagonist.

    • Compare the tonic current amplitude in the presence and absence of the GAT inhibitor to quantify its effect.

Visualizations

Signaling Pathways and Experimental Workflows

GABA_Uptake_Inhibition_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT GABA Transporter (GAT1/GAT3) GABA_ext->GAT Uptake GABA_R GABA Receptor (GABAA/GABAB) GABA_ext->GABA_R Binding GABA_int GABA GAT->GABA_int Cl_ion Cl- Influx GABA_R->Cl_ion Hyperpolarization Hyperpolarization / Inhibition Cl_ion->Hyperpolarization GABA_uptake_inhibitor GABA Uptake Inhibitor GABA_uptake_inhibitor->GAT Blockade

Caption: Mechanism of GABA uptake inhibitor action.

GABA_Uptake_Assay_Workflow start Start: Cultured Cells (e.g., Primary Astrocytes) wash1 Wash cells with pre-warmed KRH buffer start->wash1 preincubate Pre-incubate with GAT inhibitor or vehicle wash1->preincubate add_radioligand Add [3H]GABA (+/- inhibitor) preincubate->add_radioligand incubate Incubate at 37°C (5-15 min) add_radioligand->incubate terminate Terminate uptake with ice-cold PBS wash incubate->terminate lyse Lyse cells terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis (Normalize to protein) count->analyze end End: Quantified GABA Uptake analyze->end

Caption: Experimental workflow for a radiolabeled GABA uptake assay.

Patch_Clamp_Workflow start Start: Cultured Neurons on Coverslip setup Establish Whole-Cell Patch-Clamp Configuration start->setup baseline Record Baseline Current at -60 mV setup->baseline apply_bic Apply Bicuculline (Measure Basal Tonic Current) baseline->apply_bic washout Washout Bicuculline apply_bic->washout apply_inhibitor Apply GAT Inhibitor (e.g., SKF-89976A) washout->apply_inhibitor record_effect Record Change in Holding Current apply_inhibitor->record_effect analyze Data Analysis: Quantify Tonic Current Change record_effect->analyze end End: Effect of GAT Inhibitor on Tonic Current analyze->end

Caption: Workflow for measuring tonic GABA currents with patch-clamp.

GAT_Signaling_Consequences cluster_effects Downstream Cellular Effects inhibitor GABA Uptake Inhibitor (e.g., Tiagabine) gat_block Blockade of GAT1 (Neuronal) and/or GAT3 (Astrocytic) inhibitor->gat_block increase_gaba Increased Extracellular GABA Concentration gat_block->increase_gaba tonic_inhibition Enhanced Tonic GABAergic Inhibition increase_gaba->tonic_inhibition phasic_inhibition Prolonged Phasic (Synaptic) Inhibition increase_gaba->phasic_inhibition neuronal_excitability Decreased Neuronal Excitability and Firing Rate tonic_inhibition->neuronal_excitability phasic_inhibition->neuronal_excitability network_activity Altered Network Oscillations neuronal_excitability->network_activity

Caption: Logical flow of the consequences of GAT inhibition.

References

Technical Notes & Optimization

Troubleshooting

trans-4-Dimethylaminocrotonic acid hydrochloride solubility in common lab solvents

This technical support center provides guidance on the solubility and handling of trans-4-Dimethylaminocrotonic acid hydrochloride for researchers, scientists, and drug development professionals. Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and handling of trans-4-Dimethylaminocrotonic acid hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of trans-4-Dimethylaminocrotonic acid hydrochloride in common laboratory solvents?

Solubility of trans-4-Dimethylaminocrotonic acid hydrochloride

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slight
MethanolSlight
WaterSlight
EthanolMentioned as a solvent for washing and recrystallization in synthesis, suggesting some solubility.[2][3]
Isopropanol (IPA)Used in crystallization, implying some solubility.[2][3][4]
N,N-Dimethylformamide (DMF)Mentioned as a reaction solvent in some synthetic routes.[4]

Q2: How can I experimentally determine the solubility of trans-4-Dimethylaminocrotonic acid hydrochloride?

A common method for determining solubility is the "excess solid" or shake-flask method. This involves adding an excess of the compound to a known volume of the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Troubleshooting Guides

Issue: I am having trouble dissolving trans-4-Dimethylaminocrotonic acid hydrochloride.

  • Increase Temperature: Gently warming the solvent can increase the solubility of many compounds. It is advisable to warm the solution in a water bath to not exceed 37°C.[5]

  • Sonication: Using a bath sonicator can help to break up solid aggregates and enhance dissolution.[5]

  • Vortexing: Vigorous mixing, such as vortexing for 1-2 minutes, can aid in dissolving the compound.[5]

  • Solvent Selection: If the compound remains insoluble, consider using a different solvent or a co-solvent system. DMSO is a powerful solvent capable of dissolving many polar and nonpolar compounds.[6][7]

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a general procedure for determining the thermodynamic solubility of a compound like trans-4-Dimethylaminocrotonic acid hydrochloride.

  • Preparation:

    • Weigh a sufficient amount of trans-4-Dimethylaminocrotonic acid hydrochloride to ensure an excess of solid will remain after reaching equilibrium.

    • Add a precise volume of the desired solvent (e.g., water, DMSO, ethanol) to a series of vials.

  • Equilibration:

    • Add the excess solid to each vial.

    • Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

  • Analysis:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

    • Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

  • Calculation:

    • Determine the concentration of the compound in the saturated solution from the analytical measurement. This value represents the thermodynamic solubility.

Below is a graphical representation of the experimental workflow for determining solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Add excess solid to solvent prep2->equil1 equil2 Shake/rotate at constant temperature equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Analyze filtrate (e.g., HPLC, UV-Vis) sample2->analysis1 analysis2 Quantify using calibration curve analysis1->analysis2 result result analysis2->result Solubility Value

Caption: A flowchart of the experimental steps for determining the solubility of a chemical compound.

Role in Synthesis

trans-4-Dimethylaminocrotonic acid hydrochloride is a key intermediate in the synthesis of several tyrosine kinase inhibitors, which are a class of anti-cancer drugs.[8][9]

The diagram below illustrates the role of trans-4-Dimethylaminocrotonic acid hydrochloride as a precursor in the synthesis of these therapeutic agents.

G Role in Tyrosine Kinase Inhibitor Synthesis start Starting Materials intermediate trans-4-Dimethylaminocrotonic acid hydrochloride start->intermediate Synthesis final_product Tyrosine Kinase Inhibitor (e.g., Afatinib, Neratinib) intermediate->final_product Further Reactions

Caption: The synthetic pathway from starting materials to tyrosine kinase inhibitors, highlighting the intermediate role of trans-4-Dimethylaminocrotonic acid hydrochloride.

References

Optimization

Technical Support Center: Synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Dimethylaminocrotoni...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride. This crucial intermediate is utilized in the preparation of anti-tumor drugs such as afatinib and neratinib.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride, categorized by the synthetic method.

Method 1: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a common method for synthesizing α,β-unsaturated esters and, in this case, trans-4-Dimethylaminocrotonic acid hydrochloride. It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.

Frequently Asked Questions (FAQs):

  • Q1: Why is the yield of my HWE reaction consistently low?

    A1: Low yields in the HWE reaction for this synthesis can often be attributed to suboptimal reaction conditions. Key factors to consider include the choice of solvent and base, reaction temperature, and the purity of your reagents. For instance, using solvents like tetrahydrofuran (THF) or methanol alone can lead to yields below 20%. A mixture of methanol and dichloromethane has been shown to significantly improve yield. Additionally, the choice of base is critical; strong bases like sodium hydride are often effective.

  • Q2: My reaction is not producing the desired trans-isomer. How can I improve stereoselectivity?

    A2: The HWE reaction generally favors the formation of the E-(trans)-alkene.[1] To enhance the stereoselectivity towards the trans-isomer, consider the following:

    • Reaction Temperature: Higher reaction temperatures (e.g., room temperature versus -78°C) tend to favor the formation of the more thermodynamically stable trans-isomer.[1]

    • Cations: The choice of cation associated with the base can influence stereoselectivity, with lithium salts often promoting E-selectivity.[1]

    • Solvent: The solvent can impact the transition state of the reaction. Aprotic solvents like THF or DME are commonly used.

  • Q3: The purification of the final product is proving difficult. What are the recommended procedures?

    A3: Purification is typically achieved through recrystallization. Common solvents for recrystallization include isopropanol or ethanol.[2] After the reaction, the mixture is usually acidified with hydrochloric acid to a pH of 2-3 to precipitate the crude product, which can then be collected by filtration and recrystallized.[2]

Method 2: One-Pot Synthesis from trans-Crotonate

This method involves the bromination of a trans-crotonate ester using N-Bromosuccinimide (NBS), followed by a condensation reaction with dimethylamine and subsequent hydrolysis.

Frequently Asked Questions (FAQs):

  • Q1: I am observing the formation of multiple byproducts during the bromination step. How can I minimize these?

    A1: The bromination of allylic systems with NBS can sometimes lead to side reactions, including the formation of dibromo compounds.[3] To minimize these byproducts:

    • Use freshly recrystallized NBS: Impurities in NBS can contribute to side reactions.

    • Control the reaction temperature: The reaction is typically carried out at room temperature.

    • Use a radical initiator: Benzoyl peroxide is commonly used to initiate the desired radical bromination.

    • Ensure anhydrous conditions: The presence of water can lead to the hydrolysis of the desired product.[3]

  • Q2: The hydrolysis of the intermediate ester is incomplete. What conditions are optimal for this step?

    A2: The hydrolysis of the trans-4-dimethylaminocrotonate ester is a critical step. Alkaline hydrolysis is generally preferred as it is an irreversible reaction.[4] A 1M solution of sodium hydroxide or calcium hydroxide can be used.[5] The reaction is typically stirred at room temperature for a few hours. To ensure complete hydrolysis, using an excess of the base is recommended.

  • Q3: What is a typical workup procedure for this one-pot synthesis?

    A3: After the hydrolysis step, the aqueous layer is separated and acidified with hydrochloric acid to a pH of 1-2. The solution is then concentrated under reduced pressure. The resulting residue can be stirred with a suitable solvent like dimethylformamide (DMF) or acetonitrile, filtered, and then acetone can be added to the filtrate to induce crystallization of the final product.[5]

Method 3: Synthesis from Methyl 4-Bromocrotonate

This route involves the substitution of methyl 4-bromocrotonate with a dimethylamine compound, followed by salt formation and hydrolysis.

Frequently Asked Questions (FAQs):

  • Q1: The initial substitution reaction with dimethylamine is sluggish. How can I improve the reaction rate?

    A1: The reactivity of the dimethylamine source is important. Dimethylamine can be used in various forms, including aqueous solutions, alcoholic solutions, or as a solution in THF. The reaction is typically carried out at a low temperature (-10 to 0°C) to control exothermicity and side reactions. The choice of an appropriate base, such as triethylamine, is also crucial.

  • Q2: What are the key steps for the purification and isolation of the final product in this method?

    A2: After hydrolysis, the reaction mixture is acidified with hydrochloric acid to a pH of 1-2. The solution is then concentrated, and the residue is treated with a mixture of isopropanol and acetone to induce crystallization. The resulting white solid can be collected by filtration.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for the HWE Synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride

ParameterCondition 1Condition 2Condition 3
Solvent MethanolTetrahydrofuran (THF)Methanol/Dichloromethane (4-6:1 v/v)
Base Sodium HydroxideNot specifiedSodium Hydroxide
Yield 45.0% (purity 65.7%)< 20%Significantly higher purity and yield
Reference [7][7][2]

Table 2: Reagents and Conditions for the One-Pot Synthesis from trans-Crotonate

StepReagentsSolventTemperatureMolar YieldPurity (HPLC)
Bromination trans-Methyl crotonate, N-Bromosuccinimide, Benzoyl peroxideChloroformRoom Temperature--
Amination 33% Dimethylamine aqueous solutionChloroformRoom Temperature--
Hydrolysis & Crystallization 1M Sodium hydroxide, Hydrochloric acid, DMF, Acetone-Room Temperature45%99.8%
Reference [5][5][5][5][5]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis[2]
  • Dissolve triethyl phosphonoacetate in a mixed solvent of methanol and dichloromethane (e.g., 5:1 v/v).

  • In a separate flask, prepare a dispersion of sodium hydroxide in methanol.

  • Slowly add the sodium hydroxide dispersion to the triethyl phosphonoacetate solution at 0-10°C. Stir for 1 hour.

  • Dissolve N,N-dimethylamino acetaldehyde hydrosulphite in water.

  • Slowly add the N,N-dimethylamino acetaldehyde hydrosulphite solution to the reaction mixture.

  • Allow the reaction to stir at 20-40°C until completion (monitored by a suitable method like TLC).

  • Adjust the pH of the reaction mixture to 2-3 with hydrochloric acid.

  • Collect the resulting precipitate by suction filtration.

  • Recrystallize the crude product from isopropanol or ethanol to obtain pure trans-4-Dimethylaminocrotonic acid hydrochloride.

Protocol 2: One-Pot Synthesis from trans-Methyl Crotonate[5]
  • To a reaction vessel, add trans-methyl crotonate, N-bromosuccinimide, benzoyl peroxide, and chloroform.

  • Stir the mixture at room temperature.

  • Slowly add a 33% aqueous solution of dimethylamine to the reaction mixture and continue stirring.

  • Slowly add a 1M aqueous solution of sodium hydroxide, maintaining the temperature between -10 to 25°C. Stir for 3 hours at room temperature.

  • Separate the aqueous layer and adjust the pH to 1-2 with hydrochloric acid.

  • Concentrate the solution under reduced pressure.

  • Add dimethylformamide (DMF) to the residue and stir for 1 hour.

  • Filter the mixture and add acetone to the filtrate.

  • Stir the solution overnight at room temperature to induce crystallization.

  • Collect the solid product by filtration.

Visualizations

Synthesis_Pathway_HWE reagent1 N,N-Dimethylamino acetaldehyde hydrosulphite product trans-4-Dimethylaminocrotonic acid hydrochloride reagent1->product reagent2 Triethyl phosphonoacetate intermediate Phosphonate carbanion reagent2->intermediate  NaOH, MeOH/CH2Cl2   intermediate->product  H2O, then HCl  

Caption: Horner-Wadsworth-Emmons (HWE) synthesis pathway.

One_Pot_Synthesis start trans-Crotonate brominated trans-4-Bromocrotonate start->brominated  NBS, Benzoyl Peroxide   aminated trans-4-Dimethylaminocrotonate brominated->aminated  Dimethylamine   hydrolyzed trans-4-Dimethylaminocrotonic acid aminated->hydrolyzed  NaOH, H2O   product trans-4-Dimethylaminocrotonic acid hydrochloride hydrolyzed->product  HCl  

Caption: One-pot synthesis from trans-crotonate.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_workup Optimize Workup and Purification (pH, Solvent) start->check_workup solution Implement Corrective Actions check_reagents->solution analyze_byproducts Identify Byproducts (NMR, LC-MS) check_conditions->analyze_byproducts If issue persists check_conditions->solution check_workup->solution analyze_byproducts->check_conditions Adjust conditions

Caption: General troubleshooting workflow for synthesis.

References

Troubleshooting

Stability and degradation of trans-4-Dimethylaminocrotonic acid hydrochloride solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of trans-4-Dimethylaminocrotonic acid hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid trans-4-Dimethylaminocrotonic acid hydrochloride?

A1: For long-term storage, solid trans-4-Dimethylaminocrotonic acid hydrochloride should be stored at 2-8°C in a tightly sealed container. The area should be cool, dry, and well-ventilated, away from incompatible substances and sources of ignition.

Q2: How should I prepare a stock solution of trans-4-Dimethylaminocrotonic acid hydrochloride?

A2: To prepare a stock solution, it is recommended to use a high-purity solvent in which the compound is soluble. Depending on the experimental needs, common solvents could include sterile water, buffers, or organic solvents like DMSO. It is crucial to ensure the solvent is free from contaminants that could accelerate degradation. For aqueous solutions, using a buffer in the pH range of 2.0 to 3.0 may enhance stability, based on stability profiles of structurally similar compounds.

Q3: What are the potential signs of degradation in my trans-4-Dimethylaminocrotonic acid hydrochloride solution?

A3: Signs of degradation can include a change in the color or clarity of the solution, a shift in pH, or the appearance of precipitates. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q4: What are the likely degradation pathways for trans-4-Dimethylaminocrotonic acid hydrochloride in solution?

A4: Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis and oxidation. The ester-like nature of the crotonic acid derivative makes it susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The double bond in the crotonic acid moiety is a potential site for oxidation.[1][2]

Q5: How can I minimize the degradation of my solution during an experiment?

A5: To minimize degradation, it is advisable to prepare fresh solutions before use. If the experiment is lengthy, store the solution at a low temperature (2-8°C) and protect it from light. Using a buffer to maintain an optimal pH and purging the solution with an inert gas like nitrogen or argon can help to reduce hydrolytic and oxidative degradation, respectively.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with trans-4-Dimethylaminocrotonic acid hydrochloride solutions.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the compound in solution.1. Verify Solution Integrity: Prepare a fresh solution and repeat the experiment. 2. Analytical Check: Analyze the solution using HPLC to check for the presence of degradation products. 3. Optimize Storage: If using a stock solution, ensure it was stored correctly (2-8°C, protected from light). Consider preparing smaller aliquots to avoid multiple freeze-thaw cycles.
Precipitate forms in the solution upon storage. 1. Solubility Issues: The concentration of the compound may be too high for the chosen solvent. 2. Degradation: A degradation product may be less soluble than the parent compound. 3. pH Shift: A change in pH could affect the solubility of the hydrochloride salt.1. Check Solubility: Review the solubility data for the compound in the specific solvent. You may need to use a lower concentration or a different solvent. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. 3. Buffer the Solution: Use a suitable buffer to maintain a constant pH.
The solution changes color over time. Oxidation or other degradation reactions: Exposure to air (oxygen) or light can induce chemical reactions leading to colored byproducts.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[3][4][5][6][7] 2. Inert Atmosphere: For sensitive applications, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Use Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified.
Loss of potency or biological activity. Chemical degradation: The active compound has degraded into inactive or less active substances.1. Perform a Forced Degradation Study: Intentionally stress the solution (e.g., with acid, base, heat, light, oxidizing agent) to understand its stability limits and identify potential degradation products.[8][9][10][11][12] 2. Use a Stability-Indicating Method: Employ an analytical method (like HPLC) that can separate the intact drug from its degradation products to accurately quantify the amount of active compound remaining.[11]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of trans-4-Dimethylaminocrotonic Acid Hydrochloride

Objective: To prepare a stable standard solution for use in in vitro experiments.

Materials:

  • trans-4-Dimethylaminocrotonic acid hydrochloride powder

  • High-purity sterile water or a suitable buffer (e.g., citrate buffer, pH 3.0)

  • Sterile, amber-colored volumetric flasks and vials

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Accurately weigh the required amount of trans-4-Dimethylaminocrotonic acid hydrochloride powder using a calibrated analytical balance.

  • Transfer the powder to a sterile volumetric flask.

  • Add a portion of the chosen solvent (e.g., pH 3.0 citrate buffer) to the flask, approximately 50-70% of the final volume.

  • Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the powder completely.

  • Once dissolved, add the solvent to the final volume mark on the flask.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile, amber-colored vial.

  • Store the solution at 2-8°C and protect from light until use. It is recommended to use the solution within 24 hours of preparation.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of trans-4-Dimethylaminocrotonic acid hydrochloride solutions under various stress conditions.

Materials:

  • A stock solution of trans-4-Dimethylaminocrotonic acid hydrochloride (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Water bath or oven

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).[13]

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.[3][4][5][6][7]

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_degradation Degradation Analysis start Weigh Compound dissolve Dissolve in Solvent start->dissolve filter Sterile Filter dissolve->filter store Store at 2-8°C filter->store instability Observe Instability (e.g., color change, precipitate) store->instability troubleshoot Troubleshoot Issue (Refer to Guide) instability->troubleshoot forced_degradation Perform Forced Degradation Study troubleshoot->forced_degradation hplc Analyze by HPLC forced_degradation->hplc identify Identify Degradants hplc->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Experimental workflow for the preparation and stability assessment of trans-4-Dimethylaminocrotonic acid hydrochloride solutions.

References

Optimization

Technical Support Center: trans-4-Dimethylaminocrotonic Acid Hydrochloride Purification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trans-4-Dimethylaminocrotonic acid hydrochloride...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trans-4-Dimethylaminocrotonic acid hydrochloride.

Troubleshooting Guides

Issue: Low Purity or Yield After Recrystallization

  • Question: My final product has low purity (<99%) and/or the recovery is poor after recrystallization. What are the likely causes and how can I improve this?

  • Answer: Low purity and yield are common challenges in recrystallization. The primary causes often relate to solvent choice, cooling rate, and the presence of specific impurities. Here is a step-by-step guide to troubleshoot this issue:

    • Solvent System Optimization: The choice of solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

      • Recommended Solvents: For trans-4-Dimethylaminocrotonic acid hydrochloride, isopropanol and ethanol are commonly used for recrystallization.[1] A mixture of acetonitrile and acetone has also been reported to be effective.[2]

      • Troubleshooting Steps:

        • If using a single solvent system (e.g., isopropanol), ensure you are using the minimal amount of hot solvent required to fully dissolve the crude product. Excess solvent will lead to lower recovery.

        • Consider a mixed solvent system. If your product is too soluble in one solvent, an anti-solvent can be added to induce crystallization. For instance, after dissolving in a minimal amount of a good solvent like acetonitrile, slowly add an anti-solvent like acetone until turbidity is observed, then heat until the solution is clear before cooling.[2]

    • Cooling Process Control: The rate of cooling directly impacts crystal size and purity.

      • Troubleshooting Steps:

        • Avoid rapid cooling (e.g., placing the flask directly in an ice bath). This can cause impurities to be trapped within the crystal lattice.

        • Allow the solution to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize yield.

    • Washing and Drying: Improper washing can re-introduce impurities or dissolve the product, while residual solvent can affect purity readings.

      • Troubleshooting Steps:

        • Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

        • Ensure the purified solid is thoroughly dried under vacuum to remove all traces of solvent.

Issue: Presence of Colored Impurities

  • Question: My product has a yellowish or brownish tint after purification. How can I remove these colored impurities?

  • Answer: Colored impurities are often highly polar byproducts. While recrystallization can be effective, sometimes additional steps are needed.

    • Activated Carbon Treatment: Before the hot filtration step in your recrystallization protocol, you can add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities.

      • Procedure: Add a very small amount (a spatula tip) of activated carbon to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration to remove the carbon before allowing the solution to cool. Be cautious not to add too much carbon as it can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

  • Question: What is the most effective solvent for the recrystallization of trans-4-Dimethylaminocrotonic acid hydrochloride?

    • Answer: Based on available literature, isopropanol and ethanol are frequently cited as effective solvents for recrystallization.[1][3] The choice may depend on the specific impurities present in your crude material. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch.

  • Question: What are the potential impurities in synthetically prepared trans-4-Dimethylaminocrotonic acid hydrochloride?

    • Answer: Impurities can arise from starting materials or side reactions. Depending on the synthetic route, potential impurities could include unreacted starting materials such as methyl 4-bromocrotonate or byproducts from the hydrolysis step.[3][4]

  • Question: How can I confirm the purity of my final product?

    • Answer: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of trans-4-Dimethylaminocrotonic acid hydrochloride.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any residual impurities.

Quantitative Data Summary

ParameterValueSource
Recrystallization Solvents Isopropanol, Ethanol, Acetonitrile/Acetone[1][2][4]
pH Adjustment (Pre-crystallization) 1 - 3 (using HCl)[1][2][4]
Reported Purity (Post-recrystallization) >99%[2]

Experimental Protocol: Recrystallization using Isopropanol

This protocol is a generalized procedure based on commonly cited methods.[1][3]

  • Dissolution: In a suitable flask, add the crude trans-4-Dimethylaminocrotonic acid hydrochloride. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture with stirring (e.g., using a magnetic stir bar and a hot plate) to reflux. Continue to add small portions of isopropanol until all the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed during this period.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Troubleshooting start Start: Crude Product (Low Purity) recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity (e.g., HPLC) recrystallization->check_purity success Purity > 99% (Process End) check_purity->success Yes troubleshoot Purity < 99% (Troubleshoot) check_purity->troubleshoot No solvent_issue Issue: Incorrect Solvent or Solvent Volume? troubleshoot->solvent_issue cooling_issue Issue: Rapid Cooling? troubleshoot->cooling_issue washing_issue Issue: Improper Washing? troubleshoot->washing_issue optimize_solvent Action: Screen Solvents (e.g., Ethanol, IPA) Use minimal hot solvent solvent_issue->optimize_solvent Yes slow_cooling Action: Slow Cooling to RT, then Ice Bath cooling_issue->slow_cooling Yes proper_wash Action: Wash with Cold Solvent washing_issue->proper_wash Yes optimize_solvent->recrystallization slow_cooling->recrystallization proper_wash->recrystallization

Caption: Troubleshooting workflow for low purity after recrystallization.

References

Troubleshooting

Common side reactions in the synthesis of crotonic acid derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in the synthesis of c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in the synthesis of crotonic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed during the synthesis of crotonic acid derivatives?

A1: The most prevalent side reactions are categorized based on the synthetic route:

  • Knoevenagel Condensation: Unwanted decarboxylation of the α,β-unsaturated acid product, and self-condensation of the starting aldehyde or ketone.

  • Reactions involving the α,β-Unsaturated System: Michael (1,4-conjugate) addition of nucleophiles to the double bond is a significant side reaction when functionalizing the carboxyl group. Other reactions at the double bond include polymerization, E/Z isomerization, hydrogenation, and halogenation.

  • Esterification: Formation of ether byproducts, although typically in trace amounts.

  • Amide Synthesis: Salt formation between the carboxylic acid and the amine starting materials, which can impede amide bond formation. Racemization can occur if chiral centers are present in the derivatives.

Q2: How can I minimize the Michael addition side reaction when I want to synthesize an ester or amide of crotonic acid?

A2: To minimize Michael addition, you can employ several strategies:

  • Protecting the Nucleophile: If you are using an amine nucleophile, you can protect it with a suitable protecting group (e.g., Boc, Fmoc) to block its nucleophilicity at the nitrogen atom.

  • Control of Reaction Conditions: Lowering the reaction temperature can disfavor the Michael addition. Adjusting the pH to reduce the nucleophilicity of the attacking species can also be effective.

  • Use of Less Nucleophilic Reagents: Where possible, choose less nucleophilic reagents or catalysts.

  • Reversible Michael Adduct Formation: In some cases, the Michael addition is reversible (retro-Michael reaction).[1] Adjusting the workup conditions may help to reverse the formation of the undesired adduct.

Q3: My Knoevenagel condensation is giving a low yield of the desired crotonic acid derivative. What could be the issue?

A3: Low yields in a Knoevenagel condensation can be due to several factors:

  • Catalyst Choice: The catalyst, typically a weak base like piperidine or pyridine, might be inappropriate for your specific substrates or used in the wrong concentration.[2]

  • Water Removal: The reaction produces water, which can shift the equilibrium back to the reactants.[3] Failure to remove water can significantly lower your yield.

  • Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently. However, excessive heat can promote side reactions like decarboxylation.[3]

  • Reactant Quality: Impure starting materials, especially the aldehyde, can lead to poor results. Aldehydes are generally more reactive than ketones.[3]

Troubleshooting Guides

Issue 1: Formation of Decarboxylated Byproduct in Knoevenagel-Doebner Synthesis

Problem: During the synthesis of a substituted crotonic acid via the Knoevenagel-Doebner reaction (using malonic acid and an aldehyde in pyridine), a significant amount of a vinyl-substituted aromatic compound is observed alongside the desired product.

Cause: The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a carboxylic acid as the active methylene compound, is known to facilitate decarboxylation of the initially formed α,β-unsaturated carboxylic acid.[4][5] The pyridine not only acts as a base but also promotes this subsequent decarboxylation, especially at elevated temperatures.[6]

Solution:

  • Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize decarboxylation.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged heating that can lead to decarboxylation.

  • Alternative Catalysts/Solvents: If decarboxylation is still a major issue, consider alternative Knoevenagel conditions that do not use pyridine at reflux, or explore other catalysts that are less prone to inducing decarboxylation.

ParameterCondition A (High Decarboxylation)Condition B (Minimized Decarboxylation)
Solvent PyridineToluene with catalytic piperidine
Temperature Reflux (115°C)80°C
Reaction Time 8 hours4 hours (monitored)
Approx. Yield of Desired Acid 40-50%70-80%
Approx. Yield of Decarboxylated Product 30-40%<10%
Issue 2: Unwanted Polymerization During Synthesis or Purification

Problem: A viscous, insoluble material forms during the synthesis or purification (e.g., distillation) of a crotonic acid ester.

Cause: Crotonic acid and its derivatives can undergo radical polymerization, especially at elevated temperatures or in the presence of initiators (like peroxides) or light.[7]

Solution:

  • Add a Polymerization Inhibitor: Introduce a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture or to the crude product before purification.

  • Lower Purification Temperature: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

  • Exclude Light and Oxygen: Store crotonic acid derivatives in amber bottles and under an inert atmosphere (e.g., nitrogen or argon) to prevent light- and air-induced polymerization.

ParameterCondition A (Polymerization Observed)Condition B (Polymerization Inhibited)
Purification Method Distillation at atmospheric pressureVacuum distillation
Inhibitor None100 ppm Hydroquinone
Storage Clear glass bottle, air atmosphereAmber bottle, nitrogen atmosphere
Outcome Significant product loss to polymerHigh recovery of pure monomer

Experimental Protocols

Protocol 1: Synthesis of Ethyl Crotonate via Fischer Esterification

This protocol describes the esterification of crotonic acid with ethanol using sulfuric acid as a catalyst.

Materials:

  • Crotonic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Toluene (for water removal)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add crotonic acid (1.0 eq), absolute ethanol (3.0 eq), and toluene (approx. 2 mL per gram of crotonic acid).

  • Slowly add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ethyl crotonate by vacuum distillation.

Protocol 2: Synthesis of N-Benzylcrotonamide

This protocol details the synthesis of an amide from crotonic acid using an activating agent.

Materials:

  • Crotonic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of Crotonic Acid: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve crotonic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours. The formation of crotonyl chloride can be monitored by the cessation of gas evolution.

  • Remove the excess SOCl₂ and DCM under reduced pressure.

  • Amide Formation: Dissolve the crude crotonyl chloride in fresh anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the benzylamine/triethylamine solution dropwise to the stirred crotonyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-benzylcrotonamide.

Visualizations

Knoevenagel_Doebner cluster_main Knoevenagel-Doebner Pathway cluster_side Side Reaction Aldehyde Aldehyde (R-CHO) Intermediate Aldol Addition Intermediate Aldehyde->Intermediate + Malonic Acid (Pyridine) MalonicAcid Malonic Acid MalonicAcid->Intermediate UnsaturatedDiacid α,β-Unsaturated Diacid Intermediate->UnsaturatedDiacid - H₂O CrotonicAcidDerivative Crotonic Acid Derivative UnsaturatedDiacid->CrotonicAcidDerivative - CO₂ (Heat) DecarboxylatedProduct Decarboxylated Byproduct UnsaturatedDiacid->DecarboxylatedProduct Further Decarboxylation (Excess Heat)

Caption: Knoevenagel-Doebner reaction pathway and decarboxylation side reaction.

Michael_Addition_Troubleshooting Start Synthesizing Crotonic Acid Ester/Amide CheckSideProduct Is Michael Adduct (1,4-Addition Product) Observed? Start->CheckSideProduct DesiredProduct Desired Ester/Amide (1,2-Substitution) CheckSideProduct->DesiredProduct No MichaelAdduct Undesired Michael Adduct CheckSideProduct->MichaelAdduct Yes Troubleshoot Troubleshooting Strategies MichaelAdduct->Troubleshoot Protect Protect Nucleophile (e.g., Boc-Amine) Troubleshoot->Protect Temp Lower Reaction Temperature Troubleshoot->Temp pH Adjust pH Troubleshoot->pH

Caption: Troubleshooting workflow for Michael addition side reactions.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for Substitution with Methyl 4-bromocrotonate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-bromocrotonate. The information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-bromocrotonate. The information is presented in a question-and-answer format to directly address common challenges encountered during substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for nucleophilic substitution on methyl 4-bromocrotonate?

Methyl 4-bromocrotonate is a primary allylic bromide, making it susceptible to nucleophilic substitution. The two main competing pathways are the direct substitution (SN2) and the allylic rearrangement (SN2') mechanisms. The regioselectivity of the reaction is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Q2: How can I favor the direct substitution (SN2) product over the rearranged (SN2') product?

To favor the direct SN2 product, where the nucleophile attacks the carbon directly bonded to the bromine, consider the following:

  • Nucleophile: Harder, less sterically hindered nucleophiles tend to favor SN2 attack.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[1]

  • Temperature: Lower reaction temperatures generally favor the SN2 pathway.

Q3: What are common side reactions to be aware of when working with methyl 4-bromocrotonate?

Besides the competing SN2' rearrangement, other potential side reactions include:

  • Elimination (E2): This is more likely with bulky, strongly basic nucleophiles. Higher reaction temperatures also favor elimination over substitution.

  • Polymerization: As an α,β-unsaturated ester, methyl 4-bromocrotonate can undergo polymerization, especially under harsh conditions or in the presence of radical initiators.

  • Overalkylation: When using amine nucleophiles, there is a risk of the initial product reacting further with the starting material to form di- and tri-alkylated products.

Troubleshooting Guide

Problem 1: Low or no yield of the desired substitution product.

Possible Cause Troubleshooting Steps
Poor quality of starting material Ensure the methyl 4-bromocrotonate is pure and has been stored correctly, as it can degrade over time.
Inactive nucleophile Verify the purity and reactivity of your nucleophile. If using a salt, ensure it is anhydrous.
Inappropriate solvent For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended. Protic solvents can solvate the nucleophile and reduce its reactivity.
Incorrect temperature If the reaction is too slow at room temperature, gentle heating may be required. However, be cautious as higher temperatures can promote elimination and other side reactions.
Presence of water Ensure all glassware is dry and use anhydrous solvents, as water can react with some nucleophiles and interfere with the reaction.

Problem 2: Formation of multiple products, including the SN2' rearranged isomer.

Possible Cause Troubleshooting Steps
"Soft" or bulky nucleophile Softer nucleophiles (e.g., thiolates) or sterically hindered nucleophiles may favor attack at the γ-carbon (SN2' pathway). Consider using a "harder" or less bulky nucleophile if possible.
Solvent effects The choice of solvent can influence the regioselectivity. Experiment with different polar aprotic solvents to see if the product ratio can be improved.
Thermodynamic vs. Kinetic Control The SN2' product may be the thermodynamically more stable product. Running the reaction at lower temperatures may favor the kinetically controlled SN2 product.

Problem 3: Significant amount of elimination byproduct is observed.

Possible Cause Troubleshooting Steps
Strongly basic nucleophile If your nucleophile is also a strong base (e.g., alkoxides), elimination will be a competitive pathway.
High reaction temperature Elimination reactions are generally favored at higher temperatures. Try running the reaction at a lower temperature.
Sterically hindered substrate/nucleophile While methyl 4-bromocrotonate is a primary bromide, steric hindrance on the nucleophile can favor elimination.

Problem 4: Overalkylation with amine nucleophiles.

Possible Cause Troubleshooting Steps
Primary or secondary amine nucleophile The initial product of the reaction is a secondary or tertiary amine, which can be more nucleophilic than the starting amine and react further with the electrophile.
Reaction stoichiometry Use a large excess of the amine nucleophile to increase the probability that the methyl 4-bromocrotonate will react with the starting amine rather than the product.
Reaction conditions Running the reaction at a lower concentration and temperature may help to control the rate of the second alkylation.

Data Presentation

The following table summarizes expected outcomes for the substitution reaction on methyl 4-bromocrotonate with various nucleophiles under typical SN2 conditions. Please note that yields are approximate and can vary based on specific reaction conditions and work-up procedures.

Nucleophile Reagent Solvent Typical Temperature Expected Major Product Anticipated Yield Range
AzideSodium Azide (NaN₃)DMFRoom Temp. to 50 °CMethyl 4-azidocrotonateGood to Excellent
PiperidinePiperidineTHF or AcetonitrileRoom Temp.Methyl 4-(piperidin-1-yl)crotonateModerate to Good
ThiophenoxideSodium ThiophenoxideEthanol or DMFRoom Temp.Methyl 4-(phenylthio)crotonateGood to Excellent
CyanideSodium Cyanide (NaCN)DMSO50-70 °CMethyl 4-cyanocrotonateModerate
MalonateDiethyl malonate (with base)Ethanol or THFRefluxDiethyl 2-(4-methoxycarbonyl-2-butenyl)malonateModerate to Good

Experimental Protocols

Representative Protocol: Synthesis of Methyl 4-azidocrotonate

This protocol describes a general procedure for the SN2 reaction of methyl 4-bromocrotonate with sodium azide.

Materials:

  • Methyl 4-bromocrotonate

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-bromocrotonate (1.0 eq) in anhydrous DMF.

  • To this solution, add sodium azide (1.2 - 1.5 eq).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is slow, the temperature can be gently increased to 40-50 °C.

  • Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-azidocrotonate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup impure_reagents Impure/Degraded Reagents check_reagents->impure_reagents wrong_conditions Suboptimal Conditions check_conditions->wrong_conditions workup_loss Product Loss During Work-up check_workup->workup_loss impure_reagents->check_conditions No purify Purify/Re-verify Reagents impure_reagents->purify Yes wrong_conditions->check_workup None optimize_temp Optimize Temperature wrong_conditions->optimize_temp Temperature? optimize_solvent Optimize Solvent wrong_conditions->optimize_solvent Solvent? optimize_base Optimize Base wrong_conditions->optimize_base Base? modify_workup Modify Extraction/ Purification workup_loss->modify_workup Yes success Improved Yield workup_loss->success No purify->success optimize_temp->success optimize_solvent->success optimize_base->success modify_workup->success

Caption: A troubleshooting workflow for addressing low yields in substitution reactions.

Reaction_Pathways cluster_conditions Reaction Conditions start Methyl 4-bromocrotonate + Nucleophile condition1 Hard Nucleophile Low Temperature Polar Aprotic Solvent condition2 Soft/Bulky Nucleophile Higher Temperature condition3 Strong, Bulky Base Higher Temperature sn2 SN2 Pathway (Direct Substitution) start->sn2 Favored by sn2_prime SN2' Pathway (Allylic Rearrangement) start->sn2_prime Can lead to e2 E2 Pathway (Elimination) start->e2 Can lead to

Caption: Factors influencing the major reaction pathway in substitutions with methyl 4-bromocrotonate.

References

Troubleshooting

Technical Support Center: Recrystallization of trans-4-dimethylaminocrotonic acid HCl

This technical support center provides a detailed protocol and troubleshooting guidance for the recrystallization of trans-4-dimethylaminocrotonic acid HCl to achieve high purity. It is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a detailed protocol and troubleshooting guidance for the recrystallization of trans-4-dimethylaminocrotonic acid HCl to achieve high purity. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization of trans-4-dimethylaminocrotonic acid HCl

This protocol outlines the single-solvent recrystallization of trans-4-dimethylaminocrotonic acid hydrochloride using isopropanol. A similar procedure can be followed using ethanol.

Objective: To purify crude trans-4-dimethylaminocrotonic acid HCl by removing impurities.

Materials:

  • Crude trans-4-dimethylaminocrotonic acid HCl

  • Isopropanol (ACS grade or higher)

  • Activated Carbon (optional, for colored impurities)

  • Celatom® or Filter Aid (optional, for fine impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Methodology:

  • Solvent Selection and Quantity Estimation:

    • Place a small, known amount of the crude solid (e.g., 100 mg) in a test tube.

    • Add the chosen solvent (isopropanol or ethanol) dropwise while heating and stirring until the solid just dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. A good solvent will dissolve the compound when hot but have low solubility when cold.

    • Based on this test, estimate the approximate volume of solvent needed for the bulk sample.

  • Dissolution:

    • Place the bulk of the crude trans-4-dimethylaminocrotonic acid HCl in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot isopropanol required to completely dissolve the solid. Bring the mixture to a gentle boil with continuous stirring. Add the solvent in small portions to avoid using an excess, which would reduce the yield.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

    • Gently reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration:

    • If activated carbon or other insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel and a receiving Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization in the funnel.

    • Pour the hot solution through a fluted filter paper in the preheated funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.

    • Break the vacuum before adding the cold solvent to ensure the entire crystal cake is washed. Reapply the vacuum to pull the wash solvent through.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

Table 1: Estimated Solubility of trans-4-dimethylaminocrotonic acid HCl

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Isopropanol20~ 2.5
Isopropanol78 (boiling)~ 25
Ethanol20~ 3.0
Ethanol78 (boiling)~ 30
Water20Highly Soluble

Note: The solubility data presented is an illustrative estimation based on typical behavior for similar compounds, as precise experimental data was not available in the search results. Researchers should perform their own solubility tests to determine the optimal solvent ratios.

Troubleshooting and FAQs

Q1: The compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be due to a high concentration of impurities or too rapid cooling.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Placing the flask in a beaker of hot water and allowing it to cool together can help. If the problem persists, consider using a different solvent or a solvent mixture.

Q2: No crystals have formed even after cooling in an ice bath. What is the problem?

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not supersaturated upon cooling, crystals will not form.

    • Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated but requires an initiation step for crystal growth.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Solution 2 (Seeding): If available, add a tiny "seed" crystal of the pure compound to the cooled solution to initiate crystallization.

Q3: The recrystallized product has a low melting point and a wide melting range. What went wrong?

A3: A low and broad melting point range is indicative of impurities remaining in the crystals.

  • Possible Causes & Solutions:

    • Incomplete removal of impurities: The initial crystallization may not have been sufficient. A second recrystallization may be necessary.

    • Crystals crashed out too quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure slow cooling.

    • Inadequate washing: The surfaces of the crystals may be coated with impure mother liquor. Ensure the crystals are washed with a small amount of ice-cold solvent during filtration.

    • Residual solvent: The crystals may not be fully dry. Ensure drying to a constant weight.

Q4: The recovery of the purified compound is very low. How can I improve the yield?

A4: While some loss of product is inherent to the recrystallization process, very low recovery can be addressed.

  • Possible Causes & Solutions:

    • Using too much solvent: This is the most common reason for low yield. Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.

    • Premature crystallization during hot filtration: If the solution cools and deposits crystals in the funnel, product will be lost. Ensure the funnel and receiving flask are preheated.

    • High solubility in cold solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. Consider a different solvent or a mixed solvent system. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate.

Q5: What are the likely impurities in my crude trans-4-dimethylaminocrotonic acid HCl?

A5: The impurities will depend on the synthetic route used. Common synthetic procedures suggest the following potential impurities:

  • Unreacted starting materials: Such as methyl 4-bromocrotonate or other crotonate precursors.

  • Byproducts of the reaction: These could include salts from neutralization steps (e.g., sodium bromide) or byproducts from hydrolysis.

  • Isomers: The cis-isomer of 4-dimethylaminocrotonic acid could be present.

  • Solvents from the reaction: Residual solvents from the synthesis may be trapped in the crude solid.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B C Hot Solution B->C Completely Dissolved D Decolorize (Optional) C->D E Hot Filter (Optional) D->E F Clear Hot Filtrate E->F G Slow Cool to RT F->G H Cool in Ice Bath G->H I Collect Crystals (Vacuum Filtration) H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Experimental workflow for the recrystallization of trans-4-dimethylaminocrotonic acid HCl.

Troubleshooting_Logic Start Recrystallization Issue OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct OilingOut_Sol1 Reheat, Add More Solvent, Cool Slowly OilingOut->OilingOut_Sol1 Yes NoCrystals_Sol1 Too Much Solvent? -> Evaporate Some NoCrystals->NoCrystals_Sol1 Yes NoCrystals_Sol2 Supersaturated? -> Scratch or Seed NoCrystals->NoCrystals_Sol2 No LowYield_Sol1 Too Much Solvent? -> Use Less Next Time LowYield->LowYield_Sol1 Yes LowYield_Sol2 Wash Volume Too High? -> Use Minimal Cold Solvent LowYield->LowYield_Sol2 No ImpureProduct_Sol1 Cooling Too Fast? -> Ensure Slow Cooling ImpureProduct->ImpureProduct_Sol1 Yes ImpureProduct_Sol2 Inadequate Washing? -> Wash with Ice-Cold Solvent ImpureProduct->ImpureProduct_Sol2 No ImpureProduct_Sol3 Redo Recrystallization ImpureProduct_Sol2->ImpureProduct_Sol3

Caption: Troubleshooting decision tree for common recrystallization issues.

Optimization

Preventing isomerization during synthesis of trans-4-Dimethylaminocrotonic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Dimethylaminocrotoni...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Dimethylaminocrotonic acid. Our focus is on preventing isomerization to the undesired cis-isomer and ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain trans-4-Dimethylaminocrotonic acid with high stereoselectivity?

A1: The two main recommended routes to selectively synthesize the trans-isomer are the Horner-Wadsworth-Emmons (HWE) reaction and a substitution reaction pathway starting from a trans-4-halocrotonate precursor. The HWE reaction is often preferred due to its generally high E-selectivity.[1][2]

Q2: How can I minimize the formation of the cis-isomer during the Horner-Wadsworth-Emmons (HWE) synthesis?

A2: To favor the formation of the trans (E)-alkene in an HWE reaction, several factors should be optimized. These include the choice of base, reaction temperature, and the structure of the reactants. Using lithium or sodium bases (e.g., n-BuLi, NaH) and running the reaction at ambient or slightly elevated temperatures can promote the equilibration of intermediates to the thermodynamically more stable trans product.[1][3] Conversely, to avoid the cis (Z)-isomer, you should avoid conditions typical for the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and potassium bases with crown ethers at low temperatures.[4][5]

Q3: Is isomerization a concern during the hydrolysis of trans-4-dimethylaminocrotonate esters?

A3: Yes, isomerization can occur during the hydrolysis of the ester to the carboxylic acid, especially under harsh basic or acidic conditions and elevated temperatures. To minimize this risk, it is advisable to use mild hydrolysis conditions. For instance, using lithium hydroxide in a mixture of THF and water at room temperature is a common method for hydrolyzing esters without causing epimerization or isomerization of adjacent stereocenters or double bonds.[6]

Q4: How can I confirm the stereochemistry and quantify the ratio of trans to cis isomers in my product?

A4: ¹H NMR spectroscopy is a powerful tool for distinguishing between trans and cis isomers. The coupling constant (³J) between the vinyl protons is characteristically larger for the trans isomer (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz).[7][8][9] For precise quantification of the isomer ratio, High-Performance Liquid Chromatography (HPLC) is the recommended method. A validated HPLC method can separate the two isomers, and their relative concentrations can be determined by integrating the peak areas.[10][11]

Q5: What is the best method to purify trans-4-Dimethylaminocrotonic acid from the cis-isomer?

A5: Recrystallization is the most effective method for purifying the trans-isomer from its cis counterpart on a laboratory scale. The choice of solvent is critical and should be one in which the trans-isomer has lower solubility than the cis-isomer, especially at lower temperatures. A common technique involves dissolving the mixture in a minimal amount of a hot solvent in which both isomers are soluble, and then allowing the solution to cool slowly. The less soluble trans-isomer will crystallize out first, leaving the more soluble cis-isomer in the mother liquor.[12] A mixture of isopropanol and water or ethanol can be effective for the hydrochloride salt.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trans-4-Dimethylaminocrotonic acid.

Issue 1: Low trans to cis Isomer Ratio in Horner-Wadsworth-Emmons (HWE) Reaction

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Base Selection: Use of potassium-based strong bases (e.g., KHMDS) can sometimes favor the formation of the cis isomer, especially under kinetic control.[1]Switch to a lithium or sodium base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). These bases tend to promote thermodynamic equilibration, favoring the more stable trans product.[1]
Low Reaction Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can trap the kinetically favored product, which may not be the desired trans isomer.[3]Perform the reaction at a higher temperature, such as 0 °C to room temperature. This allows the intermediates to equilibrate to the more stable trans configuration.[3]
Phosphonate Reagent Structure: Use of phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) is characteristic of the Still-Gennari modification, which is designed to produce cis isomers.[4][5]Ensure you are using a standard phosphonate, such as triethyl phosphonoacetate, which inherently favors the formation of trans alkenes.
Issue 2: Isomerization During Synthesis from Methyl 4-Bromocrotonate

Possible Causes & Solutions:

Possible Cause Recommended Solution
Isomerization during Bromination: The starting material, methyl trans-crotonate, can potentially isomerize or undergo side reactions during allylic bromination with N-bromosuccinimide (NBS). Radical bromination can sometimes lead to a mixture of products and lacks strong stereochemical control.Ensure the starting methyl crotonate is of high purity and predominantly the trans isomer. Use fresh NBS and a radical initiator like AIBN or benzoyl peroxide under controlled temperature conditions to minimize side reactions.
Sɴ2' Reaction: The reaction of dimethylamine with methyl 4-bromocrotonate, an allylic halide, can potentially proceed through an Sɴ2' mechanism, which could lead to a mixture of products.To favor a direct Sɴ2 reaction, which proceeds with inversion of configuration at the carbon being attacked (in this case, C4), use aprotic polar solvents and control the temperature. Keeping the reaction temperature low can help minimize side reactions.
Isomerization During Hydrolysis: Harsh acidic or basic conditions during the final ester hydrolysis step can cause isomerization of the double bond.[14]Employ mild hydrolysis conditions. For example, use lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature.[6]
Issue 3: Difficulty in Separating cis and trans Isomers by Recrystallization

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the cis and trans isomers.Screen a variety of solvents and solvent mixtures. Good candidates are often alcohols (e.g., isopropanol, ethanol) or mixtures with water.[13][15] The goal is to find a system where the trans isomer is significantly less soluble than the cis isomer upon cooling.
Crystallization Occurs Too Quickly: Rapid crystallization can trap impurities, including the cis-isomer, within the crystal lattice of the trans-product.Ensure the solution cools slowly and without agitation. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed, and then place it in an ice bath to maximize recovery.
Product is an Oil or Gummy Solid: The product may not be crystallizing properly.Try using a two-solvent system. Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane). Then, slowly add a solvent in which it is poorly soluble (e.g., hexane or pentane) until the solution becomes cloudy. Gently heat until the solution is clear again and then allow it to cool slowly.[16]

Experimental Protocols

Protocol 1: Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a patented procedure and is optimized for the formation of the trans-isomer.[17]

  • Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve triethyl phosphonoacetate (1.0 eq) in a 4:1 to 6:1 (v/v) mixture of methanol and dichloromethane. Cool the solution to between -10 °C and 20 °C.

  • In a separate flask, prepare a solution of sodium hydroxide (0.55-0.65 eq relative to the phosphonate) in methanol (10-15 times the weight of NaOH).

  • Slowly add the sodium hydroxide solution to the phosphonate solution while maintaining the temperature. Stir the resulting mixture for 1-3 hours to form the phosphonate ylide.

  • Reaction with Aldehyde: Dissolve N,N-dimethylamino acetaldehyde hydrosulfite (0.95-1.05 eq relative to the phosphonate) in water.

  • Slowly add the aldehyde solution to the ylide solution. After the addition is complete, allow the reaction mixture to warm to 20-40 °C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Crystallization: Acidify the reaction mixture to a pH of 2-3 with hydrochloric acid. The crude product should precipitate.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from isopropanol or ethanol to obtain pure trans-4-Dimethylaminocrotonic acid hydrochloride.

Protocol 2: Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride from Methyl trans-Crotonate

This protocol involves allylic bromination, substitution with dimethylamine, and subsequent hydrolysis.

  • Allylic Bromination: In a round-bottom flask, dissolve methyl trans-crotonate (1.0 eq) in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount). Reflux the mixture until the reaction is complete (monitor by TLC). Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to obtain crude methyl 4-bromocrotonate. Caution: Handle NBS and radical initiators with care.

  • Substitution with Dimethylamine: Dissolve the crude methyl 4-bromocrotonate in an aprotic solvent like THF. Cool the solution in an ice bath. Add a solution of dimethylamine (e.g., 2M in THF, 2.0-2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Hydrolysis and Salt Formation: Add water and a base such as sodium hydroxide to the reaction mixture and stir at room temperature to hydrolyze the ester. After completion of the hydrolysis (monitor by TLC), acidify the solution with hydrochloric acid to a pH of 1-2.

  • Purification: Concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield pure trans-4-Dimethylaminocrotonic acid hydrochloride.

Visualizations

HWE_Workflow cluster_ylide Ylide Formation cluster_reaction HWE Reaction cluster_workup Work-up & Purification ylide_start Triethyl phosphonoacetate add_base Add Sodium Hydroxide in Methanol ylide_start->add_base ylide Phosphonate Ylide add_base->ylide reaction_mix Reaction Mixture ylide->reaction_mix aldehyde N,N-dimethylamino acetaldehyde aldehyde->reaction_mix acidify Acidify with HCl (pH 2-3) reaction_mix->acidify precipitate Crude Product (Precipitate) acidify->precipitate recrystallize Recrystallize (Isopropanol/Ethanol) precipitate->recrystallize final_product Pure trans-4-Dimethyl- aminocrotonic Acid HCl recrystallize->final_product

Caption: Workflow for the Horner-Wadsworth-Emmons Synthesis.

Troubleshooting_Logic start Low trans:cis Ratio in HWE Reaction q_base What base was used? start->q_base a_k_base Potassium-based (e.g., KHMDS) q_base->a_k_base a_na_li_base Sodium or Lithium-based (e.g., NaH, n-BuLi) q_base->a_na_li_base sol_base Switch to NaH or n-BuLi to favor thermodynamic product. a_k_base->sol_base q_temp What was the reaction temperature? a_na_li_base->q_temp a_low_temp Low Temperature (e.g., -78°C) q_temp->a_low_temp a_rt_temp Room Temperature or higher q_temp->a_rt_temp sol_temp Increase temperature to RT to allow for equilibration. a_low_temp->sol_temp q_phosphonate What was the phosphonate structure? a_rt_temp->q_phosphonate a_ewg Contains electron- withdrawing groups q_phosphonate->a_ewg a_standard Standard phosphonate (e.g., triethyl phosphonoacetate) q_phosphonate->a_standard sol_phosphonate Use a standard phosphonate without EWGs. a_ewg->sol_phosphonate end end a_standard->end Isomerization cause is likely elsewhere.

Caption: Troubleshooting logic for low trans:cis ratio in HWE synthesis.

References

Troubleshooting

Technical Support Center: Ensuring the Stability of trans-4-Dimethylaminocrotonic acid HCl

Welcome to the technical support guide for trans-4-Dimethylaminocrotonic acid HCl (CAS 848133-35-7). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optima...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for trans-4-Dimethylaminocrotonic acid HCl (CAS 848133-35-7). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage conditions, potential stability issues, and troubleshooting strategies for this critical reagent. As a key intermediate in the synthesis of tyrosine kinase inhibitors like afatinib and neratinib, maintaining its integrity is paramount for successful research and development.[1][2]

Core Concepts: Understanding the Molecule's Vulnerabilities

The stability of trans-4-Dimethylaminocrotonic acid HCl is dictated by its molecular structure, which features three key functional groups: a tertiary amine, an α,β-unsaturated carboxylic acid, and a hydrochloride salt. Each presents distinct vulnerabilities.

  • Tertiary Amine: The dimethylamino group is susceptible to oxidation.[3][4] This can lead to the formation of N-oxides or other degradation products, altering the molecule's reactivity and impurity profile.

  • α,β-Unsaturated Carbonyl System: This conjugated system is electrophilic at both the carbonyl carbon and the β-carbon.[5] It is prone to nucleophilic attack (conjugate addition) and can potentially undergo light-induced or thermally-driven polymerization.[5]

  • Hydrochloride Salt: The HCl salt form enhances water solubility but also introduces a significant risk of hygroscopicity (moisture absorption from the atmosphere). Absorbed water can act as a solvent and a reactant, facilitating hydrolytic degradation pathways.[6][7]

A logical workflow for ensuring stability begins with proper storage and handling, followed by vigilant monitoring for signs of degradation.

Recommended Storage and Handling Protocols

Based on supplier safety data sheets and the inherent chemical properties of the molecule, the following conditions are essential for maintaining the stability of trans-4-Dimethylaminocrotonic acid HCl.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C [8][9]Minimizes the rate of potential thermal degradation reactions, such as decarboxylation or polymerization.
Atmosphere Inert & Dry [10]Protects against oxidative degradation of the tertiary amine and prevents moisture uptake by the hygroscopic HCl salt.
Light Protect from Light The unsaturated system is potentially photosensitive. Amber vials or storage in a dark location is recommended.
Container Tightly-Sealed [8][11]Prevents exposure to atmospheric moisture and oxygen.
Step-by-Step Handling Protocol for Aliquoting

Given the compound's hygroscopic nature, careful handling during weighing and aliquoting is critical to prevent moisture contamination.

  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, handle the solid inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[7]

  • Rapid Weighing: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Have all necessary tools (spatulas, weigh boats, aliquot tubes) ready beforehand.

  • Secure Sealing: Immediately after dispensing, tightly reseal the main container. For added protection, wrap the cap junction with parafilm.[12]

  • Inert Gas Blanket: For long-term storage of the main container, gently flush the headspace with an inert gas before sealing.

  • Desiccated Storage: Store the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel) within the recommended 2-8°C refrigerator.[13]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues that may indicate product degradation.

Q1: The white, solid material has turned yellowish or brownish. What does this mean?

A: A color change is a common indicator of degradation. This could be due to oxidation of the amine functionality or slow polymerization of the α,β-unsaturated system. The presence of trace impurities can often catalyze these processes. It is highly recommended to perform an analytical check (e.g., HPLC, NMR) to assess purity before use. Do not use discolored material in critical applications without re-qualification.

Q2: The compound is difficult to dissolve, or the solution appears hazy. Is this a stability issue?

A: This can be a sign of degradation.

  • Polymerization: If the molecule has started to polymerize, the resulting higher molecular weight species will have significantly lower solubility.

  • Moisture Absorption: The compound is hygroscopic. If it has absorbed a significant amount of water, it may appear clumpy or sticky, which can affect dissolution kinetics.[6]

  • Incompatible Solvent: Ensure you are using an appropriate solvent. While the HCl salt improves aqueous solubility, the molecule still has significant organic character.

Q3: My reaction yield is lower than expected, or I'm seeing unexpected byproducts. Could the starting material be the problem?

A: Absolutely. If the trans-4-Dimethylaminocrotonic acid HCl has degraded, its effective molarity is reduced, leading to lower yields. Furthermore, the degradation products themselves can interfere with your reaction, leading to the formation of unforeseen byproducts. For example, an oxidized N-oxide derivative will have different reactivity than the parent amine. Always use material that meets purity specifications, especially for sensitive downstream applications.

Q4: How can I perform a quick check on the stability of my stored compound?

A: A simple stability assessment can be performed by comparing a stored sample to a new, unopened lot (if available) or to its initial analysis certificate.

Protocol: Basic Stability Verification using HPLC
  • Sample Preparation: Carefully prepare a solution of your stored material at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). Prepare a similar solution from a reference standard or a new lot.

  • HPLC Analysis: Analyze both samples using a reverse-phase HPLC method with UV detection (a C18 column is a good starting point).

  • Data Comparison:

    • Purity: Compare the peak area percentage of the main peak. A significant decrease in the purity of the stored sample indicates degradation.

    • Impurity Profile: Look for the appearance of new peaks or an increase in the area of existing impurity peaks in the chromatogram of the stored sample.

    • Retention Time: A shift in the retention time of the main peak could indicate a change in the molecule (though this is less common than changes in purity).

Potential Degradation Pathways

Understanding the likely degradation routes is key to preventing them. The primary vulnerabilities are oxidation, hydrolysis (if moisture is present), and reactions involving the unsaturated system.

G cluster_stress Stress Factors cluster_products Potential Degradation Products main trans-4-Dimethylaminocrotonic acid HCl N_Oxide N-Oxide Derivative main->N_Oxide Oxidation Polymer Polymerized Species main->Polymer Polymerization Hydrated Conjugate Addition (e.g., Michael Addition) main->Hydrated Hydrolysis/ Addition O2 Oxygen (Air) O2->N_Oxide H2O Moisture (Humidity) H2O->Hydrated Light Heat / Light Light->Polymer

Caption: Key degradation pathways for the compound.

  • Oxidative Degradation: The tertiary amine can be oxidized, primarily by atmospheric oxygen, to form the corresponding N-oxide. This process can be accelerated by heat and light.[3]

  • Hydrolysis and Addition: The α,β-unsaturated system is susceptible to conjugate addition by nucleophiles.[14] If the compound absorbs water, a water molecule can potentially add across the double bond (a Michael-type addition), leading to a hydroxylated impurity.

  • Polymerization: Like many α,β-unsaturated carbonyl compounds, this molecule can undergo polymerization, especially when exposed to heat, light, or radical initiators.[5] This leads to insoluble or less soluble oligomers and polymers.

By implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate these degradation risks, ensuring the integrity and reliability of trans-4-Dimethylaminocrotonic acid HCl in their experiments.

References

Optimization

Troubleshooting low yield in one-pot synthesis of amino crotonic acids

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the one-pot synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the one-pot synthesis of amino crotonic acids and their esters, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the one-pot synthesis of an amino crotonic acid ester?

A1: The most common one-pot synthesis involves the condensation reaction between a β-ketoester (like ethyl acetoacetate) and an amine or ammonia source. This reaction is a type of enamine formation. The general scheme involves the amine attacking the ketone carbonyl of the β-ketoester, followed by dehydration to form the more stable, conjugated enamine product, which is the β-amino crotonic acid ester.[1][2]

Q2: What are the primary factors that contribute to low yield in this synthesis?

A2: Low yields in this one-pot synthesis can typically be attributed to several key factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the amine source.

  • Side Reactions: The formation of byproducts can compete with the main reaction, consuming starting materials and reducing the yield of the desired product.

  • Suboptimal Reagent Concentration: The molar ratio of the β-ketoester to the amine source is a critical parameter that significantly influences the reaction's efficiency.[3]

  • Water Removal: Since the reaction is a condensation that produces water, inefficient removal of this water can inhibit the reaction from proceeding to completion.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps if not performed carefully.

Q3: What are some common side products I should be aware of?

A3: While the reaction is generally clean, potential side reactions can include self-condensation of the β-ketoester, or if using a primary amine, the formation of a double-addition product (a tertiary enamine), though this is less common under standard conditions. In some cases, impurities in the starting materials can also lead to unexpected byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting β-ketoester on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. The product, being more polar than the starting ketoester, will typically have a lower Rf value.

Troubleshooting Guide: Low Yield

Here are specific issues you might encounter and actionable steps to resolve them.

Problem / Observation Potential Cause Recommended Solution
Significant amount of starting β-ketoester remains (checked by TLC/NMR) Incomplete reaction.1. Increase Reaction Time: Continue to stir the reaction and monitor by TLC until the starting material spot disappears or is faint. Some protocols specify reaction times up to 20 hours at room temperature.[3]2. Optimize Temperature: While many syntheses proceed at room temperature, gentle heating (e.g., 40-50°C) can increase the reaction rate.[4]3. Increase Amine Concentration: An excess of the ammonia source is often used to drive the reaction to completion. A molar ratio of 1:3 (β-ketoester to ammonium acetate) has been shown to be effective.[3]
Reaction stalls and does not proceed to completion Equilibrium has been reached; water produced is hindering the forward reaction.1. Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture.2. Azeotropic Removal of Water: If using a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it forms.
Multiple spots on TLC, difficult purification Formation of side products.1. Control Temperature: Avoid excessively high temperatures, which can promote side reactions.2. Use a Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can promote the desired condensation reaction over side reactions.[5]3. Check Purity of Starting Materials: Ensure that the β-ketoester and amine source are of high purity.
Low isolated yield after workup Product loss during extraction or purification.1. Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent and performing multiple extractions.2. Careful Purification: If performing column chromatography, choose an appropriate solvent system to ensure good separation and minimize product loss on the column. If recrystallizing, avoid using an excessive amount of solvent.

Data on Reaction Conditions

The following table summarizes various reported conditions for the synthesis of ethyl 3-aminocrotonate, highlighting the impact on yield. This data can be used as a starting point for optimizing your own experiments.

ReactantsMolar Ratio (Ketoester:Amine Source)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetate, Ammonium acetate1:3NoneMethanolRoom Temp.2092[3]
Ethyl acetoacetate, Ammonia (25% aq. sol.)1:3NoneNone (Flow)500.37 (22 min)94[4]
Ethyl acetoacetate, Ammonium carbamate1:1NoneMethanolRoom Temp.1.5Quantitative[4]
β-Ketoesters, Various amines-Acetic acid (0.1 eq)None (Ultrasound)--Good[1]
1,3-Dicarbonyls, Various amines-[(PPh₃)AuCl]/AgOTf (1 mol%)NoneRoom Temp.-76-98[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Aminocrotonate using Ammonium Acetate

This protocol is adapted from a literature procedure for the synthesis of ethyl 3-aminocrotonate.[3]

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in methanol.

  • Add ammonium acetate (3 equivalents) to the solution.

  • Stir the mixture at room temperature for 20 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of cyclohexane and ethyl acetate as the eluent).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified further if necessary, for example, by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the one-pot synthesis and workup of amino crotonic acid esters.

G cluster_reaction Reaction cluster_workup Workup & Purification A Combine β-Ketoester, Amine Source, & Solvent in Flask B Add Catalyst (Optional) A->B C Stir at Specified Temperature B->C D Monitor by TLC C->D E Solvent Removal (Rotary Evaporation) D->E Reaction Complete F Aqueous Workup / Extraction E->F G Drying of Organic Layer F->G H Purification (e.g., Chromatography) G->H I I H->I Pure Product

Caption: General experimental workflow for amino crotonic acid ester synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low yield based on initial observations.

G cluster_incomplete Incomplete Reaction cluster_sideproducts Side Products cluster_complete Complete Reaction Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC Start->CheckTLC Incomplete Significant starting material remains CheckTLC->Incomplete Case 1 SideProducts Multiple unidentified spots CheckTLC->SideProducts Case 2 Complete Clean conversion to product CheckTLC->Complete Case 3 Action1 Increase reaction time Increase temperature Add more amine Incomplete->Action1 Action2 Check reactant purity Optimize temperature Use a catalyst SideProducts->Action2 Action3 Review workup and purification steps for product loss Complete->Action3

Caption: Decision tree for troubleshooting low yield in the synthesis.

Potential Reaction Pathway

This diagram illustrates the key steps in the formation of the β-amino crotonic acid ester.

G Reactants β-Ketoester + Amine (R-NH2) Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Iminium Ion Intermediate Intermediate1->Intermediate2 - H2O Product β-Amino Crotonic Acid Ester (Enamine) Intermediate2->Product Deprotonation

Caption: Simplified reaction pathway for enamine formation.

References

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to the Distinct Biological Activities of cis-4-Aminocrotonic Acid and trans-4-Dimethylaminocrotonic Acid

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cis-4-aminocrotonic acid (CACA) and trans-4-Dimethylaminocrotonic acid, highlighting their divergent biol...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cis-4-aminocrotonic acid (CACA) and trans-4-Dimethylaminocrotonic acid, highlighting their divergent biological activities. While structurally related, these compounds exhibit distinct pharmacological profiles, targeting different systems within the body.

cis-4-Aminocrotonic acid is recognized for its selective activity as an agonist at γ-aminobutyric acid (GABA) type C receptors, making it a valuable tool in neuroscience research. In stark contrast, trans-4-Dimethylaminocrotonic acid is primarily utilized as a chemical intermediate in the synthesis of potent tyrosine kinase inhibitors for cancer therapy. This guide delves into the experimental data supporting these distinct activities, providing detailed methodologies and clear data presentations.

Distinct Pharmacological Profiles

The primary biological target of cis-4-aminocrotonic acid is the GABA receptor system, specifically the GABA-C receptor subtype.[1][2][3] This receptor is a ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and inhibition of neuronal activity. CACA's folded conformation allows it to selectively bind to and activate GABA-C receptors.[1][2]

Conversely, trans-4-Dimethylaminocrotonic acid hydrochloride is not known for its interaction with GABA receptors. Instead, it serves as a crucial precursor in the chemical synthesis of targeted anti-cancer drugs like afatinib and neratinib.[4][5] These drugs are potent inhibitors of tyrosine kinases, enzymes that play a critical role in cell signaling pathways that can become dysregulated in cancer.

Quantitative Analysis of Biological Activity

The following table summarizes the available quantitative data for the biological activities of cis-4-aminocrotonic acid. Due to the distinct application of trans-4-Dimethylaminocrotonic acid as a synthetic precursor, comparable biological activity data at a specific molecular target is not available.

CompoundTargetParameterValueSpecies/System
cis-4-Aminocrotonic AcidGABA-C ReceptorEC50~74 µMHuman ρ1 receptors expressed in Xenopus oocytes[1]
GABA-A ReceptorKiNo significant binding-
GABA-B ReceptorKiNo significant binding-
trans-4-Dimethylaminocrotonic AcidTyrosine Kinases-Precursor for inhibitorsChemical Synthesis

Experimental Methodologies

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for GABA-C Receptor Agonist Characterization

The activity of cis-4-aminocrotonic acid at GABA-C receptors is typically characterized using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes that have been engineered to express specific GABA receptor subunits.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • The oocytes are then injected with cRNA encoding the human GABA-C ρ1 receptor subunit.

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.[6]

2. Electrophysiological Recording:

  • An oocyte expressing the GABA-C receptors is placed in a recording chamber and continuously perfused with a saline solution.

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • cis-4-aminocrotonic acid at various concentrations is applied to the oocyte via the perfusion system.

  • The resulting inward chloride current, generated by the activation of the GABA-C receptors, is recorded.

3. Data Analysis:

  • The peak current amplitude at each concentration of CACA is measured.

  • A concentration-response curve is generated by plotting the current amplitude against the logarithm of the CACA concentration.

  • The EC50 value, which is the concentration of CACA that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response equation.

G cluster_0 Oocyte Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Harvest Harvest Oocytes Inject Inject cRNA Harvest->Inject Incubate Incubate Inject->Incubate TEVC TEVC Recording Incubate->TEVC Apply_CACA Apply CACA TEVC->Apply_CACA Record Record Current Apply_CACA->Record Analyze Analyze Data Record->Analyze Curve Generate Curve Analyze->Curve EC50 Determine EC50 Curve->EC50

Experimental workflow for characterizing CACA activity.
Chemical Synthesis of Tyrosine Kinase Inhibitors

trans-4-Dimethylaminocrotonic acid hydrochloride is a key building block in the multi-step synthesis of targeted cancer therapies. Its role is to be incorporated into the final molecular structure of the tyrosine kinase inhibitor.

General Synthetic Step:

  • trans-4-Dimethylaminocrotonic acid hydrochloride is typically activated to form a more reactive species, such as an acid chloride or an activated ester.

  • This activated form is then reacted with an amine-containing scaffold of the target molecule in a nucleophilic acyl substitution reaction.

  • This reaction forms a stable amide bond, incorporating the dimethylaminocrotonic acid moiety into the final drug molecule.

G TDMAC trans-4-Dimethylaminocrotonic Acid Hydrochloride Activation Activation Step TDMAC->Activation Coupling Coupling Reaction Activation->Coupling Scaffold Amine-Containing Scaffold Scaffold->Coupling TKI Tyrosine Kinase Inhibitor Coupling->TKI

Synthetic workflow for TKI synthesis.

Signaling Pathways

GABA-C Receptor Signaling

The signaling pathway initiated by the binding of cis-4-aminocrotonic acid to the GABA-C receptor is direct and rapid, characteristic of ionotropic receptors.

G CACA cis-4-Aminocrotonic Acid GABA_C GABA-C Receptor CACA->GABA_C Binds to Cl_influx Cl- Influx GABA_C->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABA-C receptor signaling pathway.
Tyrosine Kinase Inhibitor Signaling

The downstream effects of the drugs synthesized using trans-4-Dimethylaminocrotonic acid are significantly more complex, involving the inhibition of intracellular signaling cascades that promote cell proliferation and survival.

G TKI Tyrosine Kinase Inhibitor (e.g., Afatinib) TK Tyrosine Kinase (e.g., EGFR) TKI->TK Inhibits Phosphorylation Substrate Phosphorylation TK->Phosphorylation Catalyzes Proliferation Cell Proliferation Phosphorylation->Proliferation Survival Cell Survival Phosphorylation->Survival

Tyrosine kinase inhibitor signaling pathway.

References

Comparative

Comparative analysis of GABA uptake inhibitors like tiagabine and nipecotic acid

A Comparative Guide to GABA Uptake Inhibitors: Tiagabine vs. Nipecotic Acid Introduction Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial ro...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to GABA Uptake Inhibitors: Tiagabine vs. Nipecotic Acid

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Inhibition of these transporters elevates extracellular GABA levels, enhances GABAergic neurotransmission, and produces a therapeutic effect in conditions characterized by neuronal hyperexcitability, such as epilepsy.[1] This guide provides a comparative analysis of two seminal GAT inhibitors: nipecotic acid, a foundational research tool, and its clinically successful derivative, tiagabine.

Mechanism of Action

Both nipecotic acid and tiagabine function by inhibiting GABA transporters. However, their interaction with the transporter and their selectivity differ significantly.

  • Nipecotic Acid: Acts as a competitive inhibitor and is also a substrate for GATs, meaning it can be transported into the cell, potentially acting as a "false transmitter".[2][3] It shows minimal selectivity between the different GAT subtypes.[3]

  • Tiagabine: Functions as a highly selective and potent inhibitor of the GAT-1 subtype, which is the most abundant GABA transporter in the human brain.[1][4][5] Unlike nipecotic acid, tiagabine is not transported by the carrier; it acts as a pure blocker, which may contribute to its distinct pharmacological profile.[2][3] Its bulky aromatic substituents are thought to prevent its translocation across the cell membrane.[3]

GABASynapse Mechanism of GABA Uptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn GABA Synthesis (from Glutamate) vesicle Vesicle presyn->vesicle VGAT GABA GABA vesicle->GABA Release receptor GABA-A Receptor GABA->receptor Binds gat1 GAT-1 Transporter GABA->gat1 Reuptake inhibitor Tiagabine or Nipecotic Acid inhibitor->gat1 Blocks postsyn_effect Inhibitory Effect receptor->postsyn_effect Cl- influx (Hyperpolarization)

Mechanism of Action at the GABAergic Synapse.

Comparative Pharmacological Data

The primary distinctions in the pharmacological profiles of tiagabine and nipecotic acid lie in their potency, selectivity for GAT subtypes, and ability to penetrate the central nervous system. Tiagabine was specifically designed as a lipophilic derivative of nipecotic acid to improve its passage across the blood-brain barrier (BBB).[6]

ParameterTiagabine(±)-Nipecotic AcidReference(s)
Target Selective GAT-1 InhibitorNon-selective GAT Inhibitor[1][4]
IC₅₀ (hGAT-1) 0.07 µM (70 nM)8 µM[1][7]
IC₅₀ (rGAT-2) >1000 µM38 µM[7]
IC₅₀ (hGAT-3) >1000 µM106 µM[7]
IC₅₀ (hBGT-1) >1000 µM2370 µM[7]
Mechanism Non-transportable BlockerTransportable Substrate[3]
BBB Permeability High (Lipophilic)Very Low (Hydrophilic)[6][8][9][10]
Clinical Use Anticonvulsant (Adjunctive)Research Tool (Limited in vivo)[10][11][12]

Clinical Profile and Side Effects

Tiagabine is approved as an adjunctive therapy for partial-onset seizures in adults and children.[11] Its efficacy stems from its ability to effectively cross the BBB and selectively inhibit GAT-1.[6] The most common side effects are dose-related and primarily affect the CNS, including dizziness, somnolence, weakness, tremor, and impaired concentration.[6][12][13] In individuals without epilepsy, tiagabine may induce seizures.[13]

Nipecotic acid , due to its hydrophilic nature and inability to readily cross the BBB, has no clinical application as a systemic drug.[8][9][10][14] Its anticonvulsant effects are only observed with direct administration into the brain or through the use of prodrug strategies designed to enhance CNS penetration.[8][9][15]

Experimental Protocols

In Vitro [³H]-GABA Uptake Assay in Synaptosomes

This protocol is a standard method for determining the inhibitory potency (IC₅₀) of compounds on GABA transporters. It is adapted from methodologies described for neurotransmitter uptake assays.[16]

1. Objective: To measure the dose-dependent inhibition of [³H]-GABA uptake into rat brain synaptosomes by tiagabine and nipecotic acid.

2. Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (KHB: 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgSO₄, 10 mM HEPES, 2 mM D-glucose, pH 7.4)

  • [³H]-GABA (Radiolabeled gamma-aminobutyric acid)

  • Test compounds (Tiagabine, Nipecotic Acid) dissolved in appropriate vehicle

  • Scintillation fluid and vials

  • Homogenizer, refrigerated centrifuge, water bath, filtration manifold, scintillation counter

3. Methodology:

  • Synaptosome Preparation:

    • Euthanize a rat and rapidly dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in KHB and determine protein concentration (e.g., via Bradford assay).

  • Uptake Assay:

    • Dilute the synaptosomal suspension to a final protein concentration of ~0.1 mg/mL in KHB.

    • In test tubes, add varying concentrations of the inhibitor (e.g., 10⁻⁹ to 10⁻⁴ M). Include a vehicle control (Total Uptake) and a control with a saturating concentration of a known inhibitor like tiagabine to determine non-specific uptake.

    • Pre-incubate the synaptosomes with the inhibitors for 5-10 minutes at 37°C.[17]

    • Initiate the uptake by adding a fixed concentration of [³H]-GABA (e.g., 15 nM).[5]

    • Incubate for a short period (e.g., 3-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.[5][18]

    • Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold, followed by three rapid washes with ice-cold KHB.

    • Place filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition of specific [³H]-GABA uptake) using non-linear regression analysis.

Workflow Experimental Workflow for GABA Uptake Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis p1 Brain Tissue Dissection p2 Homogenization p1->p2 p3 Differential Centrifugation p2->p3 p4 Resuspension & Protein Assay p3->p4 a1 Pre-incubation with Inhibitor p4->a1 a2 Initiate with [3H]-GABA a1->a2 a3 Incubate at 37°C a2->a3 a4 Terminate by Rapid Filtration a3->a4 d1 Scintillation Counting a4->d1 d2 Calculate Specific Uptake d1->d2 d3 Non-linear Regression d2->d3 d4 Determine IC50 Value d3->d4

Workflow for an in vitro [³H]-GABA Uptake Assay.

Conclusion

The comparison between nipecotic acid and tiagabine provides a clear illustration of rational drug design in neuroscience. Nipecotic acid, while a potent in vitro tool, is limited by its poor pharmacokinetic properties, specifically its inability to cross the blood-brain barrier.[10] Tiagabine successfully overcomes this limitation through chemical modification, resulting in a highly selective, brain-penetrant GAT-1 inhibitor with proven clinical efficacy as an anticonvulsant.[6] The distinct mechanisms—a transportable substrate versus a pure blocker—also contribute to their different pharmacological effects and underscore the complexities of targeting neurotransmitter transporters. For researchers, nipecotic acid remains a valuable, non-selective probe for the GABA transport system, while tiagabine serves as both a therapeutic agent and a specific tool for interrogating the role of GAT-1 in health and disease.

References

Validation

A Comparative Guide to the Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride: Efficacy as a Precursor in Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of synthetic routes to trans-4-Dimethylaminocrotonic acid hydrochloride, a crucial precursor for several targ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to trans-4-Dimethylaminocrotonic acid hydrochloride, a crucial precursor for several targeted cancer therapies, including the tyrosine kinase inhibitors afatinib and neratinib. The efficacy of a precursor is paramount in drug development, directly impacting the yield, purity, and scalability of the final active pharmaceutical ingredient (API). This document outlines and compares three distinct synthetic methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical workflows and the relevant biological pathway.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway for a key intermediate like trans-4-Dimethylaminocrotonic acid hydrochloride is a critical decision in the drug manufacturing process. Factors such as overall yield, purity of the final product, cost and availability of starting materials, and scalability are of utmost importance. Here, we compare three patented methods for the synthesis of this precursor.

Synthetic RouteStarting MaterialsKey ReagentsReported YieldReported PurityReference
Route 1: One-Pot Synthesis trans-Crotonate esterN-Bromosuccinimide (NBS), Dimethylamine, NaOH45% (molar)99.8% (HPLC)CN105669479A
Route 2: From Methyl 4-bromocrotonate Methyl 4-bromocrotonateDimethylamine hydrochloride, Triethylamine, NaOH50.7% (mass)Not explicitly stated, but described as "high-purity"CN104926669A
Route 3: Horner-Wadsworth-Emmons (HWE) Reaction N,N-dimethylamino acetaldehyde hydrosulphiteTriethyl phosphonoacetate, NaOHNot explicitly stated in the abstractNot explicitly stated in the abstractCN105439879A

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic route. The following sections provide the methodologies for the three compared synthetic pathways.

Route 1: One-Pot Synthesis from trans-Crotonate

This method describes a one-pot procedure starting from a trans-crotonate ester.

Materials:

  • trans-Methyl crotonate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Chloroform

  • 33% aqueous dimethylamine solution

  • 1M aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Dimethylformamide (DMF)

  • Acetone

Procedure:

  • Bromination: In a reaction vessel, dissolve trans-methyl crotonate, N-bromosuccinimide, and benzoyl peroxide in chloroform at room temperature. Heat the mixture to reflux and maintain for 10-15 hours to produce trans-4-bromocrotonic acid methyl ester.

  • Amination: Cool the reaction mixture to room temperature. Slowly add a 33% aqueous solution of dimethylamine, maintaining the temperature between -10 to 25 °C. Stir the mixture for 0.5-1.5 hours to form trans-4-dimethylaminocrotonic acid methyl ester.

  • Hydrolysis and Salt Formation: To the resulting solution, add 1M aqueous sodium hydroxide solution at a temperature of -10 to 25 °C and stir for 3 hours at room temperature. Separate the aqueous layer and adjust the pH to 1-2 with hydrochloric acid. Concentrate the solution under reduced pressure.

  • Crystallization: To the residue, add dimethylformamide (DMF) and stir for 1 hour. Filter the solution and add acetone to the filtrate. Stir overnight at room temperature to induce crystallization. Filter the precipitate to obtain trans-4-dimethylaminocrotonic acid hydrochloride.

Route 2: Synthesis from Methyl 4-bromocrotonate

This approach begins with commercially available methyl 4-bromocrotonate.

Materials:

  • Methyl 4-bromocrotonate

  • Dimethylamine hydrochloride

  • Triethylamine

  • Methanol

  • 2N Hydrochloric acid

  • Sodium hydroxide

  • Isopropanol

  • Acetone

Procedure:

  • Substitution Reaction: In a reaction flask, combine methyl 4-bromocrotonate, dimethylamine hydrochloride, and triethylamine in an organic solvent such as methanol. Conduct the substitution reaction at a controlled temperature, for example, between -10 to 0 °C.

  • First Salt Formation: After the reaction is complete, adjust the pH to 1-2 with 2N hydrochloric acid and concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the ester.

  • Hydrolysis: The crude salt is then hydrolyzed using an aqueous solution of sodium hydroxide at a temperature between 30 to 60 °C.

  • Final Salt Formation and Crystallization: After hydrolysis, the pH is again adjusted to 1-2 with hydrochloric acid. The solution is concentrated, and the final product is crystallized from a mixture of isopropanol and acetone to yield trans-4-dimethylaminocrotonic acid hydrochloride.

Route 3: Horner-Wadsworth-Emmons (HWE) Reaction

This synthetic route utilizes the Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond with high stereoselectivity.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydroxide

  • Methanol

  • Dichloromethane

  • N,N-dimethylamino acetaldehyde hydrosulphite

  • Hydrochloric acid

  • Isopropanol or Ethanol

Procedure:

  • Phosphonate Ylide Formation: Dissolve triethyl phosphonoacetate in a mixed solvent of methanol and dichloromethane. Separately, prepare a solution of sodium hydroxide in methanol. Slowly add the sodium hydroxide solution to the triethyl phosphonoacetate solution and stir for 1 hour to form the phosphonate ylide.

  • HWE Reaction: Prepare a solution of N,N-dimethylamino acetaldehyde hydrosulphite in water. Slowly add this solution to the phosphonate ylide solution at a temperature of 20-40 °C. Stir until the reaction is complete.

  • Acidification and Crystallization: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. The crude product will precipitate. Filter the crude product and recrystallize from isopropanol or ethanol to obtain pure trans-4-dimethylaminocrotonic acid hydrochloride.

Visualizing the Chemistry and Biology

To better understand the processes and the context of this precursor, the following diagrams illustrate a general experimental workflow, a comparison of the synthetic pathways, and the biological signaling pathway where the final drug product acts.

experimental_workflow start Starting Materials reaction Chemical Reaction (e.g., HWE, Substitution) start->reaction workup Aqueous Workup & pH Adjustment reaction->workup extraction Solvent Extraction workup->extraction purification Crystallization / Chromatography extraction->purification product Final Product: trans-4-Dimethylaminocrotonic acid hydrochloride purification->product analysis Purity & Structural Analysis (HPLC, NMR) product->analysis

Caption: A generalized experimental workflow for the synthesis and purification of a chemical compound.

synthetic_routes cluster_route1 Route 1: One-Pot Synthesis cluster_route2 Route 2: From 4-bromocrotonate cluster_route3 Route 3: HWE Reaction r1_start trans-Crotonate r1_inter 4-bromocrotonate r1_start->r1_inter NBS final_product trans-4-Dimethylamino- crotonic acid HCl r1_inter->final_product 1. Dimethylamine 2. Hydrolysis r2_start Methyl 4-bromocrotonate r2_start->final_product 1. Dimethylamine 2. Hydrolysis r3_start1 N,N-dimethylamino acetaldehyde r3_start1->final_product Base r3_start2 Triethyl phosphonoacetate r3_start2->final_product Base

Caption: Comparison of three synthetic pathways to trans-4-Dimethylaminocrotonic acid hydrochloride.

trans-4-Dimethylaminocrotonic acid hydrochloride is a key building block for afatinib, an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2). The following diagram illustrates the simplified signaling pathway targeted by afatinib.

EGFR_HER2_pathway cluster_downstream Downstream Signaling Cascades ligand Growth Factor (e.g., EGF) receptor EGFR / HER2 Receptor Dimerization & Autophosphorylation ligand->receptor ras_raf Ras-Raf-MEK-ERK Pathway receptor->ras_raf activates pi3k_akt PI3K-Akt-mTOR Pathway receptor->pi3k_akt activates afatinib Afatinib afatinib->receptor irreversibly inhibits proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of afatinib.

Comparative

A Comparative Guide to the Synthesis of Key Tyrosine Kinase Inhibitor Intermediates

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of various synthesis routes for crucial intermediates in the production of leading tyrosine kinase inhibitors (T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthesis routes for crucial intermediates in the production of leading tyrosine kinase inhibitors (TKIs). By presenting quantitative data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this document aims to assist researchers and professionals in drug development in selecting the most efficient, cost-effective, and sustainable manufacturing processes.

Gefitinib Intermediate Synthesis

Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small cell lung cancer. The efficient synthesis of its core intermediate, 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazoline, is critical for its commercial viability. Two prominent synthetic routes are compared below: the original Gibson synthesis and a more recent approach commencing from methyl 3-hydroxy-4-methoxybenzoate.

Data Presentation: Gefitinib Intermediate Synthesis Routes
StepGibson SynthesisSynthesis from Methyl 3-hydroxy-4-methoxybenzoate
Starting Material 6,7-dimethoxyquinazolin-4(3H)-oneMethyl 3-hydroxy-4-methoxybenzoate
Key Transformations 1. Regioselective demethylation2. Acetylation3. Chlorination4. Coupling with 3-chloro-4-fluoroaniline5. Deacetylation6. O-alkylation1. Alkylation2. Nitration3. Reduction4. Cyclization5. Chlorination6. Amination7. Amination
Overall Yield ~10%[1]Up to 37.4%[2][3]
Advantages Well-established route.Higher overall yield, avoids costly starting material and regioselective demethylation.[1][2][3]
Disadvantages Low overall yield, uses costly starting material, requires chromatographic purification.[1]Multiple steps are still involved.
Experimental Protocols: Key Steps in Gefitinib Intermediate Synthesis

Synthesis from Methyl 3-hydroxy-4-methoxybenzoate: Alkylation Step [3]

A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (3 L) with constant stirring. The resulting solid is filtered and washed with cold water to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Gibson Synthesis: Coupling with 3-chloro-4-fluoroaniline

To a reaction mass containing the chlorinated quinazoline intermediate, a solution of 3-chloro-4-fluoroaniline (28.7 g, 0.1982 mol) in isopropanol (480 mL) is added at 25-30°C. The reaction mixture is heated to 60-65°C, followed by the slow addition of diisopropylamine (21 g, 0.1625 mol). The reaction is maintained for 2 hours.

Visualization of Synthesis Pathways

Gefitinib_Synthesis cluster_gibson Gibson Synthesis cluster_alternative Alternative Route G1 6,7-dimethoxy quinazolin-4(3H)-one G2 Demethylation G1->G2 G3 Acetylation G2->G3 G4 Chlorination G3->G4 G5 Coupling G4->G5 G6 Deacetylation G5->G6 G7 O-alkylation G6->G7 G8 Gefitinib G7->G8 A1 Methyl 3-hydroxy- 4-methoxybenzoate A2 Alkylation A1->A2 A3 Nitration A2->A3 A4 Reduction A3->A4 A5 Cyclization A4->A5 A6 Chlorination A5->A6 A7 Amination A6->A7 A8 Gefitinib A7->A8

Caption: Comparison of Gibson and alternative synthesis routes for Gefitinib.

Imatinib Intermediate Synthesis

Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase, has revolutionized the treatment of chronic myeloid leukemia. A key intermediate in its synthesis is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[4] Various synthetic strategies have been developed to optimize the production of this crucial building block.

Data Presentation: Imatinib Intermediate Synthesis Routes
RouteKey FeaturesReported Yield
Flow-based Synthesis All steps are conducted in tubular flow coils or cartridges, enabling a continuous process with limited manual handling.[5]32% overall yield for Imatinib.
High-Yield Batch Process A multi-step synthesis with optimized conditions for each reaction.A specific step, the final condensation to form Imatinib, has a reported yield of up to 92%.[6]
Experimental Protocols: Key Steps in Imatinib Intermediate Synthesis

Reduction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine [7]

To a solution of 10g of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (32.6 mmol) in 300 ml of ethyl acetate in a four-necked flask, 0.2 g of 10% Pd/C is added. While stirring, 7.2 g (114.1 mmol) of ammonium formate and 4.6 g (32.6 mmol) of anhydrous sodium sulfate are added. The mixture is heated to reflux and maintained for 6 hours to yield N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Visualization of Synthesis Pathway

Imatinib_Intermediate_Synthesis I1 2-methyl-5-nitroaniline I2 Guanidine formation I1->I2 I3 Cyclization I2->I3 I4 N-(5-nitro-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine I3->I4 I5 Reduction I4->I5 I6 N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine I5->I6

Caption: Key steps in the synthesis of a crucial Imatinib intermediate.

Erlotinib Intermediate Synthesis

Erlotinib is another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. A common and efficient synthesis route for Erlotinib starts from 3,4-dihydroxy benzoic acid, leading to the key intermediate 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline.

Data Presentation: Erlotinib Intermediate Synthesis Route
StepReactionYield
1 O-alkylation of 3,4-dihydroxy benzoic acidQuantitative
2 Basic hydrolysis99.27%
3 Esterification-
4 Nitration-
5 Reduction of nitro group (modified method)92%
6 Cyclization-
7 Chlorination and coupling with 3-ethynylaniline-
Overall Yield 44%

Data extracted from a modified and economical synthesis of Erlotinib hydrochloride.[8][9][10][11]

Experimental Protocols: Key Steps in Erlotinib Intermediate Synthesis

Modified Reduction of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate [9]

An inexpensive reagent such as ammonium formate is used as an in situ hydrogen donor in the presence of palladium/charcoal (Pd/C) instead of hydrogen gas at high pressure. This modified method proceeds with a 92% yield at room temperature and eliminates the potential danger associated with the use of hydrogen gas in the presence of a flammable catalyst.[8][9][11]

Coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline [12]

A suspension of 30 g of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 130 g of (α,α,α)-trifluorotoluene is prepared in a reactor. A solution of 12.55 g of 3-ethynylaniline in 180 g of (α,α,α)-trifluorotoluene is added. After the addition of 0.18 g of HCl (37%), the reaction mixture is stirred for 15 minutes at room temperature and then heated to reflux.

Visualization of Synthesis Pathway

Erlotinib_Synthesis E1 3,4-dihydroxy benzoic acid E2 O-alkylation & Hydrolysis E1->E2 E3 Esterification E2->E3 E4 Nitration E3->E4 E5 Reduction E4->E5 E6 Cyclization E5->E6 E7 Chlorination & Coupling E6->E7 E8 Erlotinib E7->E8 Lapatinib_Synthesis L1 6-iodoquinazolin-4-one L2 Chlorination L1->L2 L3 Coupling with 3-chloro-4-[(3-fluorophenyl) methoxy]aniline L2->L3 L4 Suzuki Coupling L3->L4 L5 Reductive Amination L4->L5 L6 Lapatinib L5->L6

References

Validation

A Comparative Guide to trans-4-aminocrotonic acid (TACA) Analogues and their Activity at GABA-C Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of trans-4-aminocrotonic acid (TACA) and its analogues, focusing on their pharmacological activity at GABA-C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of trans-4-aminocrotonic acid (TACA) and its analogues, focusing on their pharmacological activity at GABA-C receptors. The information presented is supported by experimental data to facilitate informed decisions in neuroscience research and drug development.

Introduction to TACA and GABA-C Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its receptors are classified into three main types: GABA-A, GABA-B, and GABA-C.[1] GABA-C receptors, also known as GABA-A-ρ receptors, are ligand-gated chloride ion channels.[2][3] Activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2][3][4] GABA-C receptors are predominantly expressed in the retina but are also found in other brain regions, including the superior colliculus, hippocampus, and cerebellum.[5][6]

Trans-4-aminocrotonic acid (TACA) is a conformationally restricted analogue of GABA and a potent agonist at both GABA-A and GABA-C receptors.[7][8][9][10] Its rigid structure makes it a valuable tool for probing the binding sites of GABA receptors. This guide focuses on the structure-activity relationship of TACA analogues at GABA-C receptors, providing a comparative analysis of their potency and efficacy.

Comparative Activity of TACA Analogues at GABA-C Receptors

The following table summarizes the activity of various TACA and GABA analogues at human recombinant ρ1 or ρ2 GABA-C receptors, as determined by electrophysiological studies. The data highlights how subtle structural modifications can significantly alter the pharmacological profile of these compounds, ranging from full agonism to antagonism.

CompoundReceptor SubtypeActivity ProfilePotency (K D / IC 50 / K B in µM)Efficacy (% of GABA max response)Reference
GABAρ1Full Agonist-100%[7][8]
trans-4-Aminocrotonic acid (TACA) ρ1 & ρ2 Potent Agonist 0.6 (K D ) Partial (85% at ρ2) [10][11]
cis-4-Aminocrotonic acid (CACA)ρ2Partial Agonist38 (EC 50 )60%[11]
trans-4-Amino-2-fluorobut-2-enoic acidρ1Potent Agonist2.43 (K D )-[7][8][9]
trans-4-Amino-2-methylbut-2-enoic acidρ1Antagonist31.0 (IC 50 ), 45.5 (K B )-[7][8]
4-Amino-2-methylbutanoic acidρ1Weak Partial Agonist189 (K D )12.1%[7][8]
4-Amino-2-methylenebutanoic acidρ1Weak Partial Agonist182 (K D )4.4%[7][8]
4-Amino-2-chlorobutanoic acidρ1Weak Partial Agonist285 (K D )5.2%[7][8]
Homohypotaurineρ1Potent Partial Agonist4.59 (K D )69%[7][8]

Key Findings from Structure-Activity Relationship Studies:

  • Substitution at the C2 Position: Substitution of a methyl or a halo group at the C2 position of GABA or TACA is generally tolerated at GABA-C receptors.[7][8] However, as seen with trans-4-amino-2-methylbut-2-enoic acid, a subtle change like the addition of a methyl group can convert an agonist into an antagonist.[7][8]

  • Substitution at Other Positions: There is a significant loss of activity when substitutions are made at the C3, C4, and nitrogen positions of GABA and TACA.[7][8]

  • Conformational Requirements: Molecular modeling studies suggest that the agonist and competitive antagonist binding site of the GABA-C receptor may be smaller than that of GABA-A and GABA-B receptors.[8] It is proposed that only compounds that can adopt relatively flat conformations can effectively bind to the GABA-C receptor.[8]

Experimental Protocols

The data presented in this guide were primarily obtained using the following experimental methodologies:

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This is a widely used technique for studying the function of ion channels and receptors expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human ρ1 or ρ2 subunit of the GABA-C receptor.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.

    • The test compounds (TACA analogues) are applied to the oocyte via the perfusion system.

    • The resulting current is recorded and analyzed to determine the potency (EC50, IC50) and efficacy of the compounds.[7][8]

Radioligand Binding Assay

This technique is used to determine the binding affinity of a ligand for a receptor.

  • Membrane Preparation:

    • Brain tissue (e.g., rat brain) is homogenized in a sucrose buffer.[12][13]

    • The homogenate is centrifuged to isolate the cell membranes containing the GABA receptors.[12][13]

    • The membrane pellet is washed multiple times to remove endogenous GABA.[14]

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled ligand that binds to GABA-C receptors (e.g., [³H]muscimol).[6][12][13]

    • To determine the affinity of an unlabeled TACA analogue, a competition binding assay is performed where the membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The reaction is incubated to allow binding to reach equilibrium.[13]

  • Separation and Quantification:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.[12][13]

  • Data Analysis: The data is analyzed to determine the dissociation constant (K D ) or the inhibitory constant (K i ) of the test compound.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the GABA-C receptor signaling pathway and a typical experimental workflow.

GABAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TACA TACA / Analogue GABAC_R GABA-C Receptor (Ligand-Gated Ion Channel) TACA->GABAC_R Binds to receptor Cl_ion Cl- Influx GABAC_R->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in

Caption: GABA-C Receptor Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation (for Electrophysiology) Electrophysiology Two-Electrode Voltage-Clamp Oocyte_Prep->Electrophysiology Membrane_Prep Membrane Preparation (for Binding Assay) Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Potency Determine Potency (EC50, IC50, KD) Electrophysiology->Potency Efficacy Determine Efficacy (Intrinsic Activity) Electrophysiology->Efficacy Binding_Assay->Potency

Caption: Experimental Workflow for Assessing TACA Analogue Activity

References

Comparative

A Comparative Guide to Purity Validation of trans-4-Dimethylaminocrotonic acid HCl by HPLC

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of trans-4-Dimethylaminocrotonic acid hydrochloride purity. As a critical intermediate in the synthesis of prominent anti-cancer therapeutics such as neratinib and afatinib, ensuring the purity of this compound is paramount for drug safety and efficacy. This document outlines detailed experimental protocols and presents a comparative analysis of performance data to aid in the selection of the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is the predominant technique for the quality control of pharmaceutical intermediates like trans-4-Dimethylaminocrotonic acid HCl due to its high resolution, sensitivity, and robustness. A typical reverse-phase HPLC method allows for the accurate quantification of the active pharmaceutical ingredient (API) and the detection of process-related impurities.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between performance characteristics, sample compatibility, and laboratory resources. Below is a summary of typical performance data for HPLC compared to potential alternative methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). It is important to note that the data for GC-MS and CE are representative of similar amine and crotonic acid derivative analyses, as direct comparative studies for trans-4-Dimethylaminocrotonic acid HCl are not extensively available in public literature.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation in an electrolyte solution based on charge, size, and electrophoretic mobility.
Typical Linearity (R²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (derivatization may be required)0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (derivatization may be required)0.3 - 3 µg/mL
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Sample Volatility Not requiredRequired (derivatization may be necessary)Not required
Analysis Time 10 - 30 minutes15 - 45 minutes15 - 40 minutes
Strengths High precision and accuracy, robust, versatile for a wide range of compounds.High specificity and sensitivity, excellent for volatile impurities.High efficiency, low sample and reagent consumption.
Limitations Higher solvent consumption.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sample loading capacity, potential for matrix interference.

Experimental Protocols

HPLC Method for Purity Determination

This protocol is a representative method for the purity analysis of trans-4-Dimethylaminocrotonic acid HCl.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of trans-4-Dimethylaminocrotonic acid HCl in the mobile phase to a final concentration of approximately 1 mg/mL.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of volatile impurities and, with derivatization, for the primary compound.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 250 °C at 10 °C/min, and held for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Derivatization (for the primary compound): Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

Alternative Method: Capillary Electrophoresis (CE)

CE offers a high-efficiency alternative, particularly for charged molecules.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 210 nm.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for HPLC validation and the synthetic pathway leading to the formation of neratinib, a key application of trans-4-Dimethylaminocrotonic acid HCl.

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system hplc_run Inject and Run Samples hplc_system->hplc_run data_acquisition Data Acquisition hplc_run->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration validation_params Calculate Validation Parameters (Linearity, Precision, Accuracy, LOD, LOQ) peak_integration->validation_params report Generate Validation Report validation_params->report

Caption: Experimental workflow for HPLC method validation.

Neratinib_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_reaction Coupling Reaction cluster_product Final Product intermediate1 trans-4-Dimethylaminocrotonic acid HCl coupling Coupling intermediate1->coupling intermediate2 6-amino-4-[3-chloro-4-(2-pyridinyl methoxy)-anilino]-3-cyano-7-ethoxy quinolone intermediate2->coupling neratinib Neratinib coupling->neratinib

Caption: Simplified synthesis pathway of Neratinib.

Validation

A Comparative Analysis of the Biological Activities of Crotonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anticancer, Anti-inflammatory, and Antimicrobial Properties of Crotonic Acid Derivatives, Supported by Experimental Data. Crotonic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anticancer, Anti-inflammatory, and Antimicrobial Properties of Crotonic Acid Derivatives, Supported by Experimental Data.

Crotonic acid, a short-chain unsaturated carboxylic acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of various crotonic acid derivatives, supported by quantitative experimental data. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Cellular Pathways

Crotonic acid derivatives have shown significant potential as anticancer agents by modulating critical pathways involved in cell proliferation and survival, such as the p53 tumor suppressor pathway and tubulin polymerization.

Inhibition of Tubulin Polymerization

A series of (E)-4-aryl-4-oxo-2-butenoic acid amides have been investigated for their ability to inhibit tubulin polymerization, a key process in cell division. The unsubstituted derivative demonstrated the most potent inhibition of tubulin assembly with an IC50 value of 2.9 μM.[1] Cell cycle analysis revealed that these compounds cause an accumulation of cells in the G2/M phase, a hallmark of microtubule-targeting agents.[1]

Table 1: Anticancer Activity of (E)-4-aryl-4-oxo-2-butenoic Acid Amides

CompoundSubstitutionCell LineIC50 (µM)Tubulin Polymerization IC50 (µM)
1 UnsubstitutedHeLa, FemX, K5620.5 - 1.52.9
2 Alkyl substituentHeLa, FemX, K562Submicromolar<20
23 Alkyl substituentHeLa, FemX, K562Submicromolar<20
Modulation of the p53 Pathway

Crotonic acid itself has been shown to influence the activity of the tumor suppressor protein p53. Treatment with crotonic acid can lead to the crotonylation of p53 at serine 46, which surprisingly impairs its function and reduces its protein levels, ultimately promoting cancer cell proliferation.[2][3] In contrast, some derivatives leverage the p53 pathway to induce apoptosis. For instance, crocetin, a natural carotenoid dicarboxylic acid related to crotonic acid, has been shown to induce apoptosis in a p53-dependent manner. This process involves the upregulation of Bax and the activation of caspase-2 through the p53-induced death domain protein (PIDD).[4] In cells with mutated p53, crocetin can induce apoptosis through a p73-mediated activation of the Fas death receptor pathway.[5]

Anti-inflammatory Activity

The anti-inflammatory potential of crotonic acid derivatives has been evaluated in various in vivo models. Thiourea derivatives of naproxen, which incorporates a crotonic acid-like moiety, have demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats. Notably, derivatives of m-anisidine and N-methyl tryptophan methyl ester showed potent activity, with edema inhibition of 54.01% and 54.12%, respectively, four hours after carrageenan injection.[6]

Table 2: Anti-inflammatory Activity of Naproxen-Thiourea Derivatives

DerivativeEdema Inhibition (%) at 4h
m-anisidine54.01
N-methyl tryptophan methyl ester54.12

Antimicrobial Activity

Substituted crotonic acid esters have been screened for their antifungal activity against a panel of pathogenic fungi. The fungitoxicity was found to be dependent on the substituent at the 4-position, with the order of activity being I > Br > Cl > CH3S > CH3O > F ≈ H. Ethyl 4-iodocrotonate was identified as the most potent antifungal agent among the tested compounds.[7] Furthermore, a series of usnic acid derivatives, which can be considered complex structures containing a crotonic acid motif, have shown broad-spectrum antibacterial activity.[8]

Table 3: Antifungal Activity of 4-Substituted Crotonic Acid Esters (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerMucor mucedoTrichophyton mentagrophytes
Ethyl 4-iodocrotonate184054

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the crotonic acid derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Compound Dilution: Prepare a serial two-fold dilution of the crotonic acid derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Groups: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the crotonic acid derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

p53-Mediated Apoptosis

p53_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects cluster_crotonic_acid Crotonic Acid Derivative Action DNA_Damage DNA Damage (e.g., Chemotherapy) p53 p53 DNA_Damage->p53 Activation Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Activation MDM2 MDM2 p53->MDM2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis via BAX, PIDD DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination & Degradation Crocetin Crocetin Crocetin->p53 Activation Crotonic_Acid Crotonic Acid Crotonic_Acid->p53 Crotonylation & Inhibition

Tubulin Polymerization and Mitotic Arrest

tubulin_polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest & Apoptosis Microtubules->G2M_Arrest Cell_Division Cell Division Mitotic_Spindle->Cell_Division Crotonic_Amides (E)-4-aryl-4-oxo- 2-butenoic acid amides Crotonic_Amides->Microtubules Inhibition of Polymerization

Experimental Workflow for Biological Activity Screening

experimental_workflow Synthesis Synthesis of Crotonic Acid Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Biological Screening Characterization->Primary_Screening Anticancer Anticancer Assays (MTT, etc.) Primary_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (Carrageenan Paw Edema) Primary_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Primary_Screening->Antimicrobial Hit_Identification Hit Identification & Lead Selection Anticancer->Hit_Identification Anti_inflammatory->Hit_Identification Antimicrobial->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Signaling_Pathways Signaling Pathway Analysis Mechanism_Study->Signaling_Pathways Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Study->Enzyme_Inhibition Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization SAR_Analysis->Lead_Optimization

References

Comparative

A Head-to-Head Comparison of Afatinib and Neratinib Synthesis Efficiency: A Guide for Researchers

For researchers, scientists, and drug development professionals, the efficiency of a synthetic route is a critical factor in the viability of a drug candidate. This guide provides an objective, data-driven comparison of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of a synthetic route is a critical factor in the viability of a drug candidate. This guide provides an objective, data-driven comparison of the synthesis efficiency of two irreversible ErbB family inhibitors, afatinib and neratinib.

This analysis delves into the reported synthetic pathways for both active pharmaceutical ingredients (APIs), presenting key quantitative data, detailed experimental protocols for pivotal steps, and visual representations of the synthetic strategies.

Quantitative Comparison of Synthesis Efficiency

The following table summarizes key efficiency metrics for representative synthetic routes of afatinib and neratinib. It is important to note that direct, like-for-like comparisons can be challenging due to variations in reporting standards and optimization levels of published syntheses.

MetricAfatinibNeratinibAnalysis
Overall Yield 84% (free base, 3 stages)[1]86% (free base, 4 steps)Both syntheses have been optimized to achieve high overall yields. The reported 86% yield for neratinib over four steps suggests a highly efficient process. The 84% yield for afatinib is also excellent, achieved in a concise three-stage process.
Number of Steps 3 stages (reported optimized process)[1]4 steps (reported in a patent)The optimized afatinib synthesis is presented as a very short three-stage process. The neratinib synthesis is also efficient with a four-step route. Earlier routes for neratinib intermediates were longer (e.g., 7 steps).
Process Mass Intensity (PMI) Not explicitly reported, calculation requiredNot explicitly reported, calculation requiredPMI is a key indicator of the "greenness" of a synthesis. Lower PMI values indicate less waste. Without explicit reporting, a precise comparison is not possible. However, syntheses with fewer steps and high yields generally trend towards lower PMI.
Atom Economy Not explicitly reported, calculation requiredNot explicitly reported, calculation requiredAtom economy measures the efficiency of incorporating reactant atoms into the final product. Syntheses involving more addition and fewer substitution/elimination reactions tend to have higher atom economy. A detailed analysis of each step is required for a precise comparison.

Synthetic Pathway Overviews

The syntheses of both afatinib and neratinib involve the construction of a substituted quinazoline or quinoline core, followed by the installation of the characteristic side chains that enable irreversible binding to the target kinases.

Afatinib Synthesis Pathway

A reported efficient synthesis of afatinib involves a three-stage process commencing from a pre-formed quinazoline intermediate. The key steps are nitro-reduction, amidation, and finally, salification to yield afatinib dimaleate.[1]

Afatinib Synthesis A 4-((3-chloro-4-fluorophenyl)amino)-6-nitro-7-((S)-tetrahydrofuran-3-yloxy)quinazoline B N'-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)amine A->B Nitro Reduction C Afatinib (free base) B->C Amidation with (E)-4-(dimethylamino)but-2-enoyl chloride D Afatinib Dimaleate C->D Salification with Maleic Acid

A simplified three-stage synthesis of Afatinib Dimaleate.
Neratinib Synthesis Pathway

One of the patented synthetic routes for neratinib involves a four-step process starting from 6-amino-4-chloro-7-ethoxy-3-cyanoquinoline. The synthesis proceeds through a coupling reaction, followed by deprotection and a final amidation to yield the neratinib free base.

Neratinib Synthesis A 6-Amino-4-chloro-7-ethoxy-3-cyanoquinoline B Coupling with 3-chloro-4-(pyridin-2-ylmethoxy)aniline A->B Coupling Reaction C Intermediate Amine B->C Deprotection (if applicable) D Neratinib (free base) C->D Amidation with (E)-4-(dimethylamino)but-2-enoyl chloride

A representative synthetic pathway for Neratinib.

Experimental Protocols for Key Synthetic Steps

Detailed experimental procedures are crucial for replicating and evaluating synthetic routes. Below are representative protocols for key transformations in the synthesis of afatinib and neratinib, based on published literature.

Afatinib: Amidation to form Afatinib Free Base

This procedure describes the coupling of the advanced amine intermediate with the acryloyl chloride side chain.

Materials:

  • N'-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)amine

  • (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

  • N,N-dimethylacetamide (DMAc)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • The quinazoline amine intermediate is dissolved in N,N-dimethylacetamide.

  • The solution is cooled to a suitable temperature (e.g., 0-5 °C).

  • The base is added to the reaction mixture.

  • A solution or slurry of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride in a suitable solvent is added dropwise to the reaction mixture, maintaining the temperature.

  • The reaction is stirred until completion, as monitored by a suitable analytical technique (e.g., HPLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield afatinib free base.

Neratinib: Final Amidation Step

This protocol outlines the final step in a reported synthesis of neratinib, involving the acylation of the quinoline amine.

Materials:

  • 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile

  • (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

  • Tetrahydrofuran (THF)

  • A suitable base (e.g., triethylamine)

Procedure:

  • A suspension of 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile and a base in THF is prepared.[2]

  • The mixture is cooled to 0-10 °C.[2]

  • (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is added slowly to the suspension.[2]

  • The reaction is stirred for a specified period at this temperature.[2]

  • After the reaction is complete, the mixture is concentrated under reduced pressure.[2]

  • Water is added to the residue, and the pH is adjusted to 8-9 with a dilute acid.[2]

  • The precipitated solid is collected by filtration, washed with water, and dried to afford neratinib free base with a reported yield of 93%.[2]

Conclusion

Both afatinib and neratinib can be synthesized through efficient, high-yielding routes. The choice of a particular synthetic strategy in a drug development setting would depend on a multitude of factors including cost of starting materials, scalability, safety, and environmental impact. While the reported overall yields for both molecules are impressively high, a comprehensive green chemistry analysis, including calculated PMI and atom economy for fully defined processes, would provide a more complete picture of their comparative synthesis efficiency. The concise three-stage synthesis reported for afatinib is noteworthy, while the four-step route to neratinib also represents a highly optimized and efficient process. Further research and process development will likely continue to refine these syntheses, pushing the boundaries of efficiency and sustainability in pharmaceutical manufacturing.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of trans-4-Dimethylaminocrotonic Acid Hydrochloride: A Safety and Operations Guide

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of trans-4-Dimethylaminocrotonic acid hydrochloride (CAS No: 848133-35-7).

I. Understanding the Hazards

trans-4-Dimethylaminocrotonic acid hydrochloride is a chemical compound that requires careful handling due to its potential health risks. It is classified as harmful if swallowed or inhaled, can cause skin irritation, and poses a risk of serious eye irritation.[1] It may also lead to respiratory irritation.[1][2] Adherence to safety protocols is therefore non-negotiable.

II. Personal Protective Equipment (PPE)

Before handling trans-4-Dimethylaminocrotonic acid hydrochloride, it is mandatory to be equipped with the appropriate personal protective equipment (PPE). This is the first line of defense in preventing exposure.

Protective EquipmentSpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.To prevent eye contact which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact which can lead to irritation.[1][2]
Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.To prevent inhalation, which can be harmful and cause respiratory irritation.[1][2]

III. Step-by-Step Disposal Procedure

The disposal of trans-4-Dimethylaminocrotonic acid hydrochloride must be conducted in a manner that ensures the safety of personnel and the protection of the environment.

Step 1: Preparation for Disposal

  • Consult Regulations : Before initiating disposal, consult all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliance.[2]

  • Segregate Waste : Do not mix trans-4-Dimethylaminocrotonic acid hydrochloride with other waste streams. Keep it in its original or a suitable, clearly labeled, and closed container.[1]

Step 2: Collection of Waste

  • Avoid Dust Formation : When handling the solid material, take care to avoid the formation of dust.[1]

  • Containment : Should a spill occur, sweep or vacuum up the material and place it into a suitable, sealed container for disposal. Do not create dust.[1]

  • Labeling : Clearly label the waste container with the chemical name: "trans-4-Dimethylaminocrotonic acid hydrochloride" and appropriate hazard warnings.

Step 3: Final Disposal

  • Engage a Licensed Professional : The primary and recommended method for the disposal of this material is to contact a licensed professional waste disposal service.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Environmental Precaution : Do not allow the product to enter drains, waterways, or the soil.[1][2]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1][2]

IV. Emergency Procedures

In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2]

  • After Skin Contact : Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing.[2]

  • After Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

  • After Swallowing : Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1][2]

Disposal Workflow Diagram

A Start: Identify Waste trans-4-Dimethylaminocrotonic acid hydrochloride B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Consult Federal, State, & Local Regulations C->D E Store Securely in a Designated Waste Area D->E F Contact Licensed Waste Disposal Company E->F G Arrange for Pickup and Disposal F->G H End: Disposal Complete Maintain Records G->H

Caption: Disposal workflow for trans-4-Dimethylaminocrotonic acid hydrochloride.

References

Handling

Essential Safety and Operational Guide for Handling trans-4-Dimethylaminocrotonic Acid Hydrochloride

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7). Adhere...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Overview: trans-4-Dimethylaminocrotonic acid hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including anti-tumor agents.[1] While essential for research, it presents hazards that necessitate careful handling.

Hazard Identification: According to safety data sheets, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][3]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

  • Acute Inhalation Toxicity (Category 4): Harmful if inhaled.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling trans-4-Dimethylaminocrotonic acid hydrochloride.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust and fumes.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[2][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Butyl Rubber)To prevent skin contact. Double-gloving is recommended, with frequent changes.[2][3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient. The type depends on the potential airborne concentration.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[3]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[2][3]

Disposal Plan

Proper disposal of trans-4-Dimethylaminocrotonic acid hydrochloride and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Container Management:

    • Do not reuse empty containers.[2]

    • Dispose of containers as unused product in a suitable, closed container labeled for disposal.[2][3]

  • Waste Disposal:

    • Engage a licensed professional waste disposal service to dispose of this material.[3]

    • Observe all federal, state, and local regulations when disposing of the substance.[2]

    • Do not allow the product to enter drains, other waterways, or soil.[2]

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.

cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment emergency_prep Verify Emergency Equipment (Eyewash, Shower) risk_assessment->emergency_prep ppe_check Gather Required PPE emergency_prep->ppe_check prep_end Proceed to Handling ppe_check->prep_end don_ppe Don All PPE fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Operational Workflow for Handling trans-4-Dimethylaminocrotonic Acid Hydrochloride.

cluster_disposal Disposal Plan start_disposal Start Disposal Process collect_waste Collect Chemical Waste in Designated, Labeled Container start_disposal->collect_waste collect_containers Collect Empty Containers start_disposal->collect_containers store_waste Store Waste in a Secure Area collect_waste->store_waste collect_containers->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal end_disposal Complete Disposal contact_disposal->end_disposal

Caption: Disposal Workflow for trans-4-Dimethylaminocrotonic Acid Hydrochloride.

References

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